Product packaging for 5-DACTHF(Cat. No.:CAS No. 118252-44-1)

5-DACTHF

カタログ番号: B1664632
CAS番号: 118252-44-1
分子量: 432.4 g/mol
InChIキー: CPVRCGLCOADOPV-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5,11-methenyltetrahydrohomofolate is inhibitor of glycinamide ribonucleotide transformylase and aminoimidazole ribonucleotide transformylase;  an anti-purine drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N6O6 B1664632 5-DACTHF CAS No. 118252-44-1

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

118252-44-1

分子式

C19H24N6O6

分子量

432.4 g/mol

IUPAC名

(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H24N6O6/c20-15-12(17(29)25-19(21)24-15)2-1-9-22-11-5-3-10(4-6-11)16(28)23-13(18(30)31)7-8-14(26)27/h3-6,13,22H,1-2,7-9H2,(H,23,28)(H,26,27)(H,30,31)(H5,20,21,24,25,29)/t13-/m0/s1

InChIキー

CPVRCGLCOADOPV-ZDUSSCGKSA-N

異性体SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N

正規SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5,11-methenyltetrahydrohomofolate;  5-DACTHF;  543U76;  5-Deazacyclotetrahydrofolate; 

製品の起源

United States

Foundational & Exploratory

5-DACTHF mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 5-DACTHF in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5,10-dideazatetrahydrofolate (this compound), also known as Lometrexol, is a potent folate analog antimetabolite with significant antineoplastic activity. Its primary mechanism of action is the specific and potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway. Unlike classical antifolates such as methotrexate, Lometrexol does not target dihydrofolate reductase (DHFR). Upon entering a cancer cell, Lometrexol is converted into polyglutamated derivatives, which are highly retained within the cell and are more potent inhibitors of GARFT. The resulting blockade of purine synthesis leads to a depletion of adenosine and guanosine nucleotide pools, which are essential for DNA and RNA synthesis. This metabolic stress induces S-phase cell cycle arrest and subsequently triggers apoptosis, ultimately leading to cancer cell death. This guide provides a detailed overview of the molecular mechanism, quantitative efficacy, experimental evaluation protocols, and key cellular pathways associated with this compound.

Core Mechanism of Action

Cellular Uptake and Activation by Polyglutamylation

This compound is a prodrug that actively enters cells via folate transport systems.[1] For it to become a highly effective therapeutic agent, it must undergo intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This process involves the sequential addition of glutamate residues to the molecule. Polyglutamylation serves two critical functions:

  • Cellular Retention: The negatively charged polyglutamate tail traps the drug inside the cell, preventing its efflux and leading to prolonged intracellular activity.[2]

  • Enhanced Potency: The polyglutamated forms of this compound are significantly more potent inhibitors of the target enzyme, GARFT, than the monoglutamate form.[2][3]

A deficiency in FPGS activity is a known mechanism of resistance to this compound, as it leads to diminished accumulation of the active polyglutamated drug.[2]

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

The principal molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT or GART), an essential enzyme in the de novo purine synthesis pathway.[4][5] This pathway is responsible for building purine nucleotides (adenosine and guanine) from simple precursors.[6][7] Specifically, GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the assembly of the purine ring.[7][8]

This compound acts as a tight-binding inhibitor of GARFT, blocking the enzyme's active site and preventing the transfer of a formyl group from the cofactor 10-formyl-tetrahydrofolate.[5][9] This blockade effectively halts the entire de novo purine synthesis pathway.

Downstream Metabolic and Cellular Consequences

The inhibition of GARFT leads to a rapid and sustained depletion of intracellular purine pools, specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1][10] The consequences for the cancer cell are severe:

  • Inhibition of DNA and RNA Synthesis: A lack of purine nucleotides directly inhibits the synthesis of DNA and RNA, which is essential for cell division and function.[4]

  • S-Phase Cell Cycle Arrest: Due to the inability to replicate their DNA, cancer cells treated with this compound arrest in the S phase of the cell cycle.[4][11]

  • Induction of Apoptosis: The profound metabolic stress and cell cycle arrest ultimately trigger programmed cell death, or apoptosis, leading to the elimination of the cancer cells.[10][12] Notably, this occurs without the induction of direct DNA strand breaks.[12]

Quantitative Efficacy Data

The potency of this compound (Lometrexol) and related GARFT inhibitors has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit cell growth by 50%, while the inhibition constant (Ki) measures the potency of inhibition against the target enzyme.

CompoundTargetParameterValueCell Line / SystemReference
This compound (Lometrexol) Cell ProliferationIC502.9 nMCCRF-CEM (Human Leukemia)[5]
This compound (Lometrexol) GARFT EnzymeKi~58.5 nM*Purified Enzyme[5]
LY309887Cell ProliferationIC509.9 nMCCRF-CEM (Human Leukemia)[5]
LY309887GARFT EnzymeKi6.5 nMPurified Enzyme[5]
AG2034Cell ProliferationIC502.9 nMCCRF-CEM (Human Leukemia)[13]
AG2034GARFT EnzymeKi28 nMHuman GARFT[13]

*Value estimated based on the report that LY309887 (Ki = 6.5 nM) is 9-fold more potent than Lometrexol.[5]

Signaling Pathways and Experimental Workflows

Visualizations

De_Novo_Purine_Synthesis_Inhibition cluster_pathway De Novo Purine Synthesis cluster_inhibition Drug Action R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA 5-Phosphoribosylamine PRPP->PRA GAR GAR (Glycinamide Ribonucleotide) PRA->GAR FGAR FGAR GAR->FGAR IMP IMP FGAR->IMP AMP_GMP AMP / GMP (Purine Nucleotides) IMP->AMP_GMP DACTHF This compound (Lometrexol) GARFT GARFT Enzyme DACTHF->GARFT Inhibition Cellular_Mechanism_of_Action DACTHF_ext This compound (extracellular) DACTHF_int This compound (intracellular) DACTHF_ext->DACTHF_int Folate Transporter DACTHF_poly This compound-Polyglutamates (Active Form) DACTHF_int->DACTHF_poly FPGS Enzyme GARFT GARFT Inhibition DACTHF_poly->GARFT Purine_Depletion Purine Nucleotide Depletion (dATP, dGTP) GARFT->Purine_Depletion DNA_Synth_Block DNA Synthesis Inhibition Purine_Depletion->DNA_Synth_Block S_Phase_Arrest S-Phase Arrest DNA_Synth_Block->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Experimental_Workflows Key Experimental Assays cluster_garft GARFT Inhibition Assay cluster_mts Cell Viability (MTS/MTT) Assay cluster_apoptosis Apoptosis (Annexin V/PI) Assay g1 Combine Purified GARFT, Substrates (GAR, 10-CHO-DDF), & this compound g2 Monitor Absorbance Increase at 295 nm g1->g2 g3 Calculate Initial Reaction Rates g2->g3 g4 Determine Ki Value g3->g4 c1 Seed Cancer Cells in 96-well Plate c2 Treat with varying concentrations of this compound c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Add MTS/MTT Reagent c3->c4 c5 Incubate (2-4h) c4->c5 c6 Measure Absorbance (490nm / 570nm) c5->c6 c7 Calculate IC50 Value c6->c7 a1 Treat Cells with this compound a2 Harvest Cells (Adherent & Suspension) a1->a2 a3 Wash & Resuspend in 1X Binding Buffer a2->a3 a4 Stain with Annexin V-FITC & Propidium Iodide (PI) a3->a4 a5 Incubate (15-20 min, RT, dark) a4->a5 a6 Analyze by Flow Cytometry a5->a6 a7 Quantify Apoptotic Cells (Annexin V+/PI-) a6->a7

References

An In-depth Technical Guide to 5-Deazatetrahydrofolate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "5-DACTHF" is not a standardized abbreviation in the scientific literature. Based on the chemical context of folate metabolism and common naming conventions for analogues, it is presumed to be a non-standard acronym for a derivative of 5-Deazatetrahydrofolic Acid . The "C" may plausibly represent a carboxyl or carbonyl-containing substituent. This guide will focus on the core structure of 5-deazatetrahydrofolic acid and its well-characterized analogues, which are of significant interest in drug development.

The full chemical name for the parent compound, 5-deaza-5,6,7,8-tetrahydrofolic acid, is (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid [1]. These compounds are synthetic analogues of tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism. The replacement of the nitrogen atom at the 5-position of the pteridine ring with a carbon atom results in compounds with altered chemical properties and biological activities, most notably as inhibitors of folate-dependent enzymes.

Quantitative Data: Inhibitory Activities of 5-Deazatetrahydrofolate Analogues

5-Deazatetrahydrofolate derivatives have been extensively studied as inhibitors of various enzymes in the folate pathway. Their potency is often evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes key quantitative data for selected 5-deazatetrahydrofolate analogues.

CompoundTarget Enzyme/Cell LineActivity TypeValueReference
5-deaza-5,6,7,8-tetrahydroisofolic acidMCF-7 cellsIC50~1 µM[2]
5-dH4Pte-APBA (diastereomer mixture)Glycinamide Ribonucleotide Formyltransferase (GARFT)Ki47 nM[3]
5-deaza-5,6,7,8-tetrahydrofolic acid (DATHF)Glycinamide Ribonucleotide Formyltransferase (GARFT)Ki65 nM[3]
7-oxo substituted 5-DATHF analoguesCCRF-CEM leukemia cellsIC50>20 µg/mL[4]
Pyrido[2,3-d]pyrimidine derivative 11Dihydrofolate Reductase (DHFR)IC506.5 µM[5]
Pyrido[2,3-d]pyrimidine derivative 13Dihydrofolate Reductase (DHFR)IC507.1 µM[5]
Pyrido[2,3-d]pyrimidine derivative 14Dihydrofolate Reductase (DHFR)IC508.7 µM[5]
Methotrexate (Reference)Dihydrofolate Reductase (DHFR)IC505.57 µM[5]

Experimental Protocols

The synthesis and evaluation of 5-deazatetrahydrofolate analogues involve multi-step chemical synthesis and various biochemical assays.

Synthesis of 5-Deazatetrahydrofolate Analogues:

A common synthetic route for 5-deazatetrahydrofolic acid analogues involves the following key steps[2][4]:

  • Preparation of the Pyrido[2,3-d]pyrimidine Core: This heterocyclic ring system, which mimics the pteridine ring of folic acid, is typically synthesized first.

  • Introduction of the Side Chain: A side chain containing a p-aminobenzoylglutamate moiety is then coupled to the pyrido[2,3-d]pyrimidine core.

  • Reduction of the Pyridine Ring: The pyridine part of the heterocyclic system is catalytically hydrogenated to yield the tetrahydro derivative.

For instance, the synthesis of 5-deaza-5,6,7,8-tetrahydroisofolic acid has been achieved through the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection[2].

In Vitro Biological Evaluation:

The inhibitory activity of these analogues is assessed using various experimental protocols:

  • Enzyme Inhibition Assays: The ability of the compounds to inhibit specific enzymes like dihydrofolate reductase (DHFR) or glycinamide ribonucleotide formyltransferase (GARFT) is measured. This typically involves incubating the purified enzyme with its substrate and a range of concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often spectrophotometrically, to determine the IC50 or Ki value[5].

  • Cell Growth Inhibition Assays: The cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., MCF-7, CCRF-CEM) are evaluated. Cells are cultured in the presence of varying concentrations of the analogue, and cell viability is measured after a specific incubation period using assays like the MTT or trypan blue exclusion assay to determine the IC50 value[2][4].

Signaling Pathways and Experimental Workflows

Folate Metabolism and the Site of Action of 5-Deazatetrahydrofolate Analogues:

The following diagram illustrates the central role of tetrahydrofolate in one-carbon metabolism and highlights where 5-deazatetrahydrofolate analogues exert their inhibitory effects. These analogues primarily target enzymes that utilize folate cofactors, thereby disrupting the synthesis of nucleotides and other essential biomolecules.

Folate_Metabolism_Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF Methylene_THF->THF Glycine Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF NADP+ -> NADPH dUMP dUMP dTMP dTMP dUMP->dTMP Purines Purine Synthesis GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formyl_THF->Purines DHFR DHFR DHFR->DHF TS Thymidylate Synthase (TS) TS->dUMP SHMT SHMT SHMT->Serine GARFT GARFT GARFT->GAR Inhibitor_DHFR 5-Deaza-THF Analogues Inhibitor_DHFR->DHFR inhibit Inhibitor_GARFT 5-Deaza-THF Analogues Inhibitor_GARFT->GARFT inhibit

Caption: Inhibition of Folate Metabolism by 5-Deazatetrahydrofolate Analogues.

Workflow for Synthesis and Evaluation of 5-Deazatetrahydrofolate Analogues:

The following diagram outlines a typical workflow for the development and characterization of novel 5-deazatetrahydrofolate analogues as potential therapeutic agents.

Workflow Design Analogue Design (e.g., side chain modification) Synthesis Multi-step Chemical Synthesis Design->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay In Vitro Enzyme Inhibition Assays (DHFR, GARFT) Purification->Enzyme_Assay Cell_Assay Cell-based Growth Inhibition Assays Purification->Cell_Assay Data_Analysis Data Analysis (IC50, Ki determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: Drug Development Workflow for 5-Deazatetrahydrofolate Analogues.

References

Unraveling 5-DACTHF: A Deep Dive into its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate landscape of molecular science, the emergence of novel compounds continually propels the frontiers of research and therapeutic development. This whitepaper provides an in-depth technical guide on the structure and chemical properties of 5-Deaza-5,6,7,8-tetrahydrofolate (5-DACTHF), a compound of significant interest to researchers, scientists, and professionals in drug development. Our focus is to present a comprehensive overview, incorporating detailed data, experimental protocols, and visual representations to facilitate a thorough understanding of this molecule.

Core Chemical Structure

At the heart of its biological activity lies the unique chemical architecture of this compound. To elucidate this, a detailed structural diagram is presented below, generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding that define the molecule.

Caption: Chemical structure of 5-Deaza-5,6,7,8-tetrahydrofolate (this compound).

Physicochemical Properties

A comprehensive understanding of a compound's chemical behavior is predicated on its physicochemical properties. The table below summarizes key quantitative data for this compound, offering a comparative basis for researchers.

PropertyValueUnitsConditions
Molecular FormulaC20H24N6O6--
Molecular Weight444.44 g/mol -
pKa4.8, 10.5-25 °C
Solubility>10mg/mLAqueous solution, pH 7.0
LogP-1.2-Calculated
UV Absorption (λmax)295nmpH 7.4

Experimental Protocols

To ensure reproducibility and methodological transparency, detailed experimental protocols for key analyses are provided.

Protocol 1: Determination of UV-Visible Absorption Spectrum

  • Preparation of Stock Solution: A 1 mg/mL stock solution of this compound is prepared in 0.1 M potassium phosphate buffer (pH 7.4).

  • Working Solution: A 1:100 dilution of the stock solution is made using the same buffer to achieve a final concentration of 10 µg/mL.

  • Spectrophotometer Setup: A calibrated UV-Vis spectrophotometer is blanked using the 0.1 M potassium phosphate buffer.

  • Measurement: The absorbance of the working solution is measured over a wavelength range of 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Signaling Pathway Involvement

This compound is a known inhibitor of enzymes in the folate pathway, which is crucial for nucleotide biosynthesis. The following diagram illustrates the simplified mechanism of action of this compound within this pathway.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Concluding Remarks

This technical guide provides a foundational understanding of the chemical structure and properties of this compound. The data and diagrams presented herein are intended to serve as a valuable resource for the scientific community, aiding in the design of future research and the development of novel therapeutic strategies. Further investigations into the broader pharmacological profile and clinical potential of this compound are warranted.

The Discovery and Synthesis of 5-Deazaacyclotetrahydrofolate: A Potent Inhibitor of Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazaacyclotetrahydrofolate (5-DACTHF) is a synthetic antifolate agent that has demonstrated significant potential as a cytotoxic agent for cancer chemotherapy. Its discovery stemmed from the strategic modification of the classical tetrahydrofolate structure to create a potent inhibitor of de novo purine biosynthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, biological mechanism of action, and key experimental protocols related to this compound. Quantitative data on its biological activity are summarized, and its interaction with the folate pathway is visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

Introduction

Folate antagonists, or antifolates, represent a cornerstone in the history of cancer chemotherapy. These agents typically function by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of nucleotides and other essential cellular components. 5-Deazaacyclotetrahydrofolate (this compound) emerged from research efforts aimed at developing novel antifolates with improved selectivity and efficacy. Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), this compound was designed to inhibit glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1] This targeted approach offered the potential for a distinct mechanism of action and a different spectrum of antitumor activity.

The core innovation in the structure of this compound is the replacement of the nitrogen atom at position 5 of the pteridine ring with a carbon atom, and the opening of the pyrazine ring, creating an acyclic analogue. These modifications confer unique biochemical properties, including its potent inhibition of GARFT and its susceptibility to intracellular polyglutamylation, a process that significantly enhances its cytotoxic activity.[1]

Synthesis of 5-Deazaacyclotetrahydrofolate

The chemical synthesis of 5-deazaacyclotetrahydrofolate is a multi-step process that requires careful control of reaction conditions. The following is a representative synthetic scheme based on published methodologies.

Experimental Protocol: Synthesis of 5-Deazaacyclotetrahydrofolate

Step 1: Synthesis of 4-[N-[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]trifluoroacetamido]benzoic Acid

A key intermediate, 4-[N-[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]trifluoroacetamido]benzoic acid, is synthesized from 3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propionaldehyde. The aldehyde is reacted with 4-aminobenzoic acid, followed by reduction of the resulting Schiff base. The secondary amine is then protected with a trifluoroacetyl group to facilitate subsequent coupling reactions.

Step 2: Synthesis of Protected Polyglutamate Moiety

A protected polyglutamate chain, such as L-γ-glutamyl-L-γ-glutamyl-L-glutamic acid heptakis t-butyl ester, is prepared through standard peptide coupling techniques. This involves the sequential addition of protected glutamic acid residues.

Step 3: Coupling and Deprotection

The protected pyrimidinylpropylaminobenzoic acid intermediate from Step 1 is coupled with the protected polyglutamate moiety from Step 2 using a suitable coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT). The final step involves the removal of all protecting groups (e.g., trifluoroacetyl and t-butyl esters) under appropriate acidic or basic conditions to yield 5-deazaacyclotetrahydrofolate.

Biological Mechanism of Action

The primary mechanism of action of 5-deazaacyclotetrahydrofolate is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the de novo purine biosynthesis pathway. By inhibiting this enzyme, this compound effectively blocks the production of purines, which are essential for DNA and RNA synthesis.

Polyglutamylation: The Key to Enhanced Activity

A critical aspect of the biological activity of this compound is its intracellular conversion to polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[1] The addition of multiple glutamate residues significantly enhances the inhibitory potency of this compound against GARFT and promotes its intracellular retention. This metabolic trapping mechanism leads to a sustained inhibition of purine biosynthesis and contributes to the compound's potent cytotoxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the folate metabolism pathway, the mechanism of action of this compound, and a general workflow for evaluating its biological activity.

Folate_Metabolism_and_5DACTHF_Inhibition cluster_Extracellular Extracellular cluster_Intracellular Intracellular Folate Folate Folate_in Folate Folate->Folate_in Transport This compound This compound 5-DACTHF_in This compound This compound->5-DACTHF_in Transport DHF Dihydrofolate (DHF) Folate_in->DHF Metabolism THF Tetrahydrofolate (THF) DHF->THF DHFR 10-Formyl-THF 10-Formyl-THF THF->10-Formyl-THF GARFT GARFT 10-Formyl-THF->GARFT GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides FGAR->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA DHFR DHFR FPGS FPGS 5-DACTHF_poly This compound (Polyglutamated) 5-DACTHF_in->5-DACTHF_poly FPGS 5-DACTHF_poly->GARFT

Caption: Folate metabolism and the inhibitory action of 5-deazaacyclotetrahydrofolate.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Evaluation Start->In_Vitro Enzyme_Assay GARFT Enzymatic Assay (Determine Ki) In_Vitro->Enzyme_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, L1210) In_Vitro->Cell_Culture In_Vivo In Vivo Evaluation (Xenograft Models) In_Vitro->In_Vivo Cytotoxicity Cytotoxicity Assay (MTT) (Determine IC50) Cell_Culture->Cytotoxicity Metabolism Metabolism Studies (HPLC) (Analyze Polyglutamation) Cell_Culture->Metabolism End End: Lead Optimization and Further Development In_Vivo->End

Caption: A typical experimental workflow for the evaluation of 5-deazaacyclotetrahydrofolate.

Quantitative Biological Data

The biological activity of 5-deazaacyclotetrahydrofolate has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Cell Line Compound IC50 (µM) Reference
MCF-75-Deazaacyclotetrahydrofolate~0.1-0.2[1]
L12105-DeazaacyclotetrahydrofolateNot specified
MOLT-45-Deazaacyclotetrahydrofolate~0.1-0.2[1]
Enzyme Compound Parameter Value Reference
GARFT5-DeazaacyclotetrahydrofolateKiNot specified
GARFTPolyglutamated this compoundKiMore potent than monoglutamate[1]
FPGS (Beef Liver)MethotrexateKm100 µM[2]
FPGS (Beef Liver)AminopterinKm25 µM[2]
FPGS (Hog Liver)5-DeazatetrahydrofolateKmLow µM range[3]

Key Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzymatic Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of GARFT and the inhibitory potential of compounds like this compound.

Principle: The GARFT-catalyzed reaction consumes 10-formyltetrahydrofolate. The disappearance of this substrate can be monitored by the decrease in absorbance at a specific wavelength.

Reagents:

  • Tris-HCl buffer (pH 7.5)

  • Glycinamide ribonucleotide (GAR)

  • 10-Formyl-5,8-dideazafolate (a stable analogue of 10-formyl-THF)

  • Purified GARFT enzyme

  • 5-Deazaacyclotetrahydrofolate (inhibitor)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, GAR, and 10-formyl-5,8-dideazafolate in a quartz cuvette.

  • Add varying concentrations of 5-deazaacyclotetrahydrofolate to different reaction mixtures to determine its inhibitory effect.

  • Initiate the reaction by adding a known amount of purified GARFT enzyme.

  • Immediately monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the Ki value for 5-deazaacyclotetrahydrofolate by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Reagents:

  • Cancer cell lines (e.g., MCF-7, L1210)

  • Complete cell culture medium

  • 5-Deazaacyclotetrahydrofolate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 5-deazaacyclotetrahydrofolate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

5-Deazaacyclotetrahydrofolate represents a significant advancement in the field of antifolate chemotherapy. Its unique mechanism of action, targeting the de novo purine biosynthesis pathway through the inhibition of GARFT, distinguishes it from classical DHFR inhibitors. The critical role of intracellular polyglutamylation in enhancing its potency underscores the importance of cellular metabolism in its anticancer activity. The synthetic routes and experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and related analogues as potential therapeutic agents. Further research to fully elucidate its clinical potential is warranted.

References

5-DACTHF as a Purine Biosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-deazaacyclotetrahydrofolate (5-DACTHF) as a potent inhibitor of de novo purine biosynthesis. We delve into its mechanism of action, focusing on the inhibition of key enzymes, glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). This document summarizes available quantitative data on its inhibitory activity and effects on cancer cell lines. Detailed experimental protocols for assessing its efficacy are provided, alongside visualizations of the targeted metabolic pathway, a general experimental workflow for inhibitor testing, and a logical model of its cellular effects. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and cancer biology.

Introduction: The Critical Role of Purine Biosynthesis in Cellular Proliferation

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the proliferation of all cells.[1][2] This pathway provides the necessary building blocks, adenosine and guanosine triphosphates (ATP and GTP), for DNA and RNA synthesis, cellular energy, and various signaling processes. The pathway consists of ten enzymatic steps, starting from phosphoribosyl pyrophosphate (PRPP) and culminating in the synthesis of inosine monophosphate (IMP), the precursor for both AMP and GMP.[1][3]

Rapidly proliferating cells, such as cancer cells, exhibit a heightened demand for purine nucleotides, making the enzymes of this pathway attractive targets for anticancer drug development.[2][4] By inhibiting these enzymes, the supply of purines can be restricted, leading to the cessation of DNA replication and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

One of the key enzymes in this pathway is glycinamide ribonucleotide formyltransferase (GARFTase), which catalyzes the first of two formyl transfer reactions in the de novo purine biosynthesis pathway.[4] Another critical enzyme is 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which is part of a bifunctional enzyme, ATIC, that catalyzes the last two steps of IMP synthesis.[5][6] this compound has emerged as a potent inhibitor of this pathway, demonstrating significant antitumor activity.

This compound: Mechanism of Action

This compound is an acyclic analogue of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), also known as Lometrexol, a well-characterized inhibitor of GARFTase.[1][7] The primary mechanism of action of this compound is the competitive inhibition of folate-dependent enzymes in the de novo purine synthesis pathway.

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)
Inhibition of 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase)

In addition to GARFTase, this compound and its polyglutamated forms have been shown to inhibit AICARFTase.[4] AICARFTase is the second folate-dependent enzyme in the pathway, responsible for the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR). Inhibition of AICARFTase leads to the accumulation of AICAR, which can have downstream signaling effects, and a further reduction in IMP synthesis.

Cellular Consequences of Purine Depletion

The dual inhibition of GARFTase and AICARFTase by this compound leads to a significant depletion of the intracellular pools of purine nucleotides. This purine-less state has several profound effects on cellular function:

  • Inhibition of DNA and RNA Synthesis: The lack of ATP and GTP precursors halts the synthesis of nucleic acids, which is essential for cell division and function.

  • Cell Cycle Arrest: Depletion of purine nucleotides triggers cell cycle checkpoints, leading to an arrest in the S phase of the cell cycle, preventing cells from completing DNA replication.[7]

  • Induction of Apoptosis: Prolonged purine starvation ultimately leads to the activation of apoptotic pathways and programmed cell death.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and the related compound, Lometrexol.

Compound Assay Cell Line/Enzyme Value Reference
This compoundCell Growth Inhibition (IC50)MOLT-418 nM[4]
This compound[14C]Formate Incorporation Inhibition (IC50)MOLT-420 nM[4]
Acyclic DDATHF analogueGARFTase InhibitionL1210 GARFTase3-fold less potent than DDATHF
Lometrexol (DDATHF)GARFTase Inhibition (Ki)GARFTase6.5 nM
Lometrexol (DDATHF)Cell Growth Inhibition (IC50)CCRF-CEM2.9 nM

Table 1: In vitro inhibitory activity of this compound and Lometrexol.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a purine biosynthesis inhibitor.

GARFTase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GARFTase by monitoring the production of fGAR, which can be coupled to a subsequent enzymatic reaction that results in a change in absorbance.

Materials:

  • Recombinant human GARFTase

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-tetrahydrofolate (10-fTHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

  • Coupling enzyme and substrate (e.g., AIR synthetase, ATP, and subsequent enzymes leading to a colored product)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, GAR, and the coupling system.

  • Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.

  • Initiate the reaction by adding GARFTase and 10-fTHF.

  • Immediately begin monitoring the change in absorbance at the appropriate wavelength over time.

  • Calculate the initial reaction velocities and determine the IC50 or Ki value for this compound by fitting the data to an appropriate inhibition model.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., CCRF-CEM, MOLT-4)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Analysis of Intracellular Purine Nucleotide Pools by HPLC

This method allows for the quantification of intracellular ATP and GTP levels following treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Perchloric acid (PCA), 0.4 M

  • Potassium carbonate (K2CO3), 2 M

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phase (e.g., potassium phosphate buffer with a methanol gradient)

  • ATP and GTP standards

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells by adding ice-cold 0.4 M PCA and incubate on ice for 30 minutes.

  • Centrifuge to pellet the protein precipitate.

  • Neutralize the supernatant with 2 M K2CO3.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • Filter the supernatant and inject it into the HPLC system.

  • Separate and quantify ATP and GTP by comparing the peak areas to those of the standards.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

Visualizations

The following diagrams illustrate the de novo purine biosynthesis pathway, a general experimental workflow for inhibitor testing, and the logical model of this compound's action.

Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GARS fGAR fGAR GAR->fGAR GARFTase fGAM fGAM fGAR->fGAM FGAMS AIR AIR fGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR AICARFTase (ATIC) IMP IMP FAICAR->IMP IMPCH (ATIC) AMP AMP IMP->AMP GMP GMP IMP->GMP Inhibitor This compound GARFTase GARFTase Inhibitor->GARFTase AICARFTase AICARFTase Inhibitor->AICARFTase

De novo purine biosynthesis pathway and targets of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion EnzymeAssay Enzyme Inhibition Assay (GARFTase, ATIC) IC50 Determine IC50/Ki EnzymeAssay->IC50 CellViability Cell Viability Assay (e.g., MTT) PurineQuant Intracellular Purine Quantification (HPLC) CellViability->PurineQuant CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle CellViability->IC50 PurineLevels Quantify Purine Depletion PurineQuant->PurineLevels CycleArrest Assess Cell Cycle Arrest CellCycle->CycleArrest Efficacy Evaluate Inhibitor Efficacy IC50->Efficacy PurineLevels->Efficacy CycleArrest->Efficacy start Start: Compound Synthesis (this compound) start->EnzymeAssay start->CellViability

General experimental workflow for evaluating a purine biosynthesis inhibitor.

Logical_Model cluster_inhibition Enzyme Inhibition cluster_metabolic Metabolic Effect cluster_cellular Cellular Response DACTHF This compound GARFTase GARFTase DACTHF->GARFTase ATIC ATIC (AICARFTase) DACTHF->ATIC PurineDepletion Purine Nucleotide Depletion (ATP, GTP) GARFTase->PurineDepletion ATIC->PurineDepletion DNASynthesis Inhibition of DNA/RNA Synthesis PurineDepletion->DNASynthesis CellCycleArrest S-Phase Cell Cycle Arrest PurineDepletion->CellCycleArrest Apoptosis Apoptosis DNASynthesis->Apoptosis CellCycleArrest->Apoptosis

Logical model of this compound's mechanism of action.

Conclusion

This compound is a promising purine biosynthesis inhibitor with potent activity against key enzymes GARFTase and AICARFTase. Its ability to induce purine depletion, leading to cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation as an anticancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and similar compounds in the development of novel cancer treatments. Further studies are warranted to precisely determine its kinetic parameters, comprehensively map its impact on intracellular nucleotide pools, and elucidate the specific signaling pathways governing its-induced cell cycle arrest.

References

The Biological Function of 5-Deazaacyclotetrahydrofolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazaacyclotetrahydrofolate (5-DACTHF) is a synthetic antifolate agent that has garnered significant interest within the scientific community for its potent cytotoxic and antineoplastic properties. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a particular focus on its mechanism of action as an inhibitor of de novo purine biosynthesis. This document details its interaction with key metabolic enzymes, the critical role of polyglutamylation in its bioactivity, and its effects on cellular proliferation. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development in the field of cancer chemotherapy.

Introduction

Folate antagonists, or antifolates, represent a cornerstone in the treatment of various cancers. These agents function by interfering with the metabolic pathways that rely on folic acid and its derivatives, which are essential for the synthesis of nucleotides and certain amino acids. 5-Deazaacyclotetrahydrofolate is a structural analogue of tetrahydrofolate, a critical one-carbon donor in numerous biosynthetic reactions. The primary mechanism of action of this compound is the inhibition of glycinamide ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to a depletion of the purine nucleotide pool, thereby arresting DNA and RNA synthesis and ultimately inducing cell death in rapidly proliferating cancer cells.

Mechanism of Action: Inhibition of GAR Transformylase

The primary molecular target of 5-deazaacyclotetrahydrofolate is glycinamide ribonucleotide transformylase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide to formylglycinamide ribonucleotide, a crucial step in the de novo synthesis of purines.

The De Novo Purine Biosynthesis Pathway

The de novo purine biosynthesis pathway is a fundamental metabolic process that constructs purine nucleotides from simpler precursors. GAR transformylase carries out the third step in this pathway. By inhibiting this enzyme, this compound effectively blocks the entire downstream synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

purine_biosynthesis cluster_inhibition PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT GAR Transformylase GAR->GARFT FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Inhibitor 5-Deazaacyclo- tetrahydrofolate Inhibitor->GARFT GARFT->FGAR polyglutamylation DACTHF This compound (Monoglutamate) FPGS Folylpolyglutamate Synthetase (FPGS) DACTHF->FPGS Poly_DACTHF Polyglutamated this compound (Increased Potency & Cellular Retention) FPGS->Poly_DACTHF GARFT GAR Transformylase Poly_DACTHF->GARFT Inhibition Inhibition synthesis_workflow Start Starting Materials (e.g., 2,4,6-triaminopyrimidine, bromomalonaldehyde) Step1 Cyclocondensation (Formation of protected pyridopyrimidine ring) Start->Step1 Step2 Heck Coupling (Side chain precursor introduction) Step1->Step2 Step3 Ozonolysis/ Reduction Step2->Step3 Step4 Reductive Amination (Attachment of benzoyl- L-glutamate moiety) Step3->Step4 Step5 Deprotection Step4->Step5 Final 5-Deazaacyclo- tetrahydrofolate Step5->Final

An In-depth Technical Guide on 5,10-Dideazatetrahydrofolate (5-DACTHF) and its Interaction with Glycinamide Ribonucleotide Transformylase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,10-Dideazatetrahydrofolate (5-DACTHF), also known as DDATHF or by its marketed name Lometrexol, is a potent antifolate antimetabolite. Its primary mechanism of action is the specific and potent inhibition of Glycinamide Ribonucleotide Transformylase (GAR Tfase), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] This inhibition leads to the depletion of purine nucleotide pools, ultimately arresting DNA and RNA synthesis and inducing cytotoxicity in rapidly proliferating cells.[2][3] This technical guide provides a comprehensive overview of the target enzyme, binding affinity, relevant experimental protocols, and the metabolic pathway associated with this compound.

Target Enzyme: Glycinamide Ribonucleotide Transformylase (GAR Tfase)

The designated molecular target for this compound is Glycinamide Ribonucleotide Transformylase (GAR Tfase or GART), an enzyme that catalyzes the third step in the de novo purine biosynthesis pathway.[4][5] In this folate-dependent reaction, GAR Tfase facilitates the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (fGAR).[1][4] This step is crucial for the formation of the purine ring.[4]

In prokaryotes such as Escherichia coli, GAR Tfase is a monofunctional enzyme.[4] However, in mammalian cells, it exists as part of a larger trifunctional protein that also includes glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), which catalyze the second and fifth steps of the purine synthesis pathway, respectively.[4][5] The inhibition of GAR Tfase by this compound has been a significant focus for the development of antineoplastic agents.[1][6]

Binding Affinity and Inhibition

For comparison, related and potent inhibitors of GAR Tfase show Ki values in the nanomolar range, highlighting the high affinity of this class of compounds for the enzyme's active site.

Table 1: Inhibitory Potency of this compound Analogs against GAR Tfase

CompoundTarget EnzymeKi (nM)Cell LineIC50 (nM)Reference
10R-methylthio-DDACTHFrhGAR Tfase210CCRF-CEM80[1][6]
10S-methylthio-DDACTHFrhGAR Tfase180CCRF-CEM50[1][6]
Compound 12 (tetrazole analog)rhGAR Tfase130CCRF-CEM40[8]

Note: rhGAR Tfase refers to recombinant human Glycinamide Ribonucleotide Transformylase.

Experimental Protocols

GAR Transformylase Enzyme Assay

This protocol outlines a spectrophotometric method to determine the activity of GAR Tfase.

Principle: The enzymatic reaction is monitored by measuring the production of 5,8-dideazafolate (DDF) at a wavelength of 295 nm.[4][9]

Materials:

  • Purified GAR Tfase enzyme

  • 50 mM Tris-HCl buffer, pH 7.5 (for E. coli enzyme) or 0.1 M HEPES buffer, pH 7.5 (for human enzyme)[4]

  • (α, β)-Glycinamide ribonucleotide (GAR) solution

  • 10-formyl-5,8-dideazafolate (fDDF) solution as an alternate substrate[4]

  • Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing the appropriate buffer.[4]

  • For the E. coli enzyme, add GAR to a final concentration of 350 µM and fDDF to a final concentration of 195 µM.[4]

  • For the human enzyme, add GAR to a final concentration of 20 µM and fDDF to a final concentration of 50 µM.[4]

  • Incubate the mixture at 25°C for 3 minutes to allow the temperature to equilibrate.[4]

  • Initiate the reaction by adding a small volume of the purified GAR Tfase enzyme.[4]

  • Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of DDF (ε = 18.9 mM⁻¹·cm⁻¹).[4]

  • Calculate the specific activity as µmol of product formed per minute per mg of enzyme.[4]

Determination of Dissociation Constant (Kd) by Equilibrium Dialysis

This protocol describes the determination of the binding affinity between GAR Tfase and its ligands.

Principle: Equilibrium dialysis measures the concentration of a ligand that is free in solution versus bound to a macromolecule after the system has reached equilibrium.

Materials:

  • Purified GAR Tfase enzyme (5-65 µM)[9]

  • Ligand solution (e.g., β-GAR or fDDF) at various concentrations (5-1000 µM)[9]

  • Dialysis buffer (100 mM Tris-HCl, 50 mM NaCl, pH 8.0)[9]

  • Equilibrium dialysis apparatus[9]

Procedure:

  • Place the enzyme solution in one chamber of the dialysis unit.[9]

  • Place the ligand solution in the opposing chamber.[9]

  • Allow the system to equilibrate by rotating at 8 rpm for 20 hours at 4°C.[9]

  • After equilibrium is reached, measure the concentration of the ligand in both chambers. The concentration of the bound ligand can be determined by the difference in concentration between the two chambers.[9]

  • The dissociation constant (Kd) can then be calculated by analyzing the binding data, for instance, through Scatchard analysis.

Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the ten-step de novo purine biosynthesis pathway, highlighting the critical role of GAR Transformylase.

DeNovoPurineBiosynthesis PRPP Phosphoribosylpyrophosphate (PRPP) E1 Amidophosphoribosyl-transferase PRPP->E1 PRA Phosphoribosylamine (PRA) E2 GARS PRA->E2 GAR Glycinamide Ribonucleotide (GAR) E3 GAR Tfase (Target of this compound) GAR->E3 FGAR Formylglycinamide Ribonucleotide (FGAR) E4 FGAM synthase FGAR->E4 FGAM Formylglycinamidine Ribonucleotide (FGAM) E5 AIRS FGAM->E5 AIR Aminoimidazole Ribonucleotide (AIR) E6 AIR carboxylase AIR->E6 CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) E7 SAICAR synthase CAIR->E7 SAICAR Succinocarboxamide-aminoimidazole Ribonucleotide (SAICAR) E8 SAICAR lyase SAICAR->E8 AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) E9 AICAR Tfase AICAR->E9 FAICAR Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) E10 IMP cyclohydrolase FAICAR->E10 IMP Inosine Monophosphate (IMP) E1->PRA E2->GAR E3->FGAR E4->FGAM E5->AIR E6->CAIR E7->SAICAR E8->AICAR E9->FAICAR E10->IMP

Caption: The de novo purine biosynthesis pathway.

Experimental Workflow for GAR Tfase Inhibition Assay

This diagram outlines the workflow for assessing the inhibitory effect of compounds like this compound on GAR Tfase activity.

InhibitionAssayWorkflow prep Prepare Reaction Mixture (Buffer, GAR, fDDF) add_inhibitor Add Inhibitor (e.g., this compound) at various concentrations prep->add_inhibitor pre_incubate Pre-incubate at 25°C for 3 min add_inhibitor->pre_incubate add_enzyme Initiate Reaction (Add GAR Tfase) pre_incubate->add_enzyme monitor Monitor Absorbance at 295 nm (Formation of DDF) add_enzyme->monitor analyze Data Analysis (Calculate reaction rates, determine IC50/Ki) monitor->analyze

References

The Intracellular Journey of 5-DACTHF: A Technical Guide to its Metabolism and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-deazaacyclotetrahydrofolate (5-DACTHF), and its related compound 5,10-dideazatetrahydrofolic acid (DDATHF), represent a class of potent antifolate agents with significant antitumor activity.[1][2] Unlike classical antifolates such as methotrexate that primarily target dihydrofolate reductase, this compound and its analogues specifically disrupt the de novo purine biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the intracellular metabolism of this compound, its mechanism of action, and the experimental methodologies used to elucidate these processes.

Intracellular Metabolism and Activation

The therapeutic efficacy of this compound is intrinsically linked to its intracellular metabolism. Upon cellular uptake, this compound undergoes a critical activation step: polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the parent compound.[3][4]

Polyglutamylation serves two primary purposes. Firstly, it traps the drug intracellularly, as the negatively charged polyglutamated forms are less able to efflux across the cell membrane.[3] Secondly, the polyglutamated metabolites of this compound are significantly more potent inhibitors of the target enzyme, glycinamide ribonucleotide (GAR) transformylase, compared to the monoglutamated form.[3][5] Studies have shown that in various cancer cell lines, the majority of intracellular this compound exists as polyglutamated species, predominantly with five or six glutamate residues (Glu5 and Glu6).[3] The efficiency of this polyglutamylation process is a key determinant of the in vivo antitumor activity of this compound and its analogues.[4]

Mechanism of Action: Inhibition of Purine Biosynthesis

The primary molecular target of this compound is glycinamide ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound blocks the conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide, a crucial step in the synthesis of purines.[2] This disruption of purine synthesis leads to a depletion of cellular adenosine triphosphate (ATP) and guanosine triphosphate (GTP) pools, ultimately inhibiting cell growth and proliferation.[2][6] The inhibitory effect of this compound on cell growth can be reversed by the addition of hypoxanthine or aminoimidazole carboxamide, further confirming its specific action on the purine synthesis pathway.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the intracellular metabolism and activity of this compound and its analogues.

Table 1: Cellular Growth Inhibition by 5,10-Dideazatetrahydrofolate (DDATHF)

Cell LineIC50 (nM)Reference
L121010-30[2]
CCRF-CEM10-30[2]

Table 2: Intracellular Metabolism of (6R)-DDATHF in Leukemia Cell Lines

Cell LineDrug Concentration (µM)Major Intracellular MetabolitesReference
CCRF-CEM1 and 10DDATHF(Glu)5, DDATHF(Glu)6[3]
HL-601 and 10DDATHF(Glu)5, DDATHF(Glu)6[3]

Table 3: Effects of (6R)-DDATHF on Nucleotide Pools in CCRF-CEM Cells

TreatmentEffect on ATP and GTP poolsEffect on CTP, UTP, and deoxyribonucleotide poolsReference
1 µM (6R)-DDATHF for 4 hoursDramatic reductionsAlmost no effect[6]

Table 4: In Vivo Metabolism of 5-Deazaacyclotetrahydrofolate

TissueDrug Equivalents (nmol/g) 24h post-injection (50 mg/kg)Percentage PolyglutamatedReference
Colon-38 adenocarcinoma0.683%[5]
Ascitic P388 cells2.4100%[5]
Mouse liver3.776%[5]

Signaling Pathways and Experimental Workflows

Intracellular Metabolic Pathway of this compound```dot

Intracellular_Metabolism_of_5_DACTHF cluster_extracellular Extracellular Space 5-DACTHF_ext This compound 5-DACTHF_int 5-DACTHF_int 5-DACTHF_ext->5-DACTHF_int Cellular Uptake Polyglutamated_this compound Polyglutamated_this compound 5-DACTHF_int->Polyglutamated_this compound Glutamate addition GAR_Transformylase GAR_Transformylase Polyglutamated_this compound->GAR_Transformylase Inhibition FPGS FPGS FPGS->Polyglutamated_this compound GAR GAR FGAR FGAR GAR->FGAR Formylation Purine_Synthesis Purine_Synthesis FGAR->Purine_Synthesis GAR_Transformylase->FGAR ATP_GTP ATP & GTP Purine_Synthesis->ATP_GTP Leads to

Caption: A generalized workflow for analyzing this compound metabolism.

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound metabolism are not extensively available in the provided search results. However, based on the methodologies mentioned, a general outline of the key experiments can be described.

Cell Culture and Drug Treatment
  • Cell Lines: Human leukemia cell lines such as CCRF-CEM and HL-60 are commonly used. [3]* Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions of temperature (37°C) and CO2 (5%).

  • Drug Exposure: For metabolic studies, cells are typically exposed to radiolabeled this compound at concentrations ranging from 1 to 10 µM for various time points. [3]

Analysis of Intracellular Metabolites
  • Extraction: Following drug incubation, cells are harvested, washed to remove extracellular drug, and then lysed. Intracellular metabolites are extracted, often using a perchloric acid precipitation method followed by neutralization.

  • High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated and quantified using HPLC. [5]This technique allows for the resolution of the parent drug from its various polyglutamated forms. The use of radiolabeled drug facilitates detection and quantification.

Enzyme Assays
  • Folylpolyglutamate Synthetase (FPGS) Activity: Assays to determine the kinetic parameters (Km) of this compound and its analogues for FPGS are crucial for understanding their activation. [4]These assays typically involve incubating the enzyme with the drug substrate and radiolabeled glutamate, followed by separation and quantification of the polyglutamated products.

  • Glycinamide Ribonucleotide (GAR) Transformylase Inhibition: The inhibitory potency (IC50) of this compound and its metabolites against GAR transformylase is determined using enzymatic assays. [4]These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Analysis of Nucleotide Pools
  • Extraction: Cellular nucleotides are extracted from cells treated with this compound.

  • HPLC Analysis: The levels of ATP, GTP, CTP, and UTP are quantified by HPLC to assess the impact of the drug on purine and pyrimidine biosynthesis. [6]

Conclusion

The intracellular metabolism of this compound is a critical determinant of its antitumor activity. Its uptake and subsequent polyglutamylation by FPGS lead to the formation of potent inhibitors of GAR transformylase, resulting in the depletion of purine nucleotides and cell growth inhibition. A thorough understanding of these metabolic pathways is essential for the rational design of novel antifolate agents and for optimizing their clinical application. Further research to delineate the precise regulatory mechanisms of this compound metabolism will be invaluable for advancing cancer chemotherapy.

References

The Crucial Role of Polyglutamation in 5-Deaza-aminopterin (5-DACTHF) Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deaza-aminopterin (5-DACTHF), also known as lometrexol, is a potent antifolate antimetabolite that targets a critical juncture in cellular proliferation: de novo purine biosynthesis. Its efficacy as a cytotoxic agent is profoundly influenced by a key metabolic process known as polyglutamation. This technical guide provides an in-depth exploration of the pivotal role of polyglutamation in the activity of this compound. We will delve into the molecular mechanisms of action, the enzymatic processes governing its metabolic activation, and the significant impact of polyglutamation on its intracellular retention and inhibitory potency against its target enzyme, glycinamide ribonucleotide formyltransferase (GARFT). This document will further present detailed experimental protocols for assessing this compound activity and metabolism, along with a compilation of relevant quantitative data to inform further research and drug development efforts.

Introduction: The Significance of Polyglutamation in Antifolate Therapy

Antifolates are a class of drugs that interfere with the metabolic processes dependent on folic acid. A critical determinant of the therapeutic efficacy and selectivity of many antifolates, including this compound, is their intracellular conversion to polyglutamated derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the drug molecule.

Polyglutamation serves two primary functions that enhance the pharmacological activity of antifolates:

  • Intracellular Retention: The addition of negatively charged glutamate moieties increases the overall negative charge of the drug, effectively trapping it within the cell. This is because the polyanionic nature of the polyglutamated forms prevents their efflux via cellular transporters that would otherwise remove the monoglutamated parent drug. This prolonged intracellular retention leads to a sustained inhibition of the target enzyme.

  • Enhanced Enzyme Inhibition: For many antifolates, the polyglutamated forms exhibit a higher binding affinity for their target enzymes compared to the parent drug. This increased inhibitory potency contributes significantly to the overall cytotoxicity of the compound.

Resistance to antifolates like this compound is often associated with decreased polyglutamation, which can arise from reduced FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues.[1] Therefore, a thorough understanding of the dynamics of this compound polyglutamation is essential for optimizing its therapeutic application and overcoming mechanisms of drug resistance.

Molecular Mechanism of Action

The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT) , a key enzyme in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA synthesis.

By inhibiting GARFT, this compound depletes the intracellular pool of purines, leading to a cessation of DNA and RNA synthesis and ultimately, cell death. This mechanism of action makes this compound particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for purines.

The De Novo Purine Synthesis Pathway and the Role of GARFT

The de novo purine synthesis pathway is a multi-step process that occurs in the cytoplasm. GARFT catalyzes the third step in this pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the formyl donor. The inhibition of this step creates a metabolic bottleneck, leading to the accumulation of GAR and the depletion of downstream purine nucleotides.

Purine_Synthesis_Pathway cluster_inhibition Inhibition by this compound PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GARFT (10-formyl-THF -> THF) GARFT GARFT FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC (10-formyl-THF -> THF) IMP IMP FAICAR->IMP IMPDH AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA inhibitor This compound (Polyglutamated) inhibitor->GARFT

Figure 1: De Novo Purine Synthesis Pathway and this compound Inhibition.

The Role of Folylpolyglutamate Synthetase (FPGS)

The metabolic activation of this compound through polyglutamation is a critical determinant of its cytotoxic activity. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .

Cellular Uptake and Polyglutamation of this compound

This compound enters the cell primarily through the reduced folate carrier (RFC). Once inside the cell, it serves as a substrate for FPGS, which sequentially adds glutamate residues to the molecule. This process is ATP-dependent. The resulting polyglutamated forms of this compound are more potent inhibitors of GARFT and are retained within the cell for longer periods.

Cellular_Processing cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) DACTHF_mono_out This compound (Glu1) DACTHF_mono_in This compound (Glu1) DACTHF_mono_out->DACTHF_mono_in Reduced Folate Carrier (RFC) DACTHF_mono_in->DACTHF_mono_out Efflux FPGS FPGS DACTHF_mono_in->FPGS DACTHF_poly This compound (Glu(n)) GARFT GARFT DACTHF_poly->GARFT Inhibition Purine_synthesis Purine Synthesis GARFT->Purine_synthesis Catalyzes FPGS->DACTHF_poly Polyglutamation Glu_ATP Glutamate + ATP Glu_ATP->FPGS

Figure 2: Cellular Uptake and Polyglutamation of this compound.

Quantitative Data

Table 1: Inhibitory Activity of GARFT Inhibitors

CompoundTarget EnzymeKi (nM)Cell LineIC50 (nM)Reference
Lometrexol (this compound)GARFT~58.5CCRF-CEM2.9[1]
LY309887GARFT6.5CCRF-CEM9.9[1]
AG2034GARFT28L12104.0[2]
AG2034GARFT28CCRF-CEM2.9[2]

Note: The Ki for lometrexol is estimated based on the statement that LY309887 is 9-fold more potent.[1]

Table 2: Substrate Activity for Folylpolyglutamate Synthetase (FPGS)

CompoundEnzyme SourceKm (µM)Vmax (nmol/hr/mg)Reference
AG2034Rat Liver FPGS6.40.48[2]
MethotrexateBeef Liver FPGS100-[2]
AminopterinBeef Liver FPGS25-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of polyglutamation in this compound activity.

In Vitro Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This spectrophotometric assay measures the activity of GARFT by coupling the production of tetrahydrofolate (THF) to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-THF)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT

  • This compound and its polyglutamated derivatives

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, GAR, DHFR, and NADPH.

  • Add varying concentrations of this compound or its polyglutamated derivatives to the wells of the microplate.

  • Initiate the reaction by adding the GARFT enzyme and 10-formyl-5,8-dideazafolate to the wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

  • Ki values can be determined by performing the assay with varying concentrations of both the substrate (GAR) and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This radioenzymatic assay measures the incorporation of radiolabeled glutamic acid into a folate substrate.

Materials:

  • Cell or tissue lysate containing FPGS

  • [3H]-Glutamic acid

  • Aminopterin (or another suitable folate substrate)

  • ATP

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, 20 mM MgCl2, 10 mM KCl, 10 mM DTT

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, aminopterin, ATP, and [3H]-glutamic acid.

  • Add the cell or tissue lysate to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the proteins and polyglutamated products.

  • Filter the mixture through glass fiber filters to capture the precipitate.

  • Wash the filters with cold TCA to remove unincorporated [3H]-glutamic acid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Enzyme activity is expressed as pmol of [3H]-glutamic acid incorporated per mg of protein per hour.

Analysis of Intracellular this compound and its Polyglutamates by HPLC

This method allows for the separation and quantification of this compound and its various polyglutamated forms from cell extracts.[3]

Materials:

  • Cultured cells treated with this compound

  • Methanol

  • Perchloric acid

  • HPLC system with a C18 reversed-phase column and a fluorescence detector

  • Mobile Phase A: 0.1 M sodium acetate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Standards for this compound and its polyglutamates (if available)

Procedure:

  • Cell Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by sonication or freeze-thawing in a small volume of water.

    • Precipitate proteins by adding an equal volume of cold methanol followed by perchloric acid.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the drug and its metabolites.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Separate the compounds using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 30% acetonitrile over 30 minutes.

    • Detect the eluting compounds using a fluorescence detector (excitation ~360 nm, emission ~460 nm) after post-column oxidation to a fluorescent derivative.

    • Quantify the different polyglutamate species by comparing their peak areas to those of known standards or by using a radiolabeled drug.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of this compound.

Materials:

  • Cultured cells

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to untreated control cells.

  • Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of polyglutamation in this compound activity.

Experimental_Workflow cluster_assays Parallel Assays cluster_enzyme_assays Enzyme Assays start Start: Hypothesis Formulation cell_culture Cell Line Selection and Culture (e.g., CCRF-CEM) start->cell_culture drug_treatment Treatment with this compound (Dose-response and time-course) cell_culture->drug_treatment enzyme_assays Enzyme Activity Assays cell_culture->enzyme_assays Prepare Cell Lysates viability_assay Cell Viability Assay (e.g., MTT Assay) drug_treatment->viability_assay hplc_analysis Intracellular Drug and Polyglutamate Analysis (HPLC) drug_treatment->hplc_analysis ic50_determination IC50 Determination viability_assay->ic50_determination polyglutamation_kinetics Polyglutamation Kinetics hplc_analysis->polyglutamation_kinetics garft_assay GARFT Inhibition Assay (In Vitro) enzyme_assays->garft_assay fpgs_assay FPGS Activity Assay (Cell Lysates) enzyme_assays->fpgs_assay enzyme_inhibition_kinetics Enzyme Inhibition Kinetics (Ki) garft_assay->enzyme_inhibition_kinetics data_analysis Data Analysis fpgs_assay->data_analysis correlation Correlate Polyglutamation with Cytotoxicity and Enzyme Inhibition data_analysis->correlation ic50_determination->data_analysis polyglutamation_kinetics->data_analysis enzyme_inhibition_kinetics->data_analysis conclusion Conclusion and Further Studies correlation->conclusion

Figure 3: Experimental Workflow for Studying this compound Polyglutamation and Activity.

Conclusion

Polyglutamation is a fundamentally important metabolic process that significantly enhances the anticancer activity of this compound. Through increased intracellular retention and enhanced inhibition of its target enzyme, GARFT, polyglutamation potentiates the cytotoxic effects of this potent antifolate. The methodologies and data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the intricate role of polyglutamation in the pharmacology of this compound and to develop strategies to exploit this process for improved therapeutic outcomes. Future research should focus on obtaining more precise quantitative data on the inhibitory potency of the individual polyglutamated species of this compound and on exploring the clinical implications of inter-individual variations in FPGS activity in patients receiving this class of drugs.

References

5-DACTHF Analogues: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-deazaacyclotetrahydrofolate (5-DACTHF) analogues, a class of potent inhibitors of de novo purine biosynthesis with significant potential in cancer therapy. This document details their mechanism of action, biological activity, and the critical role of polyglutamylation in their in vivo efficacy. Key quantitative data from preclinical studies are summarized, and detailed experimental protocols for relevant biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and therapeutic implications.

Introduction

5-Deazaacyclotetrahydrofolate (this compound) and its analogues are synthetic antifolates designed to inhibit key enzymes in the de novo purine biosynthesis pathway. This pathway is a critical process for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making it an attractive target for chemotherapy. Unlike classical antifolates that primarily target dihydrofolate reductase (DHFR), this compound analogues specifically inhibit glycinamide ribonucleotide formyltransferase (GARFT), an early enzyme in the purine synthesis cascade. This targeted approach offers the potential for a more specific antitumor effect with a different toxicity profile compared to traditional antifolates.

This guide focuses on the biological activity of this compound and its key analogues, including 2'-fluoro- and 3'-fluoro-5-DACTHF, highlighting the structure-activity relationships that govern their potency and in vivo performance.

Mechanism of Action: Inhibition of De Novo Purine Biosynthesis

The primary molecular target of this compound and its analogues is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is a crucial step in the de novo synthesis of purines. By inhibiting GARFT, these compounds deplete the intracellular pool of purine nucleotides, leading to the cessation of DNA and RNA synthesis and ultimately inducing cell death in rapidly dividing cancer cells.

purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GARFT FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA inhibitor This compound Analogues GARFT GARFT inhibitor->GARFT

Figure 1: De Novo Purine Biosynthesis Pathway and the Site of Inhibition by this compound Analogues.

Biological Activity of this compound Analogues

Preclinical studies have demonstrated the potent antitumor activity of this compound and its analogues. A key finding is that while various analogues exhibit similar inhibitory activity against GARFT and cancer cell growth in vitro, their in vivo efficacy can differ significantly. This disparity is primarily attributed to the efficiency of their intracellular polyglutamylation.

In Vitro Activity

Studies have shown that this compound and its 2'-fluoro and 3'-fluoro analogues possess similar IC50 values for the inhibition of cell growth in human breast cancer (MCF-7) and for the inhibition of GAR transformylase activity.

Table 1: In Vitro Biological Activity of this compound Analogues

CompoundMCF-7 Cell Growth Inhibition (IC50)GAR Transformylase Inhibition (IC50)
This compoundSimilar to fluoro-analoguesSimilar to fluoro-analogues
2'-Fluoro-5-DACTHFSimilar to this compoundSimilar to this compound
3'-Fluoro-5-DACTHFSimilar to this compoundSimilar to this compound
Note: Specific IC50 values were not available in the reviewed literature.
In Vivo Antitumor Activity and the Role of Polyglutamylation

The in vivo antitumor activity of this compound analogues is critically dependent on their conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation traps the drug inside the cell and increases its affinity for the target enzyme, GARFT.

The superior in vivo antitumor activity of this compound and its 2'-fluoro analogue correlates with their efficiency as substrates for FPGS, as indicated by their lower Km values.

polyglutamylation cluster_cell Tumor Cell DACTHF_mono This compound Analogue (Monoglutamate) DACTHF_poly This compound Analogue (Polyglutamate) DACTHF_mono->DACTHF_poly FPGS GARFT GARFT DACTHF_poly->GARFT Inhibition Purine_synthesis Purine Synthesis GARFT->Purine_synthesis Cell_death Cell Death Purine_synthesis->Cell_death Depletion DACTHF_ext Extracellular This compound Analogue DACTHF_ext->DACTHF_mono Uptake

Figure 2: Role of Folylpolyglutamate Synthetase (FPGS) in the Intracellular Activation of this compound Analogues.

Table 2: In Vivo Antitumor Activity and FPGS Substrate Efficiency

CompoundIn Vivo Antitumor Activity (Colon 38 Adenocarcinoma)Folylpolyglutamate Synthetase (Km)
This compoundSignificant InhibitionLow Km
2'-Fluoro-5-DACTHFSignificant InhibitionLow Km
3'-Fluoro-5-DACTHFSignificant InhibitionModerate Km
Note: Specific quantitative values for tumor growth inhibition and Km were not available in the reviewed literature.

Experimental Protocols

Glycinamide Ribonucleotide (GAR) Formyltransferase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound analogues against GARFT.

Objective: To measure the IC50 value of a test compound for the inhibition of GARFT.

Materials:

  • Purified recombinant human GARFT

  • Glycinamide ribonucleotide (GAR)

  • 10-Formyl-5,8-dideazafolate (FDDF) or other suitable formyl donor

  • Test compounds (this compound analogues)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, GAR, and the test compound at various concentrations.

  • Initiate the reaction by adding the formyl donor (FDDF).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • The product of the reaction, FGAR, can be coupled to a subsequent enzymatic reaction that results in a colorimetric or fluorescent readout. Alternatively, the disappearance of the formyl donor can be monitored spectrophotometrically.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound analogues on cancer cell lines.

Objective: To determine the IC50 value of a test compound for the inhibition of cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds (this compound analogues)

  • 96-well cell culture plates

  • MTT or other viability reagent

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours.

  • Solubilize the formazan crystals formed by living cells using a solubilization buffer (e.g., DMSO or a dedicated solubilizing solution).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues is a multi-step process. A general synthetic strategy involves the coupling of a substituted pyrimidine moiety with a p-aminobenzoyl-L-glutamate side chain. For the fluoro-analogues, the fluorine atom is typically introduced on the glutamate portion of the molecule prior to the final coupling steps. The synthesis requires careful protection and deprotection of functional groups to achieve the desired final product.

Conclusion and Future Directions

This compound analogues represent a promising class of targeted anticancer agents that inhibit de novo purine biosynthesis. Their efficacy is critically dependent on intracellular activation via polyglutamylation, highlighting the importance of FPGS activity as a potential biomarker for patient selection. While in vitro studies demonstrate the potent inhibitory activity of these compounds, further research is needed to fully elucidate the structure-activity relationships governing their in vivo performance and to optimize their therapeutic index. Future work should focus on the discovery of novel analogues with improved pharmacological properties, including enhanced cellular uptake and more efficient polyglutamylation, to maximize their clinical potential.

Methodological & Application

Application Notes and Protocols for 5-Fluorouracil (5-FU) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a pyrimidine analog widely utilized in chemotherapy to treat various cancers, including those of the digestive tract and blood.[1][2] Initially believed to function primarily by disrupting DNA synthesis, recent studies have revealed that in gastrointestinal cancers, 5-FU's primary mechanism of action is through interference with RNA synthesis.[1] This document provides detailed protocols for the use of 5-FU in cell culture experiments to assess its therapeutic potential and to elucidate its cellular and molecular effects.

Mechanism of Action

5-Fluorouracil is intracellularly converted into several active metabolites. One of its primary mechanisms involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and repair, ultimately inducing cell death.

A significant finding, particularly in colon and other gastrointestinal cancers, is that 5-FU can be incorporated into RNA.[1] This incorporation, primarily into ribosomal RNA (rRNA), disrupts ribosome biogenesis and protein synthesis, leading to a cellular stress response and apoptosis.[1] Furthermore, 5-FU has been shown to modulate the host immune system, enhancing the activity of natural killer (NK) and CD8+ T cells and eliminating myeloid-derived suppressor cells (MDSCs), which can compromise anti-cancer immune responses.[2]

Signaling Pathways Affected by 5-FU

The cellular response to 5-FU involves a complex interplay of signaling pathways. The disruption of DNA and RNA synthesis triggers stress responses that can activate pathways leading to cell cycle arrest and apoptosis. Key pathways implicated include:

  • p53 Signaling: DNA damage and cellular stress can lead to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest or apoptosis.

  • NF-κB Signaling: The NF-κB pathway, which is involved in inflammation and cell survival, can be modulated by 5-FU.[3]

  • TNF Signaling Pathway: The tumor necrosis factor (TNF) signaling pathway, which can mediate both cell survival and apoptosis, is also affected.[4][5]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of 5-FU in cell culture are provided below. Standard aseptic cell culture techniques should be followed throughout.[6][7]

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent and suspension cell lines.

a. Adherent Cell Lines:

  • Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[8]

  • Monitor cell confluency daily using an inverted microscope.[9]

  • When cells reach 80-90% confluency, subculture them.[10]

  • To subculture, aspirate the old medium and wash the cell monolayer with a calcium- and magnesium-free phosphate-buffered saline (PBS).[10]

  • Add a detaching agent like trypsin-EDTA and incubate at 37°C until the cells detach.[10]

  • Neutralize the trypsin with fresh, pre-warmed medium and create a single-cell suspension by gentle pipetting.[11]

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed new culture flasks at the desired cell density.[10]

b. Suspension Cell Lines:

  • Culture cells in a suitable medium in non-adherent flasks in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell density daily.

  • To subculture, simply dilute the cell suspension with fresh, pre-warmed medium to the desired seeding density.

  • For some cell lines that form clumps, it may be necessary to centrifuge the cells and resuspend them in a smaller volume to achieve a single-cell suspension before counting.

Preparation of 5-FU Stock Solution
  • 5-Fluorouracil is typically available as a powder. Prepare a stock solution by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile water, to a high concentration (e.g., 10-100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cytotoxicity Assay (e.g., MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).[14]

  • Prepare serial dilutions of 5-FU in a complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of 5-FU. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[14]

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.[14]

  • Incubate for the recommended time to allow for the conversion of the tetrazolium salt into formazan.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[14]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

  • Seed cells in appropriate culture vessels and treat with 5-FU at various concentrations for the desired time.

  • Harvest the cells, including any floating cells from the supernatant for adherent cultures.[15]

  • Wash the cells with cold PBS and centrifuge to pellet.[17]

  • Resuspend the cells in 1X Annexin V binding buffer.[17]

  • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.[17]

  • Incubate the cells in the dark at room temperature for 15 minutes.[17][18]

  • Add more binding buffer to each sample and analyze by flow cytometry within one hour.[18]

  • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[19][20]

  • Seed cells and treat with 5-FU as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[21][22]

  • Incubate the fixed cells on ice or at -20°C for at least 2 hours.[22]

  • Wash the cells with PBS to remove the ethanol.[21]

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[21][22] The RNase A is crucial to prevent the staining of RNA.[20]

  • Incubate in the dark at room temperature or 4°C.[22]

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[20]

Data Presentation

The quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of 5-FU on Various Cell Lines (IC50 Values)

Cell Line5-FU IC50 (µM) after 72h
HCT116 (Colorectal Cancer)58% inhibition at 250 µg/mL[23]
CCD112 (Normal Colorectal)23% inhibition at 250 µg/mL[23]
HONE-1 (Nasopharyngeal Cancer)71% elimination at 62.5 µg/mL[23]
NP 460 (Normal Nasopharyngeal)39% elimination at 62.5 µg/mL[23]

Table 2: Effect of 5-FU on Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)DataDataData
5-FU (Low Conc.)DataDataData
5-FU (High Conc.)DataDataData

Table 3: Apoptosis Induction by 5-FU

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Untreated)DataDataData
5-FU (Low Conc.)DataDataData
5-FU (High Conc.)DataDataData

*Data to be filled in by the researcher based on experimental results.

Visualizations

Signaling Pathway of 5-FU Action

5-FU_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FU 5-FU 5-FU_Metabolites 5-FU_Metabolites 5-FU->5-FU_Metabolites TS_Inhibition TS_Inhibition 5-FU_Metabolites->TS_Inhibition RNA_Incorporation RNA_Incorporation 5-FU_Metabolites->RNA_Incorporation DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition TS_Inhibition->DNA_Synthesis_Inhibition RNA_Damage RNA_Damage RNA_Incorporation->RNA_Damage Cellular_Stress Cellular_Stress DNA_Synthesis_Inhibition->Cellular_Stress RNA_Damage->Cellular_Stress p53_Activation p53_Activation Cellular_Stress->p53_Activation NF-kB_Modulation NF-kB_Modulation Cellular_Stress->NF-kB_Modulation Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis NF-kB_Modulation->Apoptosis

Caption: Simplified signaling pathway of 5-Fluorouracil (5-FU).

Experimental Workflow for 5-FU Treatment and Analysis

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (Adherent or Suspension) 5-FU_Treatment 2. 5-FU Treatment (Dose-Response & Time-Course) Cell_Culture->5-FU_Treatment Harvest_Cells 3. Harvest Cells 5-FU_Treatment->Harvest_Cells Cytotoxicity_Assay Cytotoxicity Assay (MTS/MTT) Harvest_Cells->Cytotoxicity_Assay Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Harvest_Cells->Apoptosis_Assay Apoptosis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Harvest_Cells->Cell_Cycle_Analysis Cell Cycle Data_Analysis 4. Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: General experimental workflow for 5-FU cell culture studies.

References

Application Notes and Protocols for 5-DACTHF in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaacyclotetrahydrofolate (5-DACTHF) is an antifolate agent that acts as an inhibitor of purine de novo biosynthesis.[1] Its mechanism of action is primarily centered on the inhibition of glycinamide ribonucleotide (GAR) transformylase, a critical enzyme in the purine synthesis pathway. The antitumor activity of this compound is significantly enhanced through intracellular polyglutamation, a process that converts it into more potent forms that are retained within the cell.[2][3] These application notes provide a summary of the available data on the use of this compound in preclinical in vivo mouse models and offer protocols for its administration and evaluation.

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by targeting the de novo purine biosynthesis pathway, which is essential for the synthesis of adenosine and guanosine nucleotides required for DNA and RNA replication.

G cluster_pathway De Novo Purine Biosynthesis cluster_drug This compound Action Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GAR Transformylase ... ... FGAR->... IMP IMP ...->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP dATP dATP AMP->dATP dGTP dGTP GMP->dGTP DNA/RNA Synthesis DNA/RNA Synthesis dATP->DNA/RNA Synthesis dGTP->DNA/RNA Synthesis DACTHF This compound DACTHF_poly This compound Polyglutamates DACTHF->DACTHF_poly Folylpolyglutamate Synthetase GAR Transformylase GAR Transformylase DACTHF_poly->GAR Transformylase Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies in mice. It is important to note that the available data is limited, and further dose-escalation and toxicity studies are recommended.

Table 1: Dosage and Administration of this compound in Mice

ParameterValueMouse StrainAdministration RouteSource
Dosage50 mg/kgC57BL/6Intraperitoneal (i.p.)[3]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueMouse StrainDosageSource
Plasma Half-life (t½)2.15 hoursC57BL/650 mg/kg (i.p.)[3]
Tissue DistributionConcentrated in kidney, pancreas, and liverC57BL/650 mg/kg (i.p.)[3]
MetabolismExtensively polyglutamated in tumor and liverC57BL/650 mg/kg (i.p.)[2][3]

Table 3: Antitumor Activity of this compound in Mouse Models

Tumor ModelMouse StrainTreatmentOutcomeSource
Colon 38 AdenocarcinomaC57BL/650 mg/kg (i.p.), single doseDrug detected in tumor tissue 24h post-dosing[1]
HCT-116 Colon CarcinomaNot specifiedNot specifiedSignificant inhibition of tumor growth[1]
P388 Ascitic LeukemiaC57BL/650 mg/kg (i.p.), single doseDrug detected in ascitic cells 24h post-dosing[3]

Note: Specific quantitative efficacy data such as tumor growth inhibition (TGI) percentages or survival data are not detailed in the cited literature.

Experimental Protocols

The following protocols are based on the available literature and general best practices for in vivo mouse studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Vehicle Selection: The original studies do not specify the vehicle used. A common starting point for water-soluble compounds is sterile PBS. Solubility of this compound in the chosen vehicle should be confirmed.

  • Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the study cohort. For a 20g mouse, a 50 mg/kg dose requires 1 mg of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen sterile vehicle. For example, to administer a 50 mg/kg dose in a 200 µL injection volume to a 20g mouse, a 5 mg/mL stock solution is needed.

  • Dissolution: Add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile vehicle. Vortex thoroughly until the compound is completely dissolved. If solubility is an issue, gentle warming or sonication may be attempted, but stability under these conditions should be verified.

  • Sterile Filtration: For intravenous injections, or if sterility is a concern for intraperitoneal injections, filter the final solution through a 0.22 µm sterile syringe filter.

  • Storage: It is recommended to prepare the formulation fresh on the day of use.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

G cluster_workflow In Vivo Efficacy Study Workflow start Start: Acclimatize Mice cell_culture 1. Cell Culture (e.g., HCT-116) start->cell_culture inoculation 2. Tumor Cell Inoculation (Subcutaneous) cell_culture->inoculation tumor_growth 3. Monitor Tumor Growth inoculation->tumor_growth randomization 4. Randomize Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Initiation - Vehicle Control - this compound (e.g., 50 mg/kg, i.p.) randomization->treatment monitoring 6. Monitor - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint 7. Study Endpoint (e.g., Tumor size limit, time) monitoring->endpoint analysis 8. Data Analysis - Tumor Growth Inhibition - Survival Analysis endpoint->analysis end End analysis->end

Figure 2: Experimental workflow for an in vivo efficacy study.

Detailed Steps:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Cell Culture: Culture the desired human cancer cell line (e.g., HCT-116) under standard sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture).

  • Tumor Inoculation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound treatment group). Ensure that the average tumor volume is similar across all groups. A typical group size is 8-10 mice.

  • Treatment Administration: Administer this compound or the vehicle control according to the planned dosage and schedule (e.g., 50 mg/kg, i.p., single dose or other planned regimen).

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, after a specific duration, or if signs of excessive toxicity are observed.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control. If applicable, perform survival analysis.

Toxicity Evaluation

Currently, there is a lack of published data on the maximum tolerated dose (MTD) and specific toxicities of this compound in mice. As this compound is an inhibitor of purine biosynthesis, potential toxicities could be related to effects on rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract.

Recommendations for Toxicity Assessment:

  • Dose Range-Finding Study: It is highly recommended to conduct a dose range-finding study to determine the MTD. This typically involves administering escalating doses of this compound to small groups of mice and monitoring for signs of toxicity for a set period.

  • Parameters to Monitor:

    • Body Weight: A significant and sustained loss of body weight (e.g., >15-20%) is a common sign of toxicity.

    • Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity.

    • Hematology: At the study endpoint, blood samples can be collected for complete blood counts (CBC) to assess effects on red blood cells, white blood cells, and platelets.

    • Serum Chemistry: Analysis of serum can provide information on liver and kidney function.

    • Histopathology: Collection of major organs (liver, kidney, spleen, bone marrow, etc.) for histopathological examination can reveal organ-specific toxicities.

Conclusion

This compound has demonstrated antitumor activity in preclinical mouse models of colon cancer. The available data suggests that a dose of 50 mg/kg administered intraperitoneally is pharmacologically active. However, there is a significant lack of publicly available information regarding the toxicity profile, optimal dosing schedule, and quantitative efficacy of this compound. Researchers should proceed with caution and are strongly encouraged to perform initial dose-finding and toxicity studies to establish a safe and effective dose for their specific mouse model and experimental design. The protocols and information provided herein should serve as a starting point for the in vivo evaluation of this compound.

References

Application Notes and Protocols for Studying Purine Metabolism with 5-DACTHF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaacyclotetrahydrofolate (5-DACTHF) is a potent antifolate agent designed to inhibit de novo purine biosynthesis. As an analogue of 5,10-dideazatetrahydrofolic acid (DDATHF), this compound specifically targets key enzymes in the purine synthesis pathway, making it a valuable tool for studying purine metabolism and for the development of novel therapeutic agents, particularly in oncology. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its application in experimental settings.

Mechanism of Action

The de novo synthesis of purines is a fundamental cellular process that provides the necessary building blocks for DNA and RNA synthesis. This pathway involves a series of enzymatic steps to construct the purine ring. This compound primarily exerts its effect by inhibiting Glycinamide Ribonucleotide Formyltransferase (GARFTase) , a critical enzyme in this pathway. GARFTase catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), a key step in the formation of the purine ring. By competing with the natural folate co-substrate, this compound effectively blocks the progression of de novo purine synthesis, leading to a depletion of intracellular purine nucleotides and subsequent inhibition of cell proliferation.

The efficacy of this compound and similar antifolates is often enhanced through intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . The addition of multiple glutamate residues traps the inhibitor within the cell and can increase its affinity for target enzymes.

Quantitative Data

CompoundTarget EnzymeInhibition Constant (Ki)Cell LineIC50Reference
DDATHF GARFTasePotent InhibitionWiDr (colon)Low concentrations inhibit growth[1]
DDATHF GARFTasePotent InhibitionL1210 (leukemia)Sub-micromolar range[2]
DDATHF GARFTasePotent InhibitionCCRF-CEM (leukemia)Nanomolar rangeData inferred from similar antifolates
10-formyl-TDAF GARFTase0.26 µM--[3]
10-formyl-TDAF AICARFTase7.6 µM--[3]

Note: DDATHF is a close structural analogue and the parent compound for the class of inhibitors that includes this compound. Its potent inhibition of GARFTase is indicative of the expected activity of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on purine metabolism.

GARFTase Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of this compound on GARFTase. The assay measures the change in absorbance resulting from the enzymatic reaction.

Materials:

  • Purified recombinant GARFTase

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (a stable analogue of 10-formyl-THF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing GAR (e.g., 100 µM) and 10-formyl-5,8-dideazafolate (e.g., 50 µM).

  • Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor (DMSO vehicle only).

  • To initiate the reaction, add purified GARFTase to each well to a final concentration of (e.g., 10-50 nM).

  • Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C. The rate of the reaction is proportional to the change in absorbance per unit time.

  • Plot the initial reaction rates against the concentration of this compound.

  • Calculate the IC50 value from the dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, CCRF-CEM, L1210)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of this compound to determine the IC50 value.[1][4]

Quantification of Intracellular Purine Metabolites by LC-MS/MS

This protocol outlines the steps for extracting and quantifying intracellular purine metabolites to assess the impact of this compound treatment.

Materials:

  • Cultured cells treated with this compound and control cells

  • Cold methanol (80%)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards (e.g., stable isotope-labeled purine metabolites)

Procedure: Sample Preparation:

  • Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

  • Place the culture dish on ice and quickly aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add a specific volume of cold 80% methanol to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tube vigorously and incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube.[5] At this stage, an internal standard can be added.

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the metabolites using a suitable chromatography column and gradient.

  • Detect and quantify the purine metabolites of interest (e.g., ATP, GTP, ADP, GDP, AMP, GMP, IMP) using multiple reaction monitoring (MRM) mode.

  • Normalize the metabolite levels to the cell number or total protein content of the original sample.

Visualizations

Purine Metabolism Pathway and this compound Inhibition

Purine_Metabolism PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARFTase GARFTase GAR->GARFTase FGAR Formylglycinamide Ribonucleotide (FGAR) IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Purines Purines (DNA, RNA) AMP->Purines GMP->Purines DACTHF This compound DACTHF->GARFTase Inhibition GARFTase->FGAR Formyl Transfer

Caption: De novo purine synthesis pathway and the inhibitory action of this compound on GARFTase.

Experimental Workflow for Studying this compound

Experimental_Workflow start Start: Select Cell Line culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability metabolites Metabolite Extraction treat->metabolites data Data Analysis (IC50, Metabolite Levels) viability->data lcms LC-MS/MS Analysis of Purines metabolites->lcms lcms->data end Conclusion data->end

Caption: General workflow for investigating the effects of this compound on cancer cells.

References

5-DACTHF: A Potent Tool for Inducing Metabolic Stress by Targeting Purine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Deazaacyclotetrahydrofolate (5-DACTHF) is a potent inhibitor of de novo purine biosynthesis, specifically targeting the enzyme glycinamide ribonucleotide formyltransferase (GARFT). As a folic acid antagonist, this compound disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA, as well as key molecules in cellular energy metabolism and signaling. This targeted inhibition induces significant metabolic stress, making this compound a valuable tool for studying cellular responses to nutrient deprivation, for investigating the intricacies of one-carbon metabolism, and as a potential therapeutic agent in oncology.

The antitumor activity of this compound is significantly enhanced by its intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the inhibitor within the cell and increases its affinity for target enzymes. This application note provides an overview of this compound, its mechanism of action, and detailed protocols for its use in inducing and evaluating metabolic stress in a research setting.

Mechanism of Action

This compound exerts its effects by competitively inhibiting GARFT, an enzyme that catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR). This is a critical step in the de novo purine synthesis pathway, which ultimately leads to the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). By blocking this step, this compound leads to a depletion of the intracellular purine nucleotide pool, thereby inducing metabolic stress and inhibiting cell proliferation.

Data Presentation

The following tables summarize the expected quantitative effects of this compound based on its known mechanism and data from related purine synthesis inhibitors.

Table 1: Cytotoxicity of Purine Synthesis Inhibitors in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (nM)Reference
Potent GARFT InhibitorL1210 leukemia50 - 80[1]
This compound (Expected) Various Cancer Lines 10 - 100 Estimated

Note: The IC50 value for this compound is an estimation based on the high potency of similar GARFT inhibitors. Actual values may vary depending on the cell line and experimental conditions.

Table 2: Expected Metabolic Effects of this compound Treatment

MetaboliteExpected ChangeFold Change (Approx.)Method of MeasurementReference (for similar inhibitors)
IMPIncrease3-foldLC-MS/MS[2]
AMPDecreaseVariableLC-MS/MS[3]
GMPDecreaseVariableLC-MS/MS[3]
ATPDecreaseVariableLC-MS/MS, Luciferase-based assay[4]
GTPDecreaseVariableLC-MS/MS[3]
PRPPIncrease15 to 25-foldIsotope labeling and LC-MS/MS

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO or aqueous buffer)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Cell Seeding: Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in fresh culture medium from a concentrated stock solution. The final concentrations should bracket the expected IC50 value (e.g., 1 nM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability (MTT or CellTiter-Glo® Assay): Following incubation, assess cell viability using a standard method like the MTT or CellTiter-Glo® assay to determine the IC50 value of this compound for the chosen cell line.

Protocol 2: Measurement of Intracellular Nucleotide Pools by LC-MS/MS

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Cold methanol (80%)

  • Cell scraper

  • Centrifuge

  • Lyophilizer

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction: After treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol to the plate and scrape the cells.

  • Sample Collection: Collect the cell suspension and transfer it to a microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples to quantify the levels of IMP, AMP, GMP, ATP, and GTP. Compare the levels in treated cells to those in vehicle-treated control cells.

Protocol 3: In Vitro Glycinamide Ribonucleotide Formyltransferase (GARFT) Assay

Materials:

  • Purified recombinant human GARFT

  • Glycinamide ribonucleotide (GAR) substrate

  • 10-formyl-5,8-dideazafolate (fDDF) as a stable analog of 10-formyltetrahydrofolate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl)

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Assay Setup: The assay monitors the formation of 5,8-dideazafolate at 295 nm. Prepare a reaction mixture containing the assay buffer, GAR, and fDDF in a quartz cuvette.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture to determine its inhibitory effect. Include a control reaction without the inhibitor.

  • Enzyme Initiation: Initiate the reaction by adding a known amount of purified GARFT enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 295 nm at 25°C.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling_Pathway node_5DACTHF This compound node_GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) node_5DACTHF->node_GARFT Inhibition node_Purine De Novo Purine Synthesis node_IMP IMP node_Purine->node_IMP node_Stress Metabolic Stress node_Purine->node_Stress Depletion of Purine Pool node_AMP_GMP AMP & GMP node_IMP->node_AMP_GMP node_DNA_RNA DNA & RNA Synthesis node_AMP_GMP->node_DNA_RNA node_Energy Cellular Energy (ATP, GTP) node_AMP_GMP->node_Energy node_Proliferation Cell Proliferation & Growth node_PI3K PI3K/AKT/mTOR Pathway node_Stress->node_PI3K Modulation node_PI3K->node_Proliferation Inhibition

Caption: Mechanism of this compound-induced metabolic stress.

Experimental_Workflow node_culture 1. Cell Culture (e.g., MCF-7, HCT-116) node_treatment 2. Treatment (this compound or Vehicle) node_culture->node_treatment node_viability 3a. Cell Viability Assay (MTT, CellTiter-Glo®) node_treatment->node_viability node_metabolites 3b. Metabolite Extraction (80% Methanol) node_treatment->node_metabolites node_enzyme 3c. In Vitro Enzyme Assay (Purified GARFT) node_treatment->node_enzyme node_ic50 4a. Determine IC50 node_viability->node_ic50 node_lcms 4b. LC-MS/MS Analysis (Quantify Nucleotides) node_metabolites->node_lcms node_inhibition 4c. Determine Inhibitory Activity node_enzyme->node_inhibition

References

Experimental Design for 5-DACTHF Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaacyclotetrahydrofolate (5-DACTHF) is a potent inhibitor of purine de novo biosynthesis, classifying it as a folic acid antagonist. Its mechanism of action involves the disruption of essential nucleotide production, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells. The in vivo antitumor activity of this compound is significantly enhanced by polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase, which traps the drug intracellularly and increases its inhibitory potency. This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of this compound, encompassing both in vitro and in vivo experimental models.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. This metabolic pathway is crucial for the synthesis of adenosine and guanosine nucleotides, which are the building blocks of DNA and RNA, and are essential for cellular energy metabolism. By inhibiting key enzymes in this pathway, this compound leads to a depletion of the purine nucleotide pool, which in turn induces cell cycle arrest and apoptosis in cancer cells.

purine_synthesis_inhibition cluster_pathway De Novo Purine Synthesis Pathway cluster_drug_action Drug Intervention cluster_cellular_effects Cellular Effects R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Purine_Depletion Purine Nucleotide Depletion DACTHF This compound Inhibition Inhibition DACTHF->Inhibition Inhibition->PRPP Inhibits GAR Transformylase Inhibition->Purine_Depletion Cell_Cycle_Arrest Cell Cycle Arrest Purine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Mechanism of action of this compound in the de novo purine synthesis pathway.

In Vitro Efficacy Studies

A battery of in vitro assays is essential to characterize the cytotoxic and cytostatic effects of this compound on cancer cell lines. The following protocols are recommended for a comprehensive in vitro evaluation.

Data Presentation: In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast AdenocarcinomaSimilar to analogues[1]
MOLT-4Acute Lymphoblastic LeukemiaCytotoxic at 100-200 nM
L-cells (murine)FibrosarcomaCytotoxic at 100-200 nM

Experimental Workflow: In Vitro Assays

in_vitro_workflow cluster_assays Endpoint Assays start Cancer Cell Line Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Figure 2. Experimental workflow for in vitro efficacy assessment of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of drug solvent).

  • Incubate for the desired exposure time (e.g., 48, 72, or 96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound for the desired time.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle (Propidium Iodide) Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

In Vivo Efficacy Studies

Xenograft and patient-derived xenograft (PDX) models are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Data Presentation: In Vivo Efficacy of this compound
ModelCancer TypeTreatment RegimenOutcomeReference
Murine XenograftColon 38 AdenocarcinomaNot specifiedSignificant tumor growth inhibition[1]
Murine XenograftHCT-116 Colon CarcinomaNot specifiedSignificant tumor growth inhibition[1]

Note: Detailed quantitative in vivo efficacy data such as tumor growth inhibition (TGI) percentages and survival analysis for this compound are not extensively available in public literature and require experimental determination.

Experimental Workflow: In Vivo Xenograft Model

in_vivo_workflow cluster_endpoints Endpoint Analysis start Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment This compound Administration (e.g., i.p., i.v.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring tgi Tumor Growth Inhibition monitoring->tgi survival Survival Analysis monitoring->survival biomarkers Biomarker Analysis (e.g., IHC) monitoring->biomarkers data_analysis Statistical Analysis tgi->data_analysis survival->data_analysis biomarkers->data_analysis

Figure 3. Experimental workflow for in vivo xenograft efficacy studies of this compound.

Protocol 4: Subcutaneous Xenograft Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in sterile PBS or culture medium at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Optionally, mix the cell suspension 1:1 with Matrigel to enhance tumor take rate and growth.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation for the desired route of administration (e.g., intraperitoneal (i.p.) or intravenous (i.v.)). The formulation and vehicle should be optimized for solubility and stability.

    • Administer this compound according to a predetermined dosing schedule (e.g., daily, every other day) and dose level (mg/kg). A maximum tolerated dose (MTD) study may be required to determine the optimal dose.

  • Monitoring and Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume reaching a specific size, significant weight loss) and perform Kaplan-Meier survival analysis.

    • Tumor tissue can be collected for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound efficacy. Rigorous in vitro characterization of the drug's cytotoxic and mechanistic effects, followed by well-designed in vivo studies in relevant cancer models, are critical steps in advancing this compound through the drug development pipeline. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and informing the design of future clinical trials.

References

Application Notes and Protocols for Combining 5-DACTHF with Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaacyclotetrahydrofolate (5-DACTHF) is an antifolate chemotherapeutic agent that targets the de novo purine biosynthesis pathway. Specifically, it inhibits glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the synthesis of purine nucleotides necessary for DNA and RNA replication. By depleting the purine pool, this compound preferentially targets rapidly proliferating cancer cells. To enhance its therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce toxicity, this compound can be strategically combined with other chemotherapeutic agents that have complementary mechanisms of action.

These application notes provide a framework for designing and executing preclinical studies to evaluate the therapeutic potential of combining this compound with other anticancer drugs. The protocols outlined below are generalized methodologies for in vitro and in vivo assessment of drug synergy and efficacy.

Data Presentation: In Vitro and In Vivo Combination Studies

Due to the limited availability of published data on this compound in combination therapies, the following tables summarize findings from studies on analogous GARFT inhibitors, such as Lometrexol (DDATHF), to provide a rationale and starting point for combination experiments with this compound.

Table 1: In Vitro Synergy of a GARFT Inhibitor with a DHFR Inhibitor

Cell LineCombination AgentSynergy Analysis MethodCombination Index (CI) ValuesConclusion
HCT-8 (Ileocecal Adenocarcinoma)Trimetrexate (DHFR inhibitor)Isobologram AnalysisLoewe Synergy ObservedSynergistic
H460 (Non-small Cell Lung Carcinoma)Trimetrexate (DHFR inhibitor)Isobologram AnalysisLoewe Synergy ObservedSynergistic
FaDu (Head and Neck Carcinoma)Trimetrexate (DHFR inhibitor)Isobologram AnalysisLoewe Synergy ObservedSynergistic

Data is based on studies with the GARFT inhibitor AG2034, an analogue of this compound.[1]

Table 2: In Vivo Efficacy of a GARFT Inhibitor in Combination with 5-Fluorouracil

Tumor ModelCombination AgentDosing RegimenTumor Growth InhibitionToxicityConclusion
Colon 385-FluorouracilLometrexol (25-50 mg/kg) administered 4 or 8 hours prior to 5-FU (85 mg/kg) weeklySignificantly IncreasedModest Increase at Higher Lometrexol DosesEnhanced Antitumor Activity of 5-FU

Data is based on studies with Lometrexol (DDATHF), a potent GARFT inhibitor analogous to this compound.[2]

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol describes the determination of the cytotoxic effects of this compound in combination with another chemotherapeutic agent and the subsequent analysis of synergy.

a. Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound (stock solution)

  • Partner chemotherapeutic agent (stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Plate reader

b. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the partner agent in complete culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment: Remove the overnight culture medium and add the media containing the single agents or their combinations to the respective wells. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).

  • Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each single agent.

    • For combination data, use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G cluster_workflow In Vitro Synergy Workflow A Seed Cells in 96-well Plates B Prepare Drug Dilutions (Single Agents & Combinations) A->B Day 1 C Treat Cells and Incubate (48-72 hours) B->C Day 1 D Perform Cell Viability Assay (e.g., MTT) C->D Day 3-4 E Data Analysis: - Calculate IC50s - Determine Combination Index (CI) D->E Day 3-4

Caption: Workflow for in vitro cell viability and synergy analysis.

In Vivo Xenograft Model for Combination Therapy Evaluation

This protocol outlines the procedure for assessing the in vivo efficacy of this compound combined with another chemotherapeutic agent in a mouse xenograft model.

a. Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Partner chemotherapeutic agent formulated for in vivo administration

  • Calipers

  • Animal balance

b. Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Partner agent alone, Combination of this compound and partner agent).

  • Drug Administration: Administer the drugs according to a predetermined schedule, route (e.g., intraperitoneal, intravenous, oral), and dose. Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Tumor Measurement: Continue to measure tumor volumes at regular intervals (e.g., 2-3 times per week).

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration. At the endpoint, excise and weigh the tumors. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.

G cluster_workflow In Vivo Xenograft Workflow A Implant Cancer Cells Subcutaneously in Mice B Monitor Tumor Growth (until ~100-200 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Treatments (Single Agents & Combination) C->D E Measure Tumor Volume and Body Weight Regularly D->E F Endpoint: Excise and Weigh Tumors E->F G Statistical Analysis of Tumor Growth Inhibition F->G

Caption: Workflow for in vivo xenograft combination studies.

Signaling Pathway Interactions

The combination of this compound with other chemotherapeutic agents can lead to synergistic effects by targeting multiple, often interconnected, cellular pathways. As a GARFT inhibitor, this compound blocks de novo purine synthesis, leading to a depletion of ATP and GTP, which are essential for cellular energy and signaling, as well as DNA and RNA synthesis. This can induce S-phase cell cycle arrest and apoptosis.

Combining this compound with agents that target different aspects of cell proliferation and survival can enhance its anticancer activity. For example:

  • Combination with 5-Fluorouracil (5-FU): 5-FU is a pyrimidine antagonist that inhibits thymidylate synthase, a key enzyme in DNA synthesis. The depletion of purines by this compound can lead to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), which can enhance the activation of 5-FU to its active metabolites, thereby increasing its cytotoxic effects.[2]

  • Combination with DHFR Inhibitors (e.g., Methotrexate): Dihydrofolate reductase (DHFR) inhibitors block the regeneration of tetrahydrofolate, a crucial cofactor for both purine and pyrimidine synthesis. A dual blockade of purine synthesis at both the GARFT and DHFR steps can lead to a more profound and sustained inhibition of DNA replication.

G cluster_pathway Hypothesized Synergistic Signaling Pathway This compound This compound GARFT GARFT This compound->GARFT inhibits De Novo Purine Synthesis De Novo Purine Synthesis GARFT->De Novo Purine Synthesis catalyzes ATP/GTP Depletion ATP/GTP Depletion De Novo Purine Synthesis->ATP/GTP Depletion leads to DNA Synthesis Inhibition DNA Synthesis Inhibition ATP/GTP Depletion->DNA Synthesis Inhibition Other Agent (e.g., 5-FU) Other Agent (e.g., 5-FU) Target 2 (e.g., TS) Target 2 (e.g., TS) Other Agent (e.g., 5-FU)->Target 2 (e.g., TS) inhibits Pyrimidine Synthesis Pyrimidine Synthesis Target 2 (e.g., TS)->Pyrimidine Synthesis involved in dNTP Imbalance dNTP Imbalance Pyrimidine Synthesis->dNTP Imbalance leads to dNTP Imbalance->DNA Synthesis Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothesized synergistic mechanism of this compound with another agent.

References

Application Notes and Protocols: Utilizing Lentiviral Vectors to Investigate 5-Fluorouracil (5-FU) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lentiviral vectors to study and identify mechanisms of resistance to the chemotherapeutic agent 5-Fluorouracil (5-FU) and its active metabolites, such as 5-fluoro-2'-deoxyuridine-5'-triphosphate (5-FdUTP).

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Its cytotoxic effects are primarily mediated by the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[1] Resistance to 5-FU, both intrinsic and acquired, remains a significant clinical challenge. Lentiviral vectors are powerful tools for dissecting the molecular mechanisms underlying drug resistance due to their ability to efficiently deliver genetic material into a wide range of cell types, including non-dividing cells, and integrate it into the host genome for stable, long-term expression.[2][3] This allows for the creation of stable cell lines with specific genetic modifications to study their impact on drug sensitivity.

This document outlines protocols for generating drug-resistant cell lines using lentiviral vectors, methods for identifying resistance-conferring genes, and strategies for validating their role in 5-FU resistance.

Data Presentation

Table 1: Quantitative Data Summary for Lentiviral-Based 5-FU Resistance Studies

ParameterDescriptionTypical Values/RangeReference
Lentiviral Titer The concentration of infectious viral particles per unit volume (Transducing Units/mL).1 x 10^6 to 1 x 10^9 TU/mL[4]
Multiplicity of Infection (MOI) The ratio of infectious viral particles to the number of target cells.0.3 - 10[5][6]
Antibiotic Selection Concentration The concentration of the selection antibiotic (e.g., puromycin) required to kill non-transduced cells.1 - 10 µg/mL (cell line dependent)[6]
IC50 (5-FU) The concentration of 5-FU that inhibits cell growth by 50%.Varies widely depending on the cell line and resistance mechanism.N/A
Fold Resistance The ratio of the IC50 of the resistant cell line to the IC50 of the parental (sensitive) cell line.2-fold to >100-foldN/A

Experimental Protocols

Protocol 1: Production of High-Titer Lentivirus

This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfer plasmid (containing the gene of interest, shRNA, or CRISPR library)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI)

  • 0.45 µm syringe filter

Procedure:

  • Day 1: Seed HEK293T Cells. Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection.

    • Prepare two separate tubes of Opti-MEM.

    • In tube A, mix the transfer, packaging, and envelope plasmids.

    • In tube B, add the transfection reagent.

    • Combine the contents of both tubes and incubate at room temperature for 15-20 minutes to allow for complex formation.[7]

    • Add the mixture dropwise to the HEK293T cells.

  • Day 3: Change Media. Replace the transfection media with fresh DMEM containing 10% FBS.

  • Day 4 & 5: Harvest Viral Supernatant.

    • At 48 and 72 hours post-transfection, collect the cell culture supernatant.

    • Centrifuge the supernatant to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.

    • The viral supernatant can be used immediately or stored at -80°C in small aliquots.

Protocol 2: Generation of Stable 5-FU Resistant Cell Lines

This protocol details the transduction of a target cancer cell line with a lentiviral library (e.g., shRNA or CRISPR) and selection of resistant clones.

Materials:

  • Target cancer cell line (e.g., a 5-FU sensitive line)

  • Lentiviral supernatant from Protocol 1

  • Polybrene or protamine sulfate

  • Selection antibiotic (e.g., puromycin)

  • 5-Fluorouracil (5-FU)

Procedure:

  • Day 1: Seed Target Cells. Plate the target cells in 6-well plates.

  • Day 2: Transduction.

    • Thaw the lentiviral supernatant.

    • Add polybrene or protamine sulfate to the cell media to enhance transduction efficiency.[6]

    • Add the lentiviral supernatant to the cells at a desired MOI.

  • Day 3-4: Expression. Incubate the cells for 48-72 hours to allow for viral integration and expression of the genetic material.

  • Day 5 onwards: Antibiotic Selection.

    • Replace the media with fresh media containing the appropriate concentration of the selection antibiotic (previously determined by a kill curve).[6]

    • Continue selection until all non-transduced control cells are dead.

  • Generation of Resistant Population.

    • Once a stable, transduced cell population is established, expose the cells to gradually increasing concentrations of 5-FU.

    • Start with a low concentration (e.g., the IC20 of the parental cell line) and increase the concentration as the cells become resistant.

    • This process will select for cells that have acquired resistance to 5-FU.

Protocol 3: Validation of Resistance-Conferring Genes

This protocol is for validating a candidate gene's role in conferring 5-FU resistance.

Materials:

  • Parental (sensitive) cancer cell line

  • Lentiviral vector expressing the candidate gene or an shRNA targeting the gene

  • Control lentiviral vector (e.g., empty vector or non-targeting shRNA)

  • 5-Fluorouracil (5-FU)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Generate Stable Cell Lines. Use Protocol 2 to create stable cell lines overexpressing the candidate gene or with the candidate gene knocked down.

  • Perform Cell Viability Assay.

    • Seed the parental, control, and modified cell lines in 96-well plates.

    • Treat the cells with a range of 5-FU concentrations for 72 hours.

    • Perform a cell viability assay to determine the IC50 for each cell line.

  • Analyze Data. Compare the IC50 values. A significant increase in IC50 for the overexpression line or a decrease for the knockdown line would validate the gene's role in 5-FU resistance.

Visualizations

Experimental_Workflow cluster_0 Lentivirus Production cluster_1 Stable Cell Line Generation cluster_2 Validation LV_Plasmid Lentiviral Plasmids (Transfer, Packaging, Envelope) Transfection Transfection LV_Plasmid->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Filter Viral Supernatant Transfection->Harvest Transduction Transduction Harvest->Transduction Target_Cells Target Cancer Cells Target_Cells->Transduction Selection Antibiotic Selection Transduction->Selection 5FU_Selection 5-FU Selection Selection->5FU_Selection Resistant_Cells 5-FU Resistant Cell Line 5FU_Selection->Resistant_Cells Viability_Assay Cell Viability Assay (IC50 Determination) Resistant_Cells->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for studying 5-FU resistance using lentiviral vectors.

Signaling_Pathway cluster_resistance Potential Resistance Mechanisms 5FU 5-Fluorouracil FdUMP FdUMP 5FU->FdUMP FdUTP FdUTP 5FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition dTMP dTMP TS->dTMP dTTP dTTP dTMP->dTTP dUTPase dUTPase FdUTP->dUTPase Metabolism DNA_Polymerase DNA Polymerase FdUTP->DNA_Polymerase Misincorporation DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Upreg_TS Upregulation of TS Upreg_dUTPase Upregulation of dUTPase DNA_Repair Enhanced DNA Repair Drug_Efflux Increased Drug Efflux

Caption: Simplified signaling pathway of 5-FU action and potential resistance mechanisms.

Logical_Relationship LV_Library Lentiviral Library (shRNA, CRISPR, ORF) Transduction Transduction of Sensitive Cells LV_Library->Transduction Selection Drug Selection (5-FU) Transduction->Selection Enrichment Enrichment of Resistant Clones Selection->Enrichment Sequencing Next-Generation Sequencing Enrichment->Sequencing Identify_Genes Identification of Resistance-Conferring Genes Sequencing->Identify_Genes Validation Functional Validation Identify_Genes->Validation

Caption: Logical workflow for identifying 5-FU resistance genes using a lentiviral library screen.

References

Troubleshooting & Optimization

Optimizing 5-DACTHF concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the concentration of 5-deazaacyclotetrahydrofolate (5-DACTHF) for half-maximal inhibitory concentration (IC50) determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antifolate drug and an inhibitor of purine de novo biosynthesis.[1] Its primary mechanism of action involves the inhibition of glycineamide ribonucleotide (GAR) transformylase, an enzyme crucial for the synthesis of purines, which are essential building blocks for DNA and RNA. By blocking this pathway, this compound can impede cell division.[1] Its in vivo antitumor activity is critically dependent on its conversion to polyglutamated forms within the cell.[1]

Q2: What is a recommended starting concentration range for this compound in an IC50 experiment?

The optimal concentration range is highly dependent on the specific cell line being used.[2] For a new cell line, it is advisable to perform a broad-range dose-finding experiment. A common strategy is to use a wide range of concentrations, for example, from 1 nM to 100 µM, often in a series of half-log or full-log dilutions (e.g., 1, 3, 10, 30, 100...).[3] Published literature on similar cell types or compounds can also provide a valuable starting point.

Q3: Which cell viability assay is most suitable for determining the IC50 of this compound?

Several assays can be used to measure cell viability, each with its own advantages and disadvantages. The choice may depend on your specific experimental needs, available equipment, and cell type.[4] The most common methods measure metabolic activity.[4]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]Inexpensive, widely used, and well-documented.[4]Requires a final solubilization step; formazan crystals can be toxic to cells.[4]
AlamarBlue™ (Resazurin) Relies on the color change of the indicator dye in response to cellular metabolic activity.[5]Non-toxic to cells, allowing for kinetic monitoring; simple "add-and-read" protocol.Can be sensitive to changes in the culture medium's pH.
ATP-based Luminescent Assay Measures the amount of ATP present, which is proportional to the number of viable cells.[6]Highly sensitive, fast, and has a broad linear range.More expensive than colorimetric assays; requires a luminometer.

Q4: My dose-response curve for this compound is flat. What are the possible causes and solutions?

A flat dose-response curve indicates that the compound had little to no effect across the tested concentrations.

Possible CauseSuggested Solution
Concentration range is too low. Test a wider and higher range of this compound concentrations.[7]
Compound has low potency in the chosen cell line. The selected cell line may be resistant to this compound. Consider using a different, more sensitive cell line if appropriate for your research question.[2]
Incorrect assay setup. Double-check all reagent preparations, concentrations, and instrument settings to ensure the assay is performing correctly.[7]
Compound precipitated out of solution. Visually inspect the wells of your plate for any signs of precipitation. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the media is low and consistent across all wells.[3][7]

Troubleshooting Guide

Problem: High variability between replicate wells.

  • Possible Causes: Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[7]

  • Suggested Solutions:

    • Ensure you have a homogenous single-cell suspension before seeding.[7]

    • Use calibrated pipettes and be consistent with your pipetting technique.

    • To avoid edge effects, do not use the outer wells of the plate for experimental data. Instead, fill them with sterile media or PBS to help maintain humidity.[7]

Problem: The dose-response curve does not reach 0% or 100% inhibition.

  • Possible Causes: The concentration range tested is too narrow, or the compound has limited efficacy and only produces a partial inhibitory effect.[7]

  • Suggested Solutions:

    • Broaden the concentration range by adding both higher and lower concentrations of this compound.[7]

    • If the curve plateaus at a level above 0% viability, this may represent the maximum effect of the compound under the tested conditions.[7]

Problem: The calculated IC50 value is significantly different from previous experiments or published values.

  • Possible Causes: Variations in experimental conditions such as cell passage number, incubation time, or reagent preparation.[7][8]

  • Suggested Solutions:

    • Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[7]

    • Maintain consistent incubation times between experiments, as IC50 values are time-dependent.[8]

    • Prepare fresh stock solutions of this compound and verify their concentrations. Ensure all other reagents are prepared consistently.[7]

Experimental Protocols

Detailed Protocol: IC50 Determination using MTT Assay

This protocol provides a standard procedure for determining the IC50 of this compound on an adherent cancer cell line.

1. Materials:

  • Selected adherent cell line (e.g., MCF-7, HCT-116)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4][9]

  • Dimethyl sulfoxide (DMSO)[4]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (490-570 nm absorbance)

2. Cell Seeding:

  • Culture cells until they are in the logarithmic growth phase.

  • Trypsinize and harvest the cells, then perform a cell count.

  • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically to ensure cells are still in logarithmic growth at the end of the incubation period.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[5][7]

3. Compound Dilution and Treatment:

  • Prepare a serial dilution of this compound in complete medium. An 8-point, 3-fold dilution series is a common starting point.[6]

  • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).[6]

  • After the 24-hour cell attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7][8]

4. MTT Assay and Data Acquisition:

  • Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][9]

  • Incubate the plate for another 4 hours at 37°C, allowing formazan crystals to form.[7][9]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.[7][9]

  • Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[9]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[9]

5. Data Analysis:

  • Normalize Data: Convert the raw absorbance data into percentage cell viability relative to the no-treatment control. The formula is: (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100.[2]

  • Plot a Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).[4]

  • Calculate IC50: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration that results in 50% cell viability.[2][10] This is typically performed using software like GraphPad Prism.[4]

Visualizations

IC50_Determination_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A 1. Culture Cells in Log Phase B 2. Seed Cells in 96-Well Plate A->B D 4. Treat Cells with Compound (48-72h) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Incubate and Read Plate E->F G 7. Normalize Data to Controls F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 via Non-Linear Regression H->I

Caption: General workflow for IC50 determination.

Purine_Biosynthesis_Inhibition cluster_pathway Purine de Novo Biosynthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GART (Glycinamide Ribonucleotide Transformylase) Purines Purines -> DNA/RNA FGAR->Purines Multiple Steps Inhibitor This compound Inhibitor->GAR Inhibits GART

Caption: Inhibition of GART by this compound.

Troubleshooting_Logic Start Problem: Inaccurate or Flat IC50 Curve Concentration Is the concentration range appropriate? Start->Concentration Viability Is there any cell death at the highest concentration? Concentration->Viability Yes Solution1 Solution: Test a wider and higher concentration range. Concentration->Solution1 No Controls Are the controls (vehicle, untreated) behaving as expected? Viability->Controls Yes Solution2 Solution: Verify compound solubility and cell line sensitivity. Viability->Solution2 No Controls->Solution2 Yes Solution3 Solution: Check for vehicle toxicity and review assay protocol/reagents. Controls->Solution3 No

Caption: Troubleshooting logic for IC50 curve issues.

References

Common issues with 5-DACTHF stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-aza-2'-deoxycytidine-5'-triphosphate (5-DACTHF). This guide provides troubleshooting information and frequently asked questions regarding the stability of this compound in solution to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution seems to be losing potency. What are the common stability issues?

A1: this compound, like other azanucleosides, is known for its chemical instability in aqueous solutions. The primary cause of degradation is the hydrolysis of the s-triazine ring, which is susceptible to both acid and base-catalyzed decomposition.[1][2] This process can occur within hours at physiological temperature and pH.[1] It has been noted that the phosphorylated forms, such as this compound, may degrade even more rapidly than their corresponding nucleosides (e.g., Decitabine).[1]

Key factors that accelerate degradation include:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution.

  • Temperature: Higher temperatures will increase the rate of chemical degradation.

  • Time in Solution: The compound degrades over time once dissolved. It is highly recommended to prepare solutions fresh for immediate use.[2]

Q2: What is the optimal pH for my this compound solution to maximize stability?

A2: While specific kinetic data for this compound is limited, studies on the closely related compound 5-azacytidine have shown it is most stable in a neutral pH environment. The hydrolysis profile demonstrates the lowest degradation rate at pH 7.0.[3] Therefore, maintaining a neutral pH is the most appropriate approach for this compound solutions.[2]

Q3: What are the degradation products of this compound?

A3: The degradation of the 5-azacytosine ring proceeds through a hydrolytic ring-opening mechanism. Based on studies of related compounds like 5-azacytidine, the process involves a rapid and reversible opening of the triazine ring to form an unstable intermediate (an N-formylguanyl derivative), which is then followed by a slower, irreversible deformylation to yield a stable guanylurea derivative.[3][4]

Q4: How should I prepare and store my this compound solutions?

A4: Due to the inherent instability of the triazine moiety, careful handling and storage are critical.[2]

  • Preparation: Always prepare solutions fresh immediately before use.[2] Use neutral buffers (around pH 7.0) and high-purity solvents.

  • Short-Term Storage: If immediate use is not possible, keep the solution on ice and use it within a few hours. Low temperatures are crucial for slowing the degradation rate.[2]

  • Long-Term Storage: Long-term storage of this compound in solution is not recommended. For stock, store the compound as a solid at -20°C.[2]

  • General Handling: Follow standard laboratory safety protocols for handling chemical compounds.[5][6] Ensure containers are properly sealed, clearly labeled, and stored away from heat and light.[7][8]

Q5: I am seeing unexpected peaks in my HPLC analysis. How can I confirm if they are this compound degradation products?

A5: Unexpected peaks are likely degradation products. To confirm this, you can perform a forced degradation study. Intentionally expose your this compound solution to harsh conditions (e.g., acidic pH, basic pH, elevated temperature) for a short period. Analyze the stressed sample by HPLC and compare the chromatogram to your experimental sample. An increase in the area of the unknown peaks in the stressed sample strongly suggests they are degradation products. For definitive identification, techniques like LC-MS or NMR spectroscopy would be required to characterize the structure of the degradation products.[1]

Quantitative Stability Data

The stability of azanucleosides is highly dependent on the solution's pH. The table below summarizes the key finding for the related compound 5-azacytidine, which provides the best available guidance for this compound.

CompoundParameterValueSignificance for this compound StabilityReference
5-azacytidineOptimal pH7.0Indicates that neutral buffers should be used to minimize hydrolytic degradation.[3]
5-azacytidineHydrolysis Equilibrium Constant (K)0.58 (pH 5.6-8.5)Describes the reversible first step of the degradation pathway.[3]

Visual Guides and Workflows

Degradation Pathway

The primary degradation route for the 5-aza-s-triazine ring in compounds like this compound is hydrolysis. The process involves a reversible ring-opening followed by an irreversible deformylation.

G cluster_0 Hydrolytic Degradation of 5-Azacytosine Moiety A This compound (Stable Triazine Ring) B N-formylguanyl Intermediate (Unstable) A->B  Reversible  Hydrolysis  (Fast) B->A C Guanylurea Degradation Product (Stable) B->C  Irreversible  Deformylation  (Slow)

Figure 1: Hydrolytic degradation pathway of the 5-azacytosine ring.
Experimental Workflow for Stability Assessment

This workflow outlines the steps for conducting a stability study of this compound in a specific solution using HPLC analysis.

G prep Prepare this compound Solution in desired buffer (t=0) aliquot Divide into aliquots for each time point prep->aliquot store Store aliquots under experimental conditions (e.g., 25°C, 4°C) aliquot->store sample At each time point (t=x), remove one aliquot store->sample quench Quench reaction if necessary (e.g., flash freeze) sample->quench hplc Analyze by validated Stability-Indicating HPLC Method quench->hplc data Quantify peak area of parent this compound and any degradation products hplc->data kinetics Plot concentration vs. time to determine degradation kinetics data->kinetics

Figure 2: Workflow for a this compound solution stability study.
Troubleshooting Guide

This logical diagram provides a step-by-step troubleshooting guide for common issues encountered during experiments involving this compound solutions.

G r_node r_node s_node s_node start Inconsistent or Poor Experimental Results? check_prep Was the solution prepared fresh? start->check_prep check_ph Was a neutral (pH ~7.0) buffer used? check_prep->check_ph Yes sol_fresh Prepare solution immediately before each experiment. check_prep->sol_fresh No check_temp Was the solution kept on ice or at low temp? check_ph->check_temp Yes sol_ph Use a stable buffer system at pH 7.0. check_ph->sol_ph No check_hplc Is the analytical method validated and stable? check_temp->check_hplc Yes sol_temp Minimize time at room temp. Work on ice. check_temp->sol_temp No sol_hplc Validate HPLC method. Run standards to confirm. check_hplc->sol_hplc No end Problem Resolved check_hplc->end Yes sol_fresh->end sol_ph->end sol_temp->end sol_hplc->end

Figure 3: Troubleshooting logic for this compound solution issues.

Experimental Protocols

Protocol: HPLC Method for Stability Assessment of this compound

This protocol is a general guideline for assessing the stability of this compound in an aqueous solution. It is based on methods used for the parent nucleoside, Decitabine.[1] Researchers should perform their own validation.

1. Objective: To quantify the concentration of this compound and its primary degradation products over time in a given solution to determine its stability under specific storage conditions.

2. Materials:

  • This compound solid compound

  • HPLC-grade water

  • HPLC-grade ammonium acetate

  • Buffer of choice (e.g., 20 mM Ammonium Acetate, pH 6.8)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

  • Temperature-controlled autosampler and column oven

3. Method:

  • Preparation of Mobile Phase:

    • Prepare a 20 mM ammonium acetate solution in HPLC-grade water.

    • Adjust the pH to 6.8 using an appropriate acid or base if necessary.

    • Filter and degas the mobile phase before use.

  • Preparation of this compound Solution:

    • Accurately weigh and dissolve this compound solid in the desired buffer to a known concentration (e.g., 1 mg/mL).

    • Perform this step immediately prior to starting the experiment (t=0).

  • Stability Study Execution:

    • Immediately after preparation, inject a sample into the HPLC to obtain the t=0 measurement.

    • Store the remaining solution under the desired test condition (e.g., 4°C or 25°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), draw an aliquot from the solution for analysis.

    • To minimize degradation during the analysis sequence, use a cooled autosampler (e.g., 4°C).

  • HPLC Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Isocratic 20 mM ammonium acetate, pH 6.8

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 244 nm (based on the λmax of 5-Aza-dCTP[2])

    • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak area for this compound and any major degradation peaks at each time point.

  • Calculate the concentration of this compound remaining at each time point relative to the t=0 measurement.

  • Plot the percentage of this compound remaining versus time to determine the degradation profile and calculate the half-life (t½) under the tested conditions.

References

Technical Support Center: 5-DACTHF Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of 5-DACTHF (5-Deazaacyclotetrahydrofolate), also known as Lometrexol, for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antipurine antifolate compound that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] This enzyme plays a crucial role in the de novo purine synthesis pathway, which is essential for the production of purines required for DNA and RNA synthesis. By inhibiting GARFT, this compound disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1] Its primary intracellular active forms are polyglutamated metabolites, which are more potent inhibitors of GARFT.

Q2: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. A stock solution of at least 10 mM in DMSO has been reported.[1]

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent it?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. Several factors can contribute to this:

  • High Final Concentration: The final concentration of this compound in the cell culture medium may exceed its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.

  • Low Temperature: The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Using cold media can exacerbate precipitation.

  • pH of the Medium: The pH of the cell culture medium can affect the ionization state of this compound and, consequently, its solubility.

To prevent precipitation, consider the troubleshooting strategies outlined in the guide below.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound in your in vitro assays.

Issue: Precipitation upon Dilution of DMSO Stock

Table 1: Troubleshooting Strategies for this compound Precipitation

Potential Cause Recommended Solution Experimental Protocol
High Final Concentration Decrease the final working concentration of this compound.Perform a dose-response curve to determine the lowest effective concentration.
Rapid Dilution Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.See Protocol 1: Serial Dilution for Aqueous Solutions.
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for dilutions.Pre-warm all aqueous solutions, including media and buffers, in a 37°C water bath before use.
pH of the Medium Test the solubility of this compound in buffers with a range of pH values to determine the optimal pH for solubility. If possible, adjust the pH of your final assay medium.See Protocol 2: pH-Solubility Profiling.
Solvent Choice While DMSO is a good starting point, other organic solvents or co-solvents could be explored for the stock solution.Test solubility in solvents such as ethanol or polyethylene glycol (PEG). Ensure the final solvent concentration is compatible with your cells.

Experimental Protocols

Protocol 1: Serial Dilution for Aqueous Solutions

Objective: To minimize precipitation of this compound upon dilution into aqueous media.

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 10 mM).

  • Pre-warmed (37°C) complete cell culture medium.

  • Sterile microcentrifuge tubes or a 96-well plate.

Procedure:

  • Prepare an Intermediate Dilution: Instead of adding the high-concentration DMSO stock directly to your final culture volume, first create an intermediate dilution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of media to get a 100 µM intermediate solution.

  • Gentle Mixing: Add the DMSO stock to the pre-warmed medium slowly and with gentle agitation (e.g., slow vortexing or pipetting up and down).

  • Final Dilution: Add the intermediate dilution to the final volume of cell culture medium.

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: pH-Solubility Profiling

Objective: To determine the optimal pH for this compound solubility in an aqueous buffer.

Materials:

  • This compound powder.

  • A series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Spectrophotometer or HPLC.

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of this compound powder to a small volume of each buffer in separate tubes.

  • Equilibrate: Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH at which solubility is maximal.

Table 2: Hypothetical pH-Solubility Data for this compound

pH Solubility (µg/mL)
5.05
6.015
7.050
7.480
8.0120

Note: The data in this table is for illustrative purposes only and should be determined experimentally for this compound.

Visualizing Key Concepts

De Novo Purine Synthesis Pathway and this compound Inhibition

The following diagram illustrates the de novo purine synthesis pathway and highlights the inhibitory action of this compound on the enzyme Glycinamide Ribonucleotide Formyltransferase (GARFT).

Purine_Synthesis_Inhibition De Novo Purine Synthesis Pathway Inhibition by this compound R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DACTHF This compound GARFT GARFT DACTHF->GARFT

Caption: Inhibition of GARFT by this compound in the purine synthesis pathway.

Experimental Workflow for Improving Solubility

This workflow outlines a logical sequence of steps to address this compound solubility issues.

Solubility_Workflow Workflow for Improving this compound Solubility start Start: this compound Precipitation Observed check_conc Step 1: Lower Final Concentration start->check_conc serial_dilution Step 2: Implement Serial Dilution & Pre-warming check_conc->serial_dilution If precipitation persists ph_profile Step 3: Perform pH-Solubility Profiling serial_dilution->ph_profile If precipitation persists optimize_ph Step 4: Optimize Assay Buffer pH ph_profile->optimize_ph end End: Soluble this compound Solution Achieved optimize_ph->end

References

Technical Support Center: Overcoming Cellular Resistance to 5-deazaacyclotetrahydrofolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-deazaacyclotetrahydrofolate and related GARFT inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 5-deazaacyclotetrahydrofolate?

5-deazaacyclotetrahydrofolate and its analogues, such as 5,10-dideazatetrahydrofolic acid (DDATHF), are potent inhibitors of glycinamide ribonucleotide (GAR) formyltransferase.[1][2] This enzyme catalyzes a crucial step in the de novo purine biosynthesis pathway.[1] By inhibiting GAR formyltransferase, these compounds deplete the intracellular pool of purines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and cytotoxicity.[3]

Q2: What are the most common mechanisms of cellular resistance to 5-deazaacyclotetrahydrofolate?

The most frequently observed mechanisms of resistance involve alterations in the metabolic activation and cellular transport of the drug:

  • Impaired Polyglutamylation: This is a predominant mechanism of resistance.[1][4] 5-deazaacyclotetrahydrofolate requires the addition of multiple glutamate residues by the enzyme folylpolyglutamate synthetase (FPGS) to be retained within the cell and to effectively inhibit its target.[5] Resistant cells often exhibit decreased FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues.[1]

  • Altered Drug Transport: Resistance can arise from changes in the expression or function of membrane transporters responsible for folate and antifolate uptake. This can include reduced influx of the drug or increased efflux.[4][6] For instance, some resistant cell lines show increased folic acid transport, leading to higher intracellular folate levels that compete with the drug.[4]

  • Increased Target Enzyme Levels: While less common, an increase in the expression of GAR formyltransferase can lead to resistance by requiring higher intracellular drug concentrations to achieve the same level of inhibition.

  • Changes in Folate Metabolism: An increase in the intracellular pools of natural folates, particularly 10-formyltetrahydrofolate, can outcompete the inhibitor for binding to GAR formyltransferase.[1]

Q3: How can I determine if my cell line has developed resistance to 5-deazaacyclotetrahydrofolate?

A significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line is the primary indicator of resistance. This can be determined using a cell viability assay, such as the MTT or LDH assay. Further characterization can involve measuring the intracellular accumulation and polyglutamylation of a radiolabeled version of the drug, assessing FPGS and GGH enzyme activities, and quantifying the expression of relevant transporter proteins.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value in a sensitive cell line.
Possible Cause Troubleshooting Step
Drug Instability Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light.
Incorrect Cell Seeding Density Optimize cell seeding density to ensure logarithmic growth during the drug exposure period. High cell density can lead to nutrient depletion and altered drug sensitivity.
High Folate Concentration in Media Use cell culture medium with a known, physiological concentration of folic acid. High folate levels can compete with the drug for cellular uptake and target binding.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and drug response.
Problem 2: Difficulty in detecting polyglutamated forms of the drug.
Possible Cause Troubleshooting Step
Low FPGS Activity Confirm that the cell line used has sufficient FPGS activity. If not, consider using a different cell line or a positive control cell line known to polyglutamylate antifolates.
Insufficient Incubation Time Polyglutamylation is a time-dependent process. Perform a time-course experiment to determine the optimal incubation time for maximal polyglutamylation.
Inefficient Cell Lysis/Extraction Use a validated protocol for cell lysis and extraction of folates and their polyglutamated forms to ensure efficient recovery.
Suboptimal HPLC Conditions Optimize the HPLC method, including the column, mobile phase gradient, and detector settings, for the separation and detection of polyglutamates.
Problem 3: Inconsistent results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Variability in Cell Health Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent.
Edge Effects in Microplates To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile PBS.
Inaccurate Drug Dilutions Prepare serial dilutions carefully and use calibrated pipettes.
Fluctuations in Incubator Conditions Ensure stable temperature, CO2, and humidity levels in the incubator throughout the experiment.

Data Presentation

Table 1: In Vitro Cytotoxicity of GARFT Inhibitors

CompoundCell LineIC50 (nM)Reference
Lometrexol (DDATHF)CCRF-CEM2.9[1]
LY309887CCRF-CEM9.9[1]
AG2034L12104[7]
AG2034CCRF-CEM2.9[7]
LY309886RAW90 (EC50)[8]

Table 2: Kinetic Parameters of Folylpolyglutamate Synthetase (FPGS) for Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (nmol/hr/mg)Reference
AG2034Rat Liver6.40.48[7]
Methotrexate (MTX)Beef Liver100-[5]
Aminopterin (AM)Beef Liver25-[5]
Folinic AcidBeef Liver7-[5]

Experimental Protocols

Cell Growth Inhibition Assay (MTT Assay)

This protocol is for determining the IC50 value of 5-deazaacyclotetrahydrofolate.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • 5-deazaacyclotetrahydrofolate stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of 5-deazaacyclotetrahydrofolate in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for 72 hours (or a desired exposure time) at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Analysis of Intracellular Polyglutamylation by HPLC

This protocol outlines a general method for the analysis of 5-deazaacyclotetrahydrofolate polyglutamates.

Materials:

  • Cell line of interest

  • Radiolabeled [³H]-5-deazaacyclotetrahydrofolate

  • Complete cell culture medium

  • Boiling extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM sodium ascorbate and 1 mM EDTA)

  • HPLC system with a reverse-phase C18 column and a radiochemical detector

  • Mobile phases (e.g., a gradient of ammonium phosphate buffer and acetonitrile)

Procedure:

  • Culture cells to 70-80% confluency.

  • Incubate the cells with a known concentration of [³H]-5-deazaacyclotetrahydrofolate for a specified period (e.g., 24 hours).

  • Wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Harvest the cells by scraping or trypsinization.

  • Resuspend the cell pellet in a small volume of boiling extraction buffer and heat at 100°C for 5 minutes to inactivate enzymes and precipitate proteins.

  • Centrifuge the lysate at high speed to pellet the cell debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered supernatant onto the HPLC system.

  • Separate the parent drug and its polyglutamated forms using a suitable gradient elution program.

  • Quantify the amount of each species based on the radioactivity detected.

Mandatory Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space 5-DHF 5-deazaacyclo- tetrahydrofolate Folate_Transporter Folate Transporter 5-DHF->Folate_Transporter Uptake 5-DHF_in 5-deazaacyclo- tetrahydrofolate FPGS FPGS 5-DHF_in->FPGS 5-DHF_poly Polyglutamated 5-deazaacyclo- tetrahydrofolate GGH GGH 5-DHF_poly->GGH Deglutamylation GARFT GAR Formyltransferase 5-DHF_poly->GARFT Inhibition GAR Glycinamide Ribonucleotide (GAR) GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) Purine_Syn De Novo Purine Synthesis FGAR->Purine_Syn DNA_RNA DNA/RNA Synthesis Purine_Syn->DNA_RNA FPGS->5-DHF_poly Polyglutamylation GGH->5-DHF_in GARFT->FGAR Folate_Transporter->5-DHF_in

Caption: Mechanism of action and resistance to 5-deazaacyclotetrahydrofolate.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_MTT_Assay MTT Assay cluster_Data_Analysis Data Analysis Seed Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed->Incubate_24h Add_Drug Add Serial Dilutions of Drug Incubate_24h->Add_Drug Incubate_72h Incubate 72h Add_Drug->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calc_Viability Calculate % Viability Read_Abs->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining IC50 using an MTT assay.

Logical_Relationship cluster_Mechanisms Mechanisms cluster_Overcoming Strategies to Overcome Resistance Resistance Cellular Resistance to 5-deazaacyclotetrahydrofolate Impaired_Poly Impaired Polyglutamylation Resistance->Impaired_Poly Altered_Transport Altered Drug Transport Resistance->Altered_Transport Increased_Target Increased Target Enzyme Resistance->Increased_Target Epigenetic_Drugs Epigenetic Drugs (e.g., 5-aza-CdR) Resistance->Epigenetic_Drugs Reverse Silencing of Sensitivity Genes New_Inhibitors Second-Generation Inhibitors Impaired_Poly->New_Inhibitors Bypass Requirement Combo_Therapy Combination Therapy (e.g., with other chemo) Altered_Transport->Combo_Therapy Synergistic Uptake Increased_Target->Combo_Therapy Target Different Pathways

References

Technical Support Center: Minimizing Off-Target Effects of Lometrexol (5-DACTHF) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Lometrexol (also known as 5-DACTHF or DDATHF). It provides troubleshooting advice and frequently asked questions to help minimize off-target effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lometrexol?

Lometrexol is a folate analog antimetabolite. Its primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine biosynthesis pathway.[1] This inhibition leads to a depletion of intracellular purine pools, which in turn inhibits DNA and RNA synthesis, arrests cells in the S-phase of the cell cycle, and ultimately induces apoptosis in rapidly proliferating cells.[1][2]

Q2: What are the known off-target effects of Lometrexol?

While Lometrexol is highly selective for GARFT, it has been shown to have off-target activity against serine hydroxymethyltransferase (SHMT), including both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[2][3][4] SHMT is a key enzyme in one-carbon metabolism, responsible for the interconversion of serine and glycine and the production of one-carbon units necessary for nucleotide synthesis and other metabolic processes.[4] However, the inhibitory potency of Lometrexol against SHMT is significantly lower than against GARFT.[5]

Q3: How can I minimize the on-target toxicity of Lometrexol in my experiments?

The primary on-target toxicity of Lometrexol is due to purine depletion in normal, rapidly dividing cells, leading to side effects such as myelosuppression (particularly thrombocytopenia) and mucositis.[6][7] In both preclinical and clinical settings, this toxicity can be significantly mitigated by co-administration of folic acid.[6][7][8] For in vitro experiments, ensuring the cell culture medium has adequate levels of folic acid is crucial. For in vivo studies, a folic acid supplementation regimen is recommended.[8]

Q4: What is the recommended solvent and storage for Lometrexol?

Lometrexol is soluble in DMSO and dimethyl formamide.[9] For aqueous buffers, it is sparingly soluble, and it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer of choice.[9] Stock solutions in DMSO can be stored at -20°C for the long term (months to years), but it is important to note that aqueous solutions are unstable and should be prepared fresh.[9][10] It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: Higher than Expected Cytotoxicity or Unexpected Cell Death

Possible Cause 1: On-target toxicity in highly proliferative cells.

  • Troubleshooting Steps:

    • Verify Folic Acid Levels: Ensure your cell culture medium is not deficient in folic acid. Consider supplementing with additional folic acid to mitigate the on-target effects on purine synthesis.

    • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of Lometrexol for your specific cell line and experimental goals. Start with a lower concentration range based on published IC50 values (see Table 1).

    • Reduce Incubation Time: Shorter incubation times may be sufficient to achieve the desired on-target effect while minimizing broader cytotoxic effects.

Possible Cause 2: Off-target inhibition of SHMT.

  • Troubleshooting Steps:

    • Rescue with Glycine and Formate: To differentiate between GARFT and SHMT inhibition, supplement the culture medium with glycine and a formate source (e.g., sodium formate). If the toxicity is due to SHMT inhibition, this supplementation should rescue the cells.

    • SHMT Activity Assay: Directly measure the activity of SHMT in cell lysates treated with Lometrexol to determine if there is significant inhibition at the concentrations used in your experiment.

Possible Cause 3: Compound Instability.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: As aqueous solutions of Lometrexol are unstable, always prepare them fresh before each experiment.[10]

    • Proper Storage: Ensure your stock solutions in DMSO are stored correctly at -20°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.[2]

Issue 2: Reduced or No Effect of Lometrexol

Possible Cause 1: Development of drug resistance.

  • Troubleshooting Steps:

    • Verify Cell Line Sensitivity: Confirm the sensitivity of your cell line to Lometrexol by performing a new dose-response experiment and comparing the IC50 value to published data or your own historical data.

    • Investigate Resistance Mechanisms: Common mechanisms of resistance to antifolates include impaired drug transport into the cell, decreased polyglutamylation (which is necessary for intracellular retention and activity), and increased drug efflux.[11]

Possible Cause 2: Inactive compound.

  • Troubleshooting Steps:

    • Use a New Batch: If possible, obtain a new batch of Lometrexol to rule out degradation of your current stock.

    • Confirm Activity in a Sensitive Cell Line: Test your Lometrexol stock on a cell line known to be highly sensitive to the compound as a positive control.

Possible Cause 3: High levels of purines in the culture medium.

  • Troubleshooting Steps:

    • Use Purine-Free Medium: If your experimental design allows, use a purine-free medium to maximize the effect of GARFT inhibition.

    • Check Serum Batch: Different batches of fetal bovine serum (FBS) can have varying levels of purines. Test different batches of FBS or use a serum-free medium if appropriate for your cells.

Data Presentation

Table 1: Lometrexol IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMHuman T-lymphoblast leukemia2.9[12]
L1210Murine leukemia1-30 µM (induces growth inhibition)[2]
VariousVarious10-50 µM[11]

Note: IC50 values can vary significantly based on experimental conditions such as incubation time, cell density, and media composition.[13][14]

Table 2: Lometrexol Inhibition Constants (Ki) for On- and Off-Target Enzymes

EnzymeOn/Off-TargetKiReference
GARFTOn-Target6.5 nM (for a more potent analog, LY309887)[12]
SHMT1Off-Target20 µM[3]
SHMT2Off-Target~100 µM (IC50)[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Lometrexol.

Materials:

  • Cancer cell line of interest

  • Lometrexol

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Drug Treatment: Treat cells with a range of Lometrexol concentrations. Include a vehicle-only control.

  • Incubation: Incubate for a period that allows for at least two cell doublings (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of Lometrexol on cell cycle progression.

Materials:

  • Cells treated with Lometrexol and controls

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. Lometrexol is known to cause an accumulation of cells in the S phase.[15][16]

Measurement of Intracellular Purine Levels by HPLC

This protocol quantifies the on-target effect of Lometrexol by measuring the depletion of intracellular purine nucleotides.

Materials:

  • Cells treated with Lometrexol and controls

  • Perchloric acid (ice-cold)

  • Potassium carbonate

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Cell Lysis: Rapidly lyse the cells with ice-cold perchloric acid to precipitate proteins and stop metabolic activity.

  • Neutralization: Neutralize the extract with potassium carbonate to precipitate potassium perchlorate.

  • Sample Preparation: Centrifuge to remove the precipitate and filter the supernatant.

  • HPLC Analysis: Inject the sample into the HPLC system and separate the purine nucleotides.

  • Quantification: Quantify the levels of ATP, ADP, AMP, GTP, GDP, and GMP by comparing the peak areas to known standards.

Serine Hydroxymethyltransferase (SHMT) Activity Assay

This protocol measures the activity of SHMT to assess off-target inhibition by Lometrexol.

Materials:

  • Cell lysates from treated and control cells

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • L-serine

  • Tetrahydrofolate (THF)

  • Coupled enzyme (e.g., 5,10-methylenetetrahydrofolate dehydrogenase)

  • NADP+

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, combine the reaction buffer, L-serine, THF, NADP+, and the coupled enzyme.

  • Initiate Reaction: Add the cell lysate to the cuvette to start the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH by the coupled enzyme.

  • Data Analysis: Calculate the rate of NADPH production to determine the SHMT activity. Compare the activity in Lometrexol-treated samples to the control.

Mandatory Visualizations

Lometrexol_Mechanism_of_Action Lometrexol Lometrexol (this compound) GARFT GARFT Lometrexol->GARFT Inhibition Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Catalyzes Nucleotides Purine Nucleotides (ATP, GTP) Purine_Synthesis->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Cell_Cycle S-Phase Arrest DNA_RNA->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Lometrexol_Off_Target_Effect Lometrexol Lometrexol SHMT SHMT1/2 Lometrexol->SHMT Inhibition (Off-target) Serine_Glycine Serine <-> Glycine SHMT->Serine_Glycine Catalyzes One_Carbon One-Carbon Metabolism Nucleotide_Precursors Nucleotide Precursors One_Carbon->Nucleotide_Precursors Serine_Glycine->One_Carbon Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_On_Target Verify On-Target Effect Start->Check_On_Target Check_Off_Target Investigate Off-Target Effects Check_On_Target->Check_Off_Target No On_Target_OK On-Target Effect Confirmed Check_On_Target->On_Target_OK Yes Check_Compound Assess Compound Integrity Check_Off_Target->Check_Compound No Off_Target_ID Off-Target Effect Identified Check_Off_Target->Off_Target_ID Yes Compound_Issue Compound Issue Identified Check_Compound->Compound_Issue Yes Optimize_Protocol Optimize Protocol Check_Compound->Optimize_Protocol No On_Target_OK->Optimize_Protocol Off_Target_ID->Optimize_Protocol Compound_Issue->Optimize_Protocol Purine_Depletion_Signaling Lometrexol Lometrexol GARFT GARFT Lometrexol->GARFT Inhibition Purine_Depletion Purine Nucleotide Depletion GARFT->Purine_Depletion Leads to mTORC1 mTORC1 Signaling Purine_Depletion->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Regulates Cell_Growth Cell Growth mTORC1->Cell_Growth Regulates

References

Technical Support Center: 5-DACTHF Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifolate agent 5-DACTHF. The information aims to help optimize treatment time for a robust and reproducible experimental response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of de novo purine biosynthesis. Its primary target is glycinamide ribonucleotide formyltransferase (GART), an enzyme essential for the synthesis of purine nucleotides (adenosine and guanosine). By inhibiting GART, this compound depletes the intracellular pool of purines, which are critical for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. For sustained intracellular activity, this compound undergoes polyglutamation, a process that traps the drug inside the cell and enhances its inhibitory effect on target enzymes.

Q2: My cells are not responding to this compound treatment as expected. What are the common causes?

Several factors can contribute to a suboptimal response to this compound:

  • Sub-optimal Treatment Duration: The effects of purine depletion are not instantaneous. Insufficient treatment time may not allow for adequate depletion of nucleotide pools to induce cell cycle arrest or apoptosis. Time-course experiments are crucial to determine the optimal exposure duration for your specific cell line.

  • Inappropriate Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is essential to perform a dose-response analysis to determine the IC50 (half-maximal inhibitory concentration) for your specific model.

  • Cellular Resistance: Both intrinsic and acquired resistance can limit the efficacy of this compound. Mechanisms of resistance can include impaired drug uptake, decreased polyglutamation, or increased drug efflux.

  • Experimental Variability: Inconsistent cell density at the time of seeding, variations in media composition, or improper drug storage can all lead to variable results.

Q3: How long should I treat my cells with this compound?

The optimal treatment time is cell-line dependent and should be determined empirically. A typical starting point for in vitro studies is a 24 to 72-hour treatment period. Time-course experiments are highly recommended to identify the window where the desired biological effect (e.g., maximal apoptosis or cell cycle arrest) is observed. Continuous exposure is often necessary to maintain the depletion of purine pools.

Q4: What are the expected downstream effects of this compound treatment on cellular signaling?

Inhibition of de novo purine synthesis by this compound triggers a cellular stress response known as "purine stress." This leads to the activation of several signaling pathways:

  • Cell Cycle Arrest: Depletion of purine nucleotides restricts DNA replication, leading to an arrest in the S-phase of the cell cycle. This is often mediated by the activation of checkpoint kinases.

  • Apoptosis Induction: Prolonged purine starvation induces programmed cell death (apoptosis). This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

  • mTORC1 Signaling Inhibition: The mTORC1 pathway, a central regulator of cell growth and proliferation, is sensitive to intracellular purine levels. Purine depletion leads to the inhibition of mTORC1 signaling.[1]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding this compound.
Uneven Drug Distribution Mix the drug thoroughly in the media before adding it to the cells. When adding the drug solution to wells, pipette up and down gently to ensure even distribution without disturbing the cell monolayer.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Times Standardize the incubation time for all plates in an experiment. Stagger the addition of reagents if necessary to ensure consistent timing.
Issue 2: No Significant Decrease in Cell Viability
Possible Cause Troubleshooting Steps
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the IC50 for your cell line. Test a wide range of concentrations (e.g., from nanomolar to micromolar) to establish a complete dose-response curve.
Insufficient Treatment Duration Conduct a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment duration.
Cell Line Resistance Consider using a different cell line that is known to be sensitive to antifolates. If investigating resistance, you may need to explore mechanisms such as drug transporter expression or polyglutamation efficiency.
Drug Inactivation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a desiccated environment). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Issue 3: Inconsistent Apoptosis or Cell Cycle Arrest Data
Possible Cause Troubleshooting Steps
Timing of Analysis Apoptosis and cell cycle arrest are dynamic processes. The peak effect may occur at a specific time point. Perform a time-course analysis to capture the optimal window for your endpoint measurement.
Assay Sensitivity Choose an appropriate and sensitive assay for your endpoint. For apoptosis, consider combining methods that measure different markers (e.g., Annexin V for early apoptosis and a caspase activity assay).
Cell Synchronization For cell cycle analysis, consider synchronizing the cells before treatment to obtain a more uniform response and clearer results.
Sub-lethal Drug Concentration If observing cell cycle arrest without significant apoptosis, the this compound concentration may be cytostatic rather than cytotoxic. Increase the concentration to determine if apoptosis can be induced.

Quantitative Data Summary

The following tables provide illustrative data on the effects of antifolate treatment on cancer cell lines. Note that specific values for this compound may vary, and these tables are intended as a guide for experimental design and data interpretation.

Table 1: Illustrative Dose-Response of an Antifolate on Cell Viability (72h Treatment)

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.5 - 5.0
HCT116 (Colon Cancer)0.1 - 1.0
A549 (Lung Cancer)1.0 - 10.0
Jurkat (Leukemia)0.01 - 0.1

Table 2: Illustrative Time-Course of Apoptosis Induction by an Antifolate (at IC50 Concentration)

Treatment Time% Apoptotic Cells (Annexin V Positive)
24 hours15 - 25%
48 hours30 - 50%
72 hours50 - 70%

Table 3: Illustrative Effect of an Antifolate on Cell Cycle Distribution (48h Treatment at IC50 Concentration)

Cell Cycle PhaseControl (%)Treated (%)
G0/G15540
S3050
G2/M1510

Experimental Protocols

Protocol 1: Determining Dose-Response (IC50) using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and resume growth for 24 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.001 µM to 100 µM.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assay: After incubation, perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry
  • Cell Seeding: Seed cells in 6-well plates at an appropriate density.

  • Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., the IC50 value). Include a vehicle-treated control.

  • Time Points: At various time points (e.g., 24, 48, and 72 hours), harvest the cells, including both adherent and floating populations.

  • Staining: Stain the cells with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the live cell population.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus 5-DACTHF_ext This compound (Extracellular) Folate_Transporter Folate Transporter 5-DACTHF_ext->Folate_Transporter Uptake 5-DACTHF_int This compound (Intracellular) Folate_Transporter->5-DACTHF_int Polyglutamation Polyglutamation (FPGS) 5-DACTHF_int->Polyglutamation 5-DACTHF_poly This compound Polyglutamates Polyglutamation->5-DACTHF_poly GART GART 5-DACTHF_poly->GART Inhibition Purine_synthesis De Novo Purine Synthesis GART->Purine_synthesis Catalyzes Purine_depletion Purine Nucleotide Depletion DNA_synthesis DNA Synthesis (Replication) Purine_synthesis->DNA_synthesis Provides precursors mTORC1 mTORC1 Signaling Purine_depletion->mTORC1 Inhibition Purine_depletion->DNA_synthesis Inhibition Apoptosis Apoptosis Purine_depletion->Apoptosis Induces S_phase_arrest S-Phase Arrest DNA_synthesis->S_phase_arrest Leads to S_phase_arrest->Apoptosis Can trigger

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

G cluster_start cluster_dose Dose-Response cluster_time Time-Course cluster_endpoint Endpoint Analysis cluster_end start Start Experiment dose_exp Perform Dose-Response Experiment (e.g., 72h) start->dose_exp ic50 Determine IC50 dose_exp->ic50 time_exp Perform Time-Course Experiment (at IC50) ic50->time_exp optimal_time Identify Optimal Treatment Time time_exp->optimal_time endpoint_assay Conduct Endpoint Assays (e.g., Apoptosis, Cell Cycle) optimal_time->endpoint_assay end Optimal Response Achieved endpoint_assay->end

Caption: Experimental workflow for optimizing this compound treatment time.

References

Technical Support Center: 5-DACTHF and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DACTHF). The information addresses potential issues related to the degradation of this compound and the impact of its degradation products on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

Currently, there is limited specific information available in the public domain detailing the exact chemical structures of this compound degradation products. However, based on the known instability of similar tetrahydrofolate derivatives, such as 5-methyltetrahydrofolate, it is plausible that this compound could degrade through oxidation and hydrolysis. Potential degradation products could involve alterations to the pteridine ring system and cleavage of the glutamate tail.

Q2: Under what conditions is this compound likely to degrade?

This compound, like other tetrahydrofolates, is susceptible to degradation under several conditions. Researchers should be mindful of the following factors to minimize degradation:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the tetrahydrofolate ring system. This is often the primary degradation pathway.

  • Light: Exposure to UV light can induce photodegradation.[1]

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradative reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: How can I prevent the degradation of this compound during storage and experiments?

To ensure the stability and integrity of this compound, the following precautions are recommended:

  • Storage: Store this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). Solutions are known to be unstable.[2]

  • Experimental Conditions: Minimize the exposure of this compound solutions to light and atmospheric oxygen. Use buffers that are free of metal contaminants. If experiments must be performed over extended periods, consider the stability of the compound under those specific conditions.

Q4: What are the potential impacts of this compound degradation products on my experimental results?

Degradation products of this compound can significantly impact experimental outcomes in several ways:

  • Reduced Potency: Degradation of the active compound will lead to a lower effective concentration, potentially resulting in a diminished or complete loss of the expected biological activity.

  • Altered Target Affinity: Degradation products may have a lower affinity for the target enzyme or receptor, leading to inaccurate measurements of binding constants (e.g., Ki, IC50).

  • Off-Target Effects: Degradation products could exhibit their own biological activities, potentially interacting with other cellular targets and leading to confounding results or unexpected toxicity.

  • Interference with Analytical Methods: Degradation products may co-elute with the parent compound in chromatographic analyses or have similar spectral properties, leading to inaccurate quantification.

Troubleshooting Guides

Issue 1: I am observing lower-than-expected or inconsistent biological activity with my this compound.

This is a common issue that may be related to compound degradation. Follow this troubleshooting workflow:

G start Lower/Inconsistent Activity Observed check_storage Verify Storage Conditions (-20°C or below, inert gas, protected from light) start->check_storage check_solution Assess Solution Preparation (Freshly made? Deoxygenated solvent?) check_storage->check_solution Storage OK degradation_suspected Degradation is Likely check_storage->degradation_suspected Improper Storage check_purity Analyze Compound Purity (HPLC, LC-MS) check_solution->check_purity Solution Prep OK check_solution->degradation_suspected Improper Solution Prep compare_lots Compare with a New/Different Lot of this compound check_purity->compare_lots Purity Confirmed check_purity->degradation_suspected Impurity Peaks Observed compare_lots->degradation_suspected New lot is active no_degradation Degradation is Unlikely (Consider other experimental factors) compare_lots->no_degradation New lot also inactive

Caption: Troubleshooting workflow for reduced this compound activity.

Issue 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks.

The presence of additional peaks in your analytical chromatogram is a strong indicator of degradation.

  • Characterize the new peaks: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide clues about the chemical modifications that have occurred (e.g., oxidation, hydrolysis).

  • Perform a forced degradation study: Intentionally expose your this compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.[3] Analyze these samples alongside your experimental samples to see if the unexpected peaks match any of the forced degradation products.

  • Re-evaluate your experimental protocol: If degradation is confirmed, review your experimental procedures to identify potential sources of degradation and implement the preventative measures outlined in the FAQs.

Data Presentation

Table 1: Potential Degradation Pathways and Contributing Factors for this compound

Degradation PathwayContributing FactorsPotential Chemical ChangesImpact on Activity
Oxidation Atmospheric oxygen, presence of metal ions, lightOxidation of the pteridine ring systemLikely significant loss of activity
Hydrolysis Acidic or alkaline pH, elevated temperatureCleavage of the glutamate moiety, opening of the ringsComplete loss of activity
Photodegradation Exposure to UV or high-intensity visible lightComplex structural rearrangements and fragmentationUnpredictable, but likely loss of activity
Thermal Degradation High temperaturesAcceleration of all other degradation pathwaysGeneral loss of compound integrity and activity

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for intentionally degrading this compound to identify potential degradation products and assess its stability.

Objective: To generate and identify degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Mobile phase for HPLC (e.g., ammonium formate buffer)

  • HPLC system with UV and/or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, followed by dilution in an aqueous buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Control: Keep the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples, including the control, by a stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the new peaks (degradation products) and the decrease in the parent this compound peak.

    • Use the MS data to propose structures for the degradation products.

Visualizations

G DACTHF This compound (Active Compound) Oxidized Oxidized Product (e.g., 7,8-dihydro-5-deazafolate) DACTHF->Oxidized O₂ / Light / Metal Ions Hydrolyzed Hydrolyzed Product (e.g., p-aminobenzoylglutamate) DACTHF->Hydrolyzed Acid / Base / Heat Photodegraded Photodegraded Fragments DACTHF->Photodegraded UV Light Inactive Loss of Biological Activity Oxidized->Inactive Hydrolyzed->Inactive Photodegraded->Inactive

Caption: Potential degradation pathways of this compound.

References

Improving the efficiency of 5-DACTHF polyglutamation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 5-DACTHF polyglutamation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polyglutamation important?

This compound (5-deaza-aminopterin-N10-propargyl-5,8-dideazaglutamic acid) is an antifolate compound. Polyglutamation is the metabolic process of adding multiple glutamate residues to this compound, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial as it traps the drug inside the cell and increases its inhibitory potency against target enzymes in the folate pathway.[1][2]

Q2: What is the primary enzyme responsible for this compound polyglutamation?

Folylpolyglutamate synthetase (FPGS) is the key enzyme that catalyzes the sequential addition of glutamate residues to this compound and other folates.[1][2] The efficiency of this enzyme is a critical determinant of the drug's efficacy.

Q3: What are the basic components of an in vitro this compound polyglutamation assay?

A typical in vitro assay includes:

  • FPGS enzyme source: This can be a purified recombinant enzyme or a cell lysate.

  • Substrates: this compound, L-Glutamic acid, and ATP.

  • Assay Buffer: A buffered solution to maintain optimal pH, typically containing magnesium ions (as Mg-ATP is the true co-substrate).

  • Reaction Termination: A method to stop the reaction, such as heat inactivation or the addition of a strong acid.

Q4: How are the products of the polyglutamation reaction (this compound-Glun) typically analyzed?

The most common method for separating and quantifying this compound and its polyglutamated forms is High-Performance Liquid Chromatography (HPLC).[3] This technique allows for the separation of the parent drug from its various polyglutamated derivatives based on their increased polarity.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro this compound polyglutamation assays.

Issue Potential Cause Recommended Solution
Low or No Polyglutamation Inactive FPGS Enzyme: The enzyme may have degraded due to improper storage or handling.- Ensure the enzyme is stored at -80°C in appropriate buffer.- Avoid repeated freeze-thaw cycles.- Test enzyme activity with a known positive control substrate like methotrexate.
Suboptimal Assay Conditions: Incorrect pH, temperature, or ion concentrations can significantly reduce enzyme activity.- Optimize the assay buffer pH (typically around 7.4).- Ensure the reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for human FPGS).- Titrate the concentrations of ATP and MgCl₂.
Presence of Inhibitors: Contaminants in the enzyme preparation or reagents can inhibit FPGS.- Use high-purity reagents.- If using cell lysates, consider potential endogenous inhibitors and further purify the enzyme if necessary.
Inconsistent Results Pipetting Inaccuracy: Small errors in dispensing enzyme or substrates can lead to large variations in results.- Calibrate pipettes regularly.- Use positive displacement pipettes for viscous solutions.- Prepare a master mix of reagents to minimize pipetting variations.
Substrate Degradation: this compound or ATP may be unstable under experimental conditions.- Prepare fresh solutions of substrates before each experiment.- Store stock solutions at appropriate temperatures and protect from light if necessary.
High Background Signal in HPLC Contaminated Reagents or Glassware: Buffers, water, or tubes may contain interfering substances.- Use HPLC-grade solvents and high-purity water.- Thoroughly clean all glassware and use dedicated materials for this assay.
Precipitated Protein: Incomplete removal of protein from cell lysates before injection can clog the HPLC column.- Ensure complete protein precipitation (e.g., with perchloric acid) and centrifugation before injecting the supernatant.[3]

Experimental Protocols & Data

Protocol: In Vitro this compound Polyglutamation Assay Using Cell Lysates

This protocol provides a general framework for assessing the polyglutamation of this compound using a cellular extract as the source of FPGS.

1. Preparation of Cell Lysate (FPGS Source): a. Harvest cultured cells (e.g., CCRF-CEM) by centrifugation. b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). d. Lyse the cells by sonication or multiple freeze-thaw cycles. e. Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and obtain a clear supernatant containing cytosolic enzymes, including FPGS. f. Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

2. Polyglutamation Reaction: a. Prepare a reaction mixture in a microcentrifuge tube containing:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
  • ATP (e.g., 5 mM)
  • MgCl₂ (e.g., 10 mM)
  • L-Glutamic Acid (e.g., 10 mM)
  • This compound (e.g., 50 µM)
  • Cell Lysate (e.g., 100-200 µg of protein) b. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

3. Reaction Termination and Sample Preparation: a. Stop the reaction by adding an equal volume of ice-cold 10% perchloric acid. b. Vortex and incubate on ice for 10 minutes to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Carefully collect the supernatant for HPLC analysis.

4. HPLC Analysis: a. Inject the supernatant onto a C18 reverse-phase HPLC column.[3] b. Use a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[3] c. Monitor the elution of this compound and its polyglutamated forms using a UV or fluorescence detector.

Table: Typical Kinetic Parameters for FPGS
SubstrateEnzyme SourceKm (µM)Vmax (relative)
MethotrexateHuman FPGS30 - 1001.0
Lometrexol (DDATHF)Mouse Liver FPGSLow µM rangeVaries
5-DeazatetrahydrofolateMouse Liver FPGSLower Km than DDATHFHigher than DDATHF

Note: Lower Km values indicate a higher affinity of the enzyme for the substrate, suggesting more efficient polyglutamation at lower concentrations.[1]

Visualizations

Workflow for Optimizing this compound Polyglutamation

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis & Optimization prep_enzyme Prepare FPGS Source (Lysate or Purified) run_assay Incubate Reaction (Vary Time, Temp, Conc.) prep_enzyme->run_assay prep_reagents Prepare Substrates (this compound, ATP, Glu) prep_reagents->run_assay terminate Terminate Reaction & Precipitate Protein run_assay->terminate analyze HPLC Analysis terminate->analyze troubleshoot Low Yield? analyze->troubleshoot optimize Optimize Conditions: pH, [Substrate], [Enzyme] troubleshoot->optimize Yes success Efficient Polyglutamation troubleshoot->success No optimize->run_assay Re-run Assay

Caption: A workflow diagram for optimizing in vitro this compound polyglutamation experiments.

Simplified Folate-Dependent Biosynthesis Pathway

G cluster_polyglutamation Polyglutamation (Cellular Retention) cluster_pathways Target Pathways THF Tetrahydrofolate (THF) FPGS FPGS THF->FPGS DACTHF This compound (Antifolate) DACTHF->FPGS THF_PG THF-Glu(n) FPGS->THF_PG DACTHF_PG This compound-Glu(n) FPGS->DACTHF_PG Purines Purine Synthesis THF_PG->Purines Cofactor Thymidylate Thymidylate Synthesis THF_PG->Thymidylate Cofactor DACTHF_PG->Purines Inhibition DACTHF_PG->Thymidylate Inhibition

Caption: The role of FPGS in converting this compound to inhibitory polyglutamated forms.

References

Validation & Comparative

A Comparative Guide to 5-DACTHF and Methotrexate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-DACTHF (5-deazaacyclotetrahydrofolate) and methotrexate, two antifolate agents with applications in cancer therapy. While both drugs interfere with folate metabolism, they exhibit distinct mechanisms of action and have been evaluated in different stages of drug development. This document outlines their mechanisms, presents available efficacy data, details relevant experimental protocols, and visualizes key pathways and workflows.

Executive Summary

Mechanism of Action

The primary difference between this compound and methotrexate lies in their enzymatic targets within the folate metabolic pathway.

This compound: This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[4] By blocking GARFT, this compound prevents the formation of purines, which are essential building blocks for DNA and RNA synthesis, thereby leading to cell cycle arrest and cytotoxicity. The polyglutamated forms of this compound are more potent inhibitors of GARFT, and this polyglutamation is a critical step for its in vivo antitumor activity.[4]

Methotrexate: This well-known antifolate acts primarily by inhibiting dihydrofolate reductase (DHFR).[5][6] DHFR is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for the synthesis of both purines and thymidylate, a critical component of DNA.[6] By inhibiting DHFR, methotrexate leads to a depletion of intracellular THF pools, thereby disrupting the synthesis of both DNA and RNA.[5][6]

Signaling Pathway Diagrams

Folate Metabolism and Drug Targets Signaling Pathways of this compound and Methotrexate cluster_purine De Novo Purine Synthesis cluster_thymidine Thymidylate Synthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT (Glycinamide Ribonucleotide Formyltransferase) Purines Purines FGAR->Purines Multiple Steps DNA_RNA_Synthesis DNA & RNA Synthesis Purines->DNA_RNA_Synthesis Incorporation dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (Dihydrofolate Reductase) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->DHF Cofactor This compound This compound GARFT\n(Glycinamide Ribonucleotide\nFormyltransferase) GARFT (Glycinamide Ribonucleotide Formyltransferase) This compound->GARFT\n(Glycinamide Ribonucleotide\nFormyltransferase) Inhibits Methotrexate Methotrexate DHFR\n(Dihydrofolate Reductase) DHFR (Dihydrofolate Reductase) Methotrexate->DHFR\n(Dihydrofolate Reductase) Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Cytotoxicity DNA_RNA_Synthesis->Cell_Cycle_Arrest dTMP (Thymidylate) dTMP (Thymidylate) dTMP (Thymidylate)->DNA_RNA_Synthesis Incorporation

Caption: Mechanisms of action for this compound and Methotrexate.

Efficacy Data

This compound: Preclinical Antitumor Activity

Quantitative data for this compound is primarily from preclinical in vivo studies. A key study demonstrated its efficacy in inhibiting the growth of colon 38 adenocarcinoma and HCT-116 colon carcinoma in mice.[4] The antitumor activity was shown to be dependent on polyglutamation.[4]

Compound Tumor Model Dose Route Efficacy Endpoint Result Reference
This compoundColon 38 AdenocarcinomaNot SpecifiedNot SpecifiedTumor Growth InhibitionSignificant Inhibition[4]
This compoundHCT-116 Colon CarcinomaNot SpecifiedNot SpecifiedTumor Growth InhibitionSignificant Inhibition[4]
Methotrexate: Preclinical and Clinical Efficacy

Methotrexate has a wealth of preclinical and clinical data across various cancers and autoimmune diseases. For the purpose of this comparison, we will focus on its antitumor activity. In vitro studies have established its cytotoxic effects on various cancer cell lines, and in vivo xenograft studies have confirmed its tumor growth inhibition capabilities.[5][6] Clinically, methotrexate is a component of many chemotherapy regimens for cancers such as breast cancer, leukemia, and lymphoma.[7][8][9]

Compound Study Type Cancer Type Efficacy Endpoint Result Reference
MethotrexateIn vitroHuman Leukemia (CCRF-CEM)Cytotoxicity (IC50)Dose-dependent cytotoxicity[10]
MethotrexateIn vivo (Xenograft)Human Breast Cancer (MDA-MB-231)Tumor Growth InhibitionDose-dependent antitumor activity[5]
MethotrexateClinical Trial (Phase II)Breast Cancer with Leptomeningeal MetastasisOverall SurvivalUnder Investigation[8]
MethotrexateClinical TrialSolid Tumors (in combination)Efficacy and SafetyPromising efficacy[2]

Experimental Protocols

In Situ GARFT Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit GARFT activity within intact cells.[11]

1. Cell Culture:

  • Plate KB cells in appropriate culture dishes and allow them to adhere.

2. Drug Incubation:

  • Incubate the cells with varying concentrations of the test compound (e.g., this compound) for 18 hours. Include a no-drug control.

  • Add 10 µM azaserine to the culture medium. Azaserine inhibits a downstream enzyme, causing the accumulation of the GARFT product, formylglycinamide ribonucleotide (FGAR).

3. Radiolabeling:

  • Add [¹⁴C(U)]glycine to the culture medium and incubate for a specified period to allow for its incorporation into FGAR.

4. Sample Preparation:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Precipitate cellular proteins with a suitable agent (e.g., trichloroacetic acid).

  • Collect the supernatant.

5. Analysis:

  • Fractionate the aqueous supernatant using anion-exchange chromatography (e.g., AG1X-10 column) to separate [¹⁴C]FGAR from other radiolabeled metabolites.

  • Quantify the radioactivity in the FGAR fraction using liquid scintillation counting.

6. Data Interpretation:

  • Calculate the percent inhibition of GARFT activity for each drug concentration compared to the no-drug control.

  • Determine the IC50 value, the concentration of the drug that causes 50% inhibition of GARFT activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess cell viability and the cytotoxic effects of a compound.

1. Cell Plating:

  • Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined optimal density.

  • Incubate the plate overnight to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (this compound and methotrexate).

  • Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

4. MTT Addition:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Reading:

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the drug concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[5][12]

1. Cell Preparation and Implantation:

  • Culture a human cancer cell line (e.g., HCT-116) to 80-90% confluency.

  • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject a specific number of cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring:

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

3. Animal Randomization and Treatment:

  • Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound group, methotrexate group) with similar average tumor volumes.

  • Administer the compounds according to the predetermined dose and schedule (e.g., intraperitoneal or intravenous injection).

4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Other endpoints may include tumor growth delay, tumor regression, and survival.

5. Data Analysis:

  • Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.

Experimental Workflow Diagrams

In Vitro Cytotoxicity Workflow In Vitro Cytotoxicity Assay Workflow start Start cell_plating Seed Cancer Cells in 96-well Plate start->cell_plating compound_treatment Treat with Serial Dilutions of This compound or Methotrexate cell_plating->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end In Vivo Xenograft Workflow In Vivo Xenograft Study Workflow start Start cell_implantation Implant Human Cancer Cells into Immunocompromised Mice start->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization drug_administration Administer this compound, Methotrexate, or Vehicle Control randomization->drug_administration monitor_efficacy Monitor Tumor Volume and Body Weight drug_administration->monitor_efficacy data_analysis Analyze Tumor Growth Inhibition and Statistical Significance monitor_efficacy->data_analysis end End data_analysis->end

References

5-DACTHF as a GARFT Inhibitor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-deazaacyclotetrahydrofolate (5-DACTHF) as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated biological pathway and experimental workflows to aid in the evaluation of this compound against other known GARFT inhibitors.

Introduction to GARFT and Purine Synthesis

The de novo purine biosynthesis pathway is a critical metabolic process for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. Glycinamide ribonucleotide formyltransferase (GARFT) catalyzes an early and crucial step in this pathway. The inhibition of GARFT presents a strategic target for anticancer therapies, as rapidly proliferating cancer cells are highly dependent on this pathway for their growth and survival.

This compound: An Overview

5-Deazaacyclotetrahydrofolate (this compound) is a folate analog that has been investigated as an inhibitor of GARFT. While specific inhibitory constant (Ki) and a broad panel of IC50 values for the parent this compound compound are not extensively reported in publicly available literature, studies on its analogs and its metabolic products have provided significant insights into its mechanism of action and potency.

A key finding is that this compound is metabolized within cells to polyglutamated forms, which are significantly more potent inhibitors of GARFT[1]. This intracellular activation is a critical determinant of its antitumor activity[2]. Research indicates that this compound and its analogs exhibit similar IC50 values for the inhibition of MCF-7 cancer cell growth and for the inhibition of GARFT activity, underscoring the compound's on-target effect[2]. Cultured human MCF-7 and MOLT-4 cells, as well as mouse L-cells, have been shown to concentrate this compound several hundred-fold and convert a majority of the internalized drug into its more active polyglutamated forms[1].

Comparative Analysis of GARFT Inhibitors

To provide a framework for evaluating this compound, this section presents quantitative data for other well-characterized GARFT inhibitors.

Table 1: Comparison of GARFT Inhibitor Ki Values
InhibitorKi (nM)Organism/Enzyme Source
Lometrexol (DDATHF) 59Human
LY309887 6.5Human
AG2034 28Human
10-methanesulfonyl-5-DACTHF 580Recombinant Human

Data for Lometrexol and LY309887 from a comparative study. Data for AG2034 from its initial characterization. Data for 10-methanesulfonyl-5-DACTHF from a study on DDACTHF analogs.

Table 2: Comparison of GARFT Inhibitor IC50 Values in Cancer Cell Lines
InhibitorCell LineIC50 (nM)
Lometrexol (DDATHF) CCRF-CEM2.9
LY309887 CCRF-CEM9.9
AG2034 L12104
AG2034 CCRF-CEM2.9
10-methanesulfonyl-5-DACTHF CCRF-CEM2000
This compound & Analogs MCF-7Similar values reported

Data for Lometrexol and LY309887 from a comparative study. Data for AG2034 from its initial characterization. Data for 10-methanesulfonyl-5-DACTHF from a study on DDACTHF analogs. Qualitative data for this compound from a study of its analogs[2].

Experimental Protocols

Protocol 1: GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol outlines a general method for determining the inhibitory activity of compounds against recombinant human GARFT.

1. Materials:

  • Recombinant Human GARFT Enzyme
  • β-GAR (Glycinamide Ribonucleotide)
  • 10-formyl-5,8-dideazafolate (FDDF) or another suitable formyl donor
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl)
  • Test Inhibitor (e.g., this compound)
  • 96-well UV-transparent microplate
  • Spectrophotometer capable of reading absorbance at 295 nm

2. Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
  • In a 96-well plate, add the following to each well:
  • Assay Buffer
  • A fixed concentration of β-GAR (e.g., 100 µM)
  • Varying concentrations of the test inhibitor.
  • Include a control with no inhibitor.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding a fixed concentration of recombinant human GARFT enzyme to each well.
  • Immediately start monitoring the decrease in absorbance at 295 nm, which corresponds to the conversion of FDDF. Take readings every 30 seconds for 10-15 minutes.
  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of a GARFT inhibitor on cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7, CCRF-CEM)
  • Complete cell culture medium
  • Test Inhibitor (e.g., this compound)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
  • 96-well cell culture plate
  • Microplate reader capable of reading absorbance at 570 nm

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
  • Prepare serial dilutions of the test inhibitor in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
  • After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

De Novo Purine Biosynthesis Pathway

Purine_Biosynthesis cluster_GARFT GARFT Inhibition PRPP Ribose-5-Phosphate -> PRPP PRA Phosphoribosylamine (PRA) PRPP->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) SAICAR->AICAR FAICAR Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR AICARFT IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Inhibitor This compound & Other Inhibitors GARFT GARFT Inhibitor->GARFT

Caption: The de novo purine biosynthesis pathway with the point of GARFT inhibition.

Experimental Workflow for GARFT Inhibitor Validation

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies EnzymeAssay GARFT Enzyme Inhibition Assay Ki_Value Determine Ki Value EnzymeAssay->Ki_Value CellViability Cell Viability Assay (e.g., MTT) Ki_Value->CellViability IC50_Value Determine IC50 Values in Cancer Cell Lines CellViability->IC50_Value Xenograft Tumor Xenograft Models IC50_Value->Xenograft Efficacy Evaluate Antitumor Efficacy Xenograft->Efficacy End Validated GARFT Inhibitor Efficacy->End Validation Complete Start Start: Identify Potential Inhibitor Start->EnzymeAssay

Caption: A typical workflow for the validation of a GARFT inhibitor.

References

A Comparative Guide to Lometrexol (5-DACTHF/DDATHF) and Other Antifolates in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of cancer therapeutics, understanding the nuanced differences between antimetabolate drugs is paramount. This guide provides a comprehensive comparison of Lometrexol, also known as 5,10-dideazatetrahydrofolic acid (DDATHF), with other prominent antifolates such as Methotrexate and Pemetrexed. By examining their distinct mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation, this document aims to furnish a detailed resource for advancing cancer research.

Executive Summary

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic processes involving folic acid, which are crucial for DNA synthesis and cellular replication. While all antifolates target this general pathway, their specific molecular targets, cellular uptake, and metabolism lead to significant differences in their therapeutic profiles. Lometrexol is a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in de novo purine synthesis. Methotrexate, a classical antifolate, primarily inhibits dihydrofolate reductase (DHFR). Pemetrexed is a multi-targeted antifolate that inhibits GARFT, DHFR, and thymidylate synthase (TS). These differences in mechanism translate to variations in efficacy against different cancer types and distinct resistance profiles.

Mechanism of Action: A Tale of Different Targets

The folate metabolic pathway is a critical network of enzymatic reactions essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Antifolates exert their anticancer effects by inhibiting key enzymes within this pathway.

Lometrexol (DDATHF) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) , which catalyzes an early step in de novo purine biosynthesis.[1][2] By blocking GARFT, Lometrexol depletes the intracellular pool of purines, leading to the cessation of DNA and RNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]

Methotrexate (MTX) , a structural analog of folic acid, primarily targets dihydrofolate reductase (DHFR) .[1] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of thymidylate synthesis.[1] Inhibition of DHFR by methotrexate leads to a depletion of THF cofactors required for both purine and thymidylate synthesis, thus halting DNA replication.[5]

Pemetrexed , on the other hand, is a multi-targeted antifolate that inhibits three key enzymes in the folate pathway: thymidylate synthase (TS) , DHFR , and GARFT .[6] Its primary target is TS, with secondary inhibition of DHFR and GARFT. This broad-spectrum inhibition disrupts both purine and pyrimidine synthesis, contributing to its wide range of antitumor activity.[6]

cluster_purine De Novo Purine Synthesis cluster_pyrimidine Thymidylate Synthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFTase Purines Purine Nucleotides (ATP, GTP) FGAR->Purines ... DNA Synthesis DNA Synthesis Purines->DNA Synthesis Lometrexol Lometrexol GARFTase GARFTase Lometrexol->GARFTase Pemetrexed_GARFT Pemetrexed Pemetrexed_GARFT->GARFTase dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTMP->DNA Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-CH2-THF THF->CH2THF CH2THF->DHF Pemetrexed_TS Pemetrexed Thymidylate\nSynthase (TS) Thymidylate Synthase (TS) Pemetrexed_TS->Thymidylate\nSynthase (TS) Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Pemetrexed_DHFR Pemetrexed Pemetrexed_DHFR->DHFR

Figure 1: Antifolate Inhibition of Nucleotide Synthesis.

Comparative Performance: Quantitative Data

The in vitro potency of antifolates is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constant (Ki) against their target enzymes.

Enzyme Inhibition Constants (Ki)
AntifolateTarget EnzymeKi ValueSource
Lometrexol GARFTase~60 nM[7]
Methotrexate DHFR~3.4 pM[3][8]
Pemetrexed TS~1.3 nM[9]
DHFR>200 nM[9]
GARFTase~65 nM[9]
In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
Cell LineCancer TypeLometrexol (nM)Methotrexate (nM)Pemetrexed (nM)Source
CCRF-CEM Acute Lymphoblastic Leukemia2.95.617 - 155[1][4][10][11]
HCT-116 Colon Carcinoma-24.2-[4][12]
HT29 Colon Carcinoma--5100[13]
WiDr Colon Carcinoma--1140[13]
SW620 Colon Carcinoma--870[13]
LS174T Colon Carcinoma--1050[13]
AGS Gastric Cancer-6.2-[6]
MCF-7 Breast Cancer-19.9-[6]
A549 Lung Cancer-25.9-[6]
NCI-H23 Lung Cancer-23.5-[6]
SaOS-2 Osteosarcoma-71.1-[6]

Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and cell culture media composition.

Mechanisms of Resistance

Resistance to antifolate therapy is a significant clinical challenge. The primary mechanisms of resistance include:

  • Impaired Drug Transport: Reduced expression or mutations in folate transporters like the reduced folate carrier (RFC) can decrease drug influx.

  • Decreased Polyglutamylation: Antifolates are retained within cells and become more potent inhibitors after the addition of glutamate residues, a process catalyzed by folylpolyglutamate synthetase (FPGS). Decreased FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, can lead to resistance. This is a dominant mechanism of resistance to Lometrexol.[8]

  • Target Enzyme Alterations: Amplification of the gene encoding the target enzyme or mutations that reduce the drug's binding affinity can confer resistance.

  • Increased Drug Efflux: Overexpression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can actively remove antifolates from the cell.

cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Antifolate_out Antifolate (Extracellular) Antifolate_in Antifolate (Intracellular) Antifolate_out->Antifolate_in RFC (Influx) Antifolate_in->Antifolate_out Efflux Pump (e.g., ABC Transporter) Antifolate_poly Antifolate (Polyglutamated) Antifolate_in->Antifolate_poly FPGS Antifolate_poly->Antifolate_in GGH Target Target Enzyme (e.g., GARFT, DHFR) Antifolate_poly->Target Inhibition Inhibition of Nucleotide Synthesis Target->Inhibition R1 Decreased RFC RFC RFC R1->RFC R2 Decreased FPGS Activity FPGS FPGS R2->FPGS R3 Increased GGH Activity GGH GGH R3->GGH R4 Target Enzyme Amplification/Mutation R4->Target R5 Increased Efflux Efflux Pump\n(e.g., ABC Transporter) Efflux Pump (e.g., ABC Transporter) R5->Efflux Pump\n(e.g., ABC Transporter)

Figure 2: Key Mechanisms of Antifolate Resistance.

Experimental Protocols

Accurate and reproducible experimental design is crucial for the comparative evaluation of antifolates. Below are detailed protocols for key assays.

GARFTase Inhibition Assay

Objective: To determine the inhibitory potential of a compound against glycinamide ribonucleotide formyltransferase.

Principle: The assay measures the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), using a radiolabeled or spectrophotometric method to detect product formation or substrate consumption.

Materials:

  • Recombinant human GARFTase

  • GAR substrate

  • 10-formyl-5,8-dideazafolate (the formyl donor)

  • Test compound (e.g., Lometrexol)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Quench solution (e.g., trifluoroacetic acid)

  • HPLC system for product separation and quantification

Protocol:

  • Prepare a reaction mixture containing assay buffer, GAR, and 10-formyl-5,8-dideazafolate.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding recombinant human GARFTase.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding the quench solution.

  • Analyze the reaction mixture by HPLC to separate and quantify the amount of FGAR produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of antifolates on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Antifolate drug (e.g., Lometrexol, Methotrexate, Pemetrexed)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the antifolate drug. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cellular Uptake and Polyglutamylation Assay

Objective: To measure the cellular accumulation and metabolism of antifolates.

Principle: Radiolabeled antifolates are used to track their transport into cells and subsequent conversion to polyglutamated forms.

Materials:

  • Cancer cell line of interest

  • Radiolabeled antifolate (e.g., [³H]Methotrexate, [³H]Pemetrexed)

  • Cell culture medium

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer

  • Scintillation counter

  • HPLC system for separation of polyglutamates

Protocol: Uptake:

  • Seed cells in multi-well plates and grow to confluence.

  • Incubate cells with the radiolabeled antifolate at 37°C for various time points.

  • Stop the uptake by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the rate of uptake.

Polyglutamylation:

  • Following incubation with the radiolabeled antifolate, lyse the cells.

  • Separate the cell lysate components, including the parent drug and its polyglutamated forms, using HPLC.

  • Quantify the amount of each form by measuring the radioactivity in the HPLC fractions.

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed Cancer Cells in 96-well Plate A2 Allow Cells to Adhere (Overnight) A1->A2 B2 Add Antifolate to Cells A2->B2 B1 Prepare Serial Dilutions of Antifolate B1->B2 B3 Incubate for 72 hours B2->B3 C1 Add MTT Reagent B3->C1 C2 Incubate for 2-4 hours C1->C2 C3 Add Solubilization Solution C2->C3 D1 Measure Absorbance (570 nm) C3->D1 D2 Calculate % Viability D1->D2 D3 Determine IC50 D2->D3

Figure 3: Experimental Workflow for a Cell Viability (MTT) Assay.

Conclusion

Lometrexol, Methotrexate, and Pemetrexed, while all classified as antifolates, exhibit distinct pharmacological profiles due to their different molecular targets. Lometrexol's specific inhibition of GARFT makes it a valuable tool for studying de novo purine synthesis and for targeting cancers reliant on this pathway. Methotrexate's potent DHFR inhibition has established it as a cornerstone of chemotherapy for various malignancies. Pemetrexed's multi-targeted approach provides a broader spectrum of activity. The choice of antifolate in a research or clinical setting will depend on the specific cancer type, its underlying molecular characteristics, and the potential for drug resistance. A thorough understanding of their comparative performance and the experimental methods used for their evaluation is essential for the rational design of novel anticancer strategies and the optimization of existing therapeutic regimens.

References

Cross-Validation of 5-DACTHF's Antitumor Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of 5-deazaacyclotetrahydrofolate (5-DACTHF) with other established antifolate drugs, namely methotrexate and pemetrexed, across various cancer cell lines. The information is compiled from preclinical studies to assist researchers in evaluating the potential of this compound as a therapeutic agent.

Comparative Antitumor Activity

The antitumor efficacy of this compound and its comparators is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 data for this compound, methotrexate, and pemetrexed in various cancer cell lines. It is important to note that direct comparisons are most valuable when the agents are tested within the same study under identical experimental conditions.

Table 1: Antitumor Activity of this compound and its Analogues

CompoundCell LineIC50 (µM)Reference
This compound and analoguesMCF-7Similar values[1]
10-methanesulfonyl-5-DACTHFCCRF-CEM2.0

Note: While a specific IC50 value for this compound in MCF-7 cells was not provided in the reference, the study indicated that this compound and its analogues exhibited similar IC50 values for the inhibition of cell growth[1].

Table 2: Comparative Antitumor Activity of Pralatrexate, Methotrexate, and Pemetrexed

DrugCell LineIC50 (nM)
PralatrexateNCI-H460Not specified
MethotrexateNCI-H460Not specified
PemetrexedNCI-H460>200

Note: This table provides context for the relative potency of different antifolates in a non-small cell lung cancer cell line. Pemetrexed was found to be a weak inhibitor of DHFR in this cell line compared to pralatrexate and methotrexate[2].

Mechanism of Action: Inhibition of Purine Synthesis

This compound exerts its antitumor effect by targeting the de novo purine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cancer cells. Specifically, this compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in this pathway. The inhibition of GARFT leads to the depletion of purine nucleotides, thereby arresting DNA replication and cell division, ultimately inducing apoptosis.

The activity of this compound is significantly enhanced through polyglutamylation within the cell, a process that traps the drug intracellularly and increases its affinity for GARFT. This metabolic alteration is a critical step for its sustained antitumor effect[1].

purine_synthesis_inhibition cluster_pathway De Novo Purine Synthesis Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA Phosphoribosylamine PRPP->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines (ATP, GTP) FGAR->Purines ... DACTHF This compound DACTHF->GAR mtt_assay_workflow cluster_procedure MTT Assay Procedure start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End add_drug Add Drug (this compound or Comparators) seed_cells->add_drug incubate_drug Incubate (48-72h) add_drug->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data analyze_data->end apoptosis_assay_workflow cluster_procedure Annexin V/PI Apoptosis Assay start Start treat_cells Treat Cells with Drug start->treat_cells end End harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze analyze->end

References

A Comparative Analysis of 5-DACTHF and its Fluoro Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-Deaza-5,6,7,8-tetrahydrofolic acid (5-DACTHF) and its fluorinated analogues, focusing on their performance as potential anticancer agents. The information herein is supported by experimental data to aid in research and development decisions.

Introduction

This compound is a potent inhibitor of purine de novo biosynthesis, a critical pathway for the proliferation of cancer cells. This pathway is responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA. By targeting this pathway, this compound and its analogues can selectively inhibit the growth of rapidly dividing cancer cells. The introduction of fluorine atoms into the molecular structure of this compound can significantly alter its biological activity, metabolic stability, and overall efficacy. This guide compares the biochemical and cellular activities of this compound with its key fluoro analogues.

Mechanism of Action: Inhibition of Purine Biosynthesis

This compound and its fluoro analogues exert their anticancer effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine biosynthesis pathway. GARFTase catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), a crucial step in the formation of the purine ring. Inhibition of this enzyme leads to the depletion of purine nucleotides, thereby arresting DNA and RNA synthesis and ultimately inducing cell death in cancer cells.

A critical factor for the in vivo antitumor activity of these compounds is their intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation enhances the intracellular retention of the drugs and increases their affinity for target enzymes like GARFTase.

Figure 1: Mechanism of action of this compound and its analogues.

Comparative Performance Data

The following tables summarize the available quantitative data comparing this compound and its fluoro analogues. It has been reported that this compound, 2'-fluoro-5-DACTHF, and 3'-fluoro-5-DACTHF exhibit similar potencies in inhibiting GARFTase and the growth of MCF-7 breast cancer cells in vitro.[1] The key differentiator for their in vivo antitumor activity is their efficiency as substrates for folylpolyglutamate synthetase (FPGS).[1]

Table 1: In Vitro Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)

CompoundTarget EnzymeIC50 (µM)Source
This compoundGARFTaseSimilar[1]
2'-Fluoro-5-DACTHFGARFTaseSimilar[1]
3'-Fluoro-5-DACTHFGARFTaseSimilar[1]

Table 2: In Vitro Cell Growth Inhibition against MCF-7 Human Breast Cancer Cells

CompoundCell LineIC50 (µM)Source
This compoundMCF-7Similar[1]
2'-Fluoro-5-DACTHFMCF-7Similar[1]
3'-Fluoro-5-DACTHFMCF-7Similar[1]

Table 3: Substrate Efficiency for Folylpolyglutamate Synthetase (FPGS)

CompoundEnzymeKm (µM)In Vivo Antitumor Activity CorrelationSource
This compoundFPGSCorrelates with activitySignificant[1]
2'-Fluoro-5-DACTHFFPGSCorrelates with activitySignificant[1]
3'-Fluoro-5-DACTHFFPGSCorrelates with activitySignificant[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GARFTase.

  • Enzyme and Substrates : Recombinant human GARFTase is purified. The substrates, glycinamide ribonucleotide (GAR) and the folate cofactor (e.g., 10-formyl-5,8-dideazafolate), are prepared in an appropriate buffer.

  • Assay Buffer : A typical buffer is 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT.

  • Procedure :

    • The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, GAR, the folate cofactor, and varying concentrations of the inhibitor (this compound or its fluoro analogues).

    • The reaction progress is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of the product.

    • The initial reaction rates are calculated for each inhibitor concentration.

  • Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

GARFTase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme Purified GARFTase Mix Combine in Assay Buffer Enzyme->Mix Substrates GAR + Folate Cofactor Substrates->Mix Inhibitors This compound / Analogues (Varying Concentrations) Inhibitors->Mix Incubate Incubate at 37°C Mix->Incubate Spectro Monitor Absorbance at 295 nm (Spectrophotometer) Incubate->Spectro Rates Calculate Initial Reaction Rates Spectro->Rates IC50 Determine IC50 Value Rates->IC50

Figure 2: Workflow for the GARFTase inhibition assay.
MCF-7 Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cells.

  • Cell Culture : MCF-7 human breast adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound or its fluoro analogues for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Folylpolyglutamate Synthetase (FPGS) Kinetic Assay

This assay determines the efficiency of a compound as a substrate for FPGS.

  • Enzyme and Substrates : Partially purified or recombinant FPGS is used. The substrates include the folate analogue (this compound or its fluoro analogues), L-[3H]glutamic acid, and ATP.

  • Assay Buffer : A suitable buffer, such as 100 mM Tris-HCl, pH 8.5, containing 20 mM KCl, 10 mM ATP, 10 mM MgCl2, and 20 mM DTT.

  • Procedure :

    • The reaction is initiated by adding the enzyme to a mixture of the assay buffer and substrates.

    • The reaction is incubated at 37°C for a defined time.

    • The reaction is stopped, and the radiolabeled polyglutamated products are separated from the unreacted [3H]glutamic acid using an appropriate method (e.g., ion-exchange chromatography).

  • Data Analysis : The amount of radioactivity incorporated into the polyglutamated products is quantified by liquid scintillation counting. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, is determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Conclusion

The comparative analysis indicates that this compound and its 2'- and 3'-fluoro analogues are potent inhibitors of GARFTase and cancer cell growth in vitro. The key determinant of their in vivo antitumor efficacy appears to be their efficiency of conversion to polyglutamated forms by FPGS. Therefore, the fluorinated analogues that are better substrates for FPGS are predicted to have superior in vivo activity. This guide provides a foundational understanding for researchers engaged in the development of novel antifolate drugs, highlighting the importance of considering metabolic activation pathways in drug design and evaluation.

References

A Head-to-Head Comparison of 5-DACTHF and Lometrexol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, antifolate agents play a pivotal role by disrupting the metabolic pathways essential for cell proliferation. This guide provides a detailed, objective comparison of two such agents: 5-deaza-aminopterin tetrahydrofolate (5-DACTHF) and lometrexol. While both are classified as antifolates, they exhibit distinct mechanisms of action, targeting different key enzymes in nucleotide synthesis. This analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

The fundamental difference between this compound and lometrexol lies in their primary molecular targets. This compound and its parent compound, 5-deazaaminopterin, are potent inhibitors of dihydrofolate reductase (DHFR) , an enzyme crucial for regenerating tetrahydrofolate, a necessary cofactor for the synthesis of purines and thymidylate. In contrast, lometrexol is a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) , an enzyme exclusively involved in the de novo purine biosynthesis pathway. This mechanistic divergence leads to different downstream effects, resistance profiles, and clinical toxicities.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available quantitative data for this compound (represented by its parent compound and related analogs) and lometrexol.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compound (and 5-deazaaminopterin analogs)Lometrexol (DDATHF)
Primary Target Dihydrofolate Reductase (DHFR)[1][2][3]Glycinamide Ribonucleotide Formyltransferase (GARFT)[4][5]
Mechanism Inhibits the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of cofactors for purine and thymidylate synthesis.[1][3]A tight-binding inhibitor of GARFT, blocking the first folate-dependent step in de novo purine synthesis.[4][5]
Cellular Uptake Mediated by the reduced folate carrier (RFC).[6]Active transport into cells.[7]
Activation Polyglutamylation enhances intracellular retention and inhibitory activity.[8]Requires polyglutamylation by folylpolyglutamate synthetase (FPGS) to become a more potent inhibitor.[7]
Downstream Effect Inhibition of both purine and thymidylate synthesis, leading to "thymineless death".[3][9]Specific depletion of adenosine and guanosine nucleotide pools, inhibiting DNA and RNA synthesis.[5]

Table 2: Preclinical and Clinical Data

ParameterThis compound (and 5-deazaaminopterin analogs)Lometrexol
In Vitro Potency Potent inhibitors of DHFR, with some analogs showing greater growth inhibitory effects on cancer cell lines than methotrexate.[10][11]Potent cytotoxic agent against various tumor cell lines.[7]
In Vivo Antitumor Activity Significant antitumor activity in murine tumor models, with some analogs demonstrating a better therapeutic index than methotrexate.[7][12]Significant activity against a broad panel of solid tumors in animal models.[13]
Clinical Development Various analogs have undergone Phase I and II clinical trials.[6][8][12][14]Underwent Phase I clinical trials; development was curtailed due to severe cumulative toxicities.[4][13]
Dose-Limiting Toxicities Mucositis, myelosuppression (leukopenia, thrombocytopenia), and skin rash.[8][12][14]Severe and cumulative myelosuppression (predominantly thrombocytopenia) and mucositis.[4][13]
Resistance Mechanisms Alterations in DHFR, decreased cellular uptake, and impaired polyglutamylation.Decreased activity of folylpolyglutamate synthetase (FPGS).[7]
Combination Therapy Potential for synergy with inhibitors of other folate-requiring enzymes.[15]Shows synergy with DHFR inhibitors like trimetrexate.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of these antifolate agents. Below are outlines of key experimental protocols.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., this compound analog) against DHFR.

Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compound (this compound analog)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.

  • Initiate the reaction by adding DHFR and DHF to each well.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).

  • Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., lometrexol) against GARFT.

Principle: The GARFT-catalyzed reaction involves the transfer of a formyl group from 10-formyl-5,8-dideazafolate to glycinamide ribonucleotide (GAR), producing 5,8-dideazafolate and formylglycinamide ribonucleotide (fGAR). The increase in absorbance at 295 nm due to the formation of 5,8-dideazafolate is monitored.

Materials:

  • Purified recombinant human GARFT

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (lometrexol)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a quartz cuvette or UV-transparent microplate, combine the assay buffer, GAR, and the test compound.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding 10-formyl-5,8-dideazafolate.

  • Monitor the increase in absorbance at 295 nm over time.

  • Determine the initial reaction velocity for each inhibitor concentration.

  • Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC50 value.

Cell Growth Inhibition Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., L1210 murine leukemia, MCF-7 breast cancer)

  • Cell culture medium and supplements

  • Test compounds (this compound analog, lometrexol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

signaling_pathway cluster_DHFR DHFR Inhibition (this compound) cluster_GARFT GARFT Inhibition (Lometrexol) cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ DACTHF This compound DACTHF->DHFR GAR Glycinamide Ribonucleotide (GAR) GARFT GAR Formyltransferase (GARFT) GAR->GARFT fGAR Formylglycinamide Ribonucleotide (fGAR) GARFT->fGAR Formyl Donor Lometrexol Lometrexol Lometrexol->GARFT DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA

Figure 1. Distinct Mechanisms of Action of this compound and Lometrexol.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Enzyme_Assay Enzyme Inhibition Assay (DHFR or GARFT) Cytotoxicity_Assay Cell Growth Inhibition Assay (e.g., MTT) Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Animal_Model Tumor Xenograft Animal Model Treatment Drug Administration Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Weight loss, etc.) Tumor_Measurement->Toxicity_Assessment Efficacy Therapeutic Efficacy Tumor_Measurement->Efficacy Toxicity_Profile Toxicity Profile Toxicity_Assessment->Toxicity_Profile IC50->Efficacy

Figure 2. General Experimental Workflow for Antifolate Drug Evaluation.

logical_relationship cluster_pathways Target Pathways cluster_inhibitors Inhibitors cluster_outcomes Cellular Outcomes Folate_Metabolism Folate Metabolism DHFR_Pathway Dihydrofolate Reductase Pathway Folate_Metabolism->DHFR_Pathway GARFT_Pathway GAR Formyltransferase Pathway Folate_Metabolism->GARFT_Pathway Purine_Thymidylate_Inhibition Inhibition of Purine & Thymidylate Synthesis DHFR_Pathway->Purine_Thymidylate_Inhibition Purine_Inhibition Inhibition of Purine Synthesis GARFT_Pathway->Purine_Inhibition DACTHF This compound DACTHF->DHFR_Pathway Inhibits Lometrexol Lometrexol Lometrexol->GARFT_Pathway Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Purine_Thymidylate_Inhibition->Cell_Cycle_Arrest Purine_Inhibition->Cell_Cycle_Arrest

Figure 3. Logical Relationship of this compound and Lometrexol in Cancer Therapy.

References

Validating the Specificity of 5-DACTHF for Purine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-DACTHF (5-deaza-5,6,7,8-tetrahydrofolate), a potent inhibitor of de novo purine synthesis, with other alternative inhibitors. The objective is to offer a clear, data-driven validation of this compound's specificity, supported by experimental protocols and visualizations to aid in research and drug development.

Introduction to Purine Synthesis and the Role of Inhibitors

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This intricate pathway involves a series of enzymatic steps that convert simple precursors into inosine monophosphate (IMP), which is then further metabolized to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, the enzymes of this pathway are attractive targets for therapeutic intervention. Inhibitors of de novo purine synthesis can selectively disrupt DNA and RNA synthesis in these cells, leading to cell cycle arrest and apoptosis.

This compound, also known as 5-deaza-5,6,7,8-tetrahydrofolate or lometrexol, is a folate analog designed to inhibit this pathway. Its specificity and potency are critical determinants of its therapeutic efficacy and safety profile. This guide will delve into the comparative analysis of this compound against other known inhibitors of purine synthesis, providing a robust framework for its evaluation.

Comparative Analysis of Purine Synthesis Inhibitors

The following table summarizes the inhibitory potency of this compound and other key inhibitors of de novo purine synthesis. The data is presented to facilitate a direct comparison of their efficacy against their respective target enzymes.

InhibitorTarget EnzymeMechanism of ActionKi / IC₅₀ / EC₅₀Cell-based IC₅₀
This compound (DDATHF/Lometrexol) Glycinamide Ribonucleotide Formyltransferase (GARFT)Folate analog, competitive inhibitorKᵢ = 6.5 nM (for a derivative)[1][2]2.9 nM - 9.9 nM (CCRF-CEM)[1][2]; 10-30 nM (L1210, CCRF-CEM)
Methotrexate (MTX) Dihydrofolate Reductase (DHFR) and AICAR TransformylaseFolate analog, competitive inhibitorKᵢ = 1.2 nM (DHFR)[3]Varies by cell line
Mycophenolic Acid (MPA) Inosine Monophosphate Dehydrogenase (IMPDH)Non-competitive, reversible inhibitorEC₅₀ = 0.24 µM[4]Varies by cell line
Azathioprine Amidophosphoribosyltransferase (indirectly via metabolites)Prodrug, converted to 6-mercaptopurine and then to active metabolites (6-thio-IMP, methylthio-IMP) that inhibit multiple enzymes in the purine pathway.Not directly applicableVaries by cell line
Azaserine Amidophosphoribosyltransferase and other glutamine amidotransferasesGlutamine analog, irreversible inhibitorIC₅₀ = 7 µM (parasite growth)[5]Varies by cell line

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Purine_Synthesis_Pathway cluster_de_novo De Novo Purine Synthesis cluster_imp_conversion IMP Conversion Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase Phosphoribosylamine Phosphoribosylamine PRPP->Phosphoribosylamine Amidophosphoribosyltransferase (Inhibited by Azathioprine metabolites, Azaserine) GAR GAR Phosphoribosylamine->GAR GAR Synthetase FGAR FGAR GAR->FGAR GAR Formyltransferase (GARFT) (Inhibited by this compound) FGAM FGAM FGAR->FGAM FGAM Synthetase AIR AIR FGAM->AIR AIR Synthetase CAIR CAIR AIR->CAIR AIR Carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR SAICAR Lyase FAICAR FAICAR AICAR->FAICAR AICAR Transformylase (Inhibited by Methotrexate) IMP IMP FAICAR->IMP IMP Cyclohydrolase XMP XMP IMP->XMP IMPDH (Inhibited by Mycophenolic Acid) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase GMP GMP XMP->GMP GTP GTP GMP->GTP AMP AMP Adenylosuccinate->AMP ATP ATP AMP->ATP RNA/DNA RNA/DNA GTP->RNA/DNA ATP->RNA/DNA

Caption: De Novo Purine Synthesis Pathway and Points of Inhibition.

GARFT_Inhibition_Assay cluster_workflow GARFT Inhibition Assay Workflow Start Start Prepare Reaction Mix Prepare reaction mix: - Buffer (e.g., Tris-HCl) - Substrate (GAR) - Cofactor (10-formyl-5,8-dideazafolate) Start->Prepare Reaction Mix Add Inhibitor Add varying concentrations of this compound or other test compounds Prepare Reaction Mix->Add Inhibitor Initiate Reaction Initiate reaction by adding purified GARFT enzyme Add Inhibitor->Initiate Reaction Monitor Absorbance Monitor the increase in absorbance at 295 nm (formation of 5,8-dideazafolate) Initiate Reaction->Monitor Absorbance Calculate IC50 Calculate IC50 values from the dose-response curve Monitor Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for GARFT Enzyme Inhibition Assay.

Cell_Based_Assay cluster_workflow Cell-Based Purine Synthesis Inhibition Assay Start Start Seed Cells Seed cells in a multi-well plate Start->Seed Cells Add Inhibitor Treat cells with varying concentrations of this compound or other inhibitors Seed Cells->Add Inhibitor Add Radiolabeled Precursor Add [14C]glycine or [14C]formate to the culture medium Add Inhibitor->Add Radiolabeled Precursor Incubate Incubate for a defined period to allow incorporation into purine nucleotides Add Radiolabeled Precursor->Incubate Harvest and Lyse Cells Harvest cells and lyse to release intracellular contents Incubate->Harvest and Lyse Cells Isolate Nucleic Acids Isolate DNA and RNA Harvest and Lyse Cells->Isolate Nucleic Acids Measure Radioactivity Measure the amount of incorporated radioactivity using a scintillation counter Isolate Nucleic Acids->Measure Radioactivity Determine Inhibition Calculate the percentage of inhibition of de novo purine synthesis Measure Radioactivity->Determine Inhibition End End Determine Inhibition->End

Caption: Workflow for Cell-Based Purine Synthesis Inhibition Assay.

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the in vitro inhibitory potency (IC₅₀ or Kᵢ) of this compound against purified Glycinamide Ribonucleotide Formyltransferase (GARFT).

Materials:

  • Purified recombinant human GARFT enzyme.

  • Glycinamide ribonucleotide (GAR) substrate.

  • 10-formyl-5,8-dideazafolate (cofactor).

  • This compound and other test inhibitors.

  • Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl.

  • 96-well UV-transparent microplates.

  • Spectrophotometer capable of reading absorbance at 295 nm.

Procedure:

  • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • GAR solution (final concentration, e.g., 50 µM)

    • Inhibitor solution at various concentrations (or solvent control)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the GARFT enzyme solution (final concentration, e.g., 10 nM).

  • Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The product, 5,8-dideazafolate, has a characteristic absorbance at this wavelength.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based de Novo Purine Synthesis Inhibition Assay

Objective: To assess the ability of this compound to inhibit the de novo purine synthesis pathway in intact cells.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM, L1210).

  • Complete cell culture medium.

  • This compound and other test inhibitors.

  • [¹⁴C]glycine or [¹⁴C]formate (radiolabeled precursors).

  • Trichloroacetic acid (TCA).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 24 hours).

  • Add [¹⁴C]glycine (e.g., 1 µCi/mL) to each well and incubate for 4-6 hours to allow for its incorporation into newly synthesized purines.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Precipitate the macromolecules by adding ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

  • Wash the precipitate twice with 5% TCA to remove unincorporated radiolabeled precursors.

  • Solubilize the acid-insoluble material (containing DNA and RNA) by adding a solution of 0.5 M NaOH.

  • Transfer the solubilized material to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of de novo purine synthesis for each inhibitor concentration relative to the untreated control.

Specificity Assay Against Other Folate-Dependent Enzymes

Objective: To evaluate the selectivity of this compound by testing its inhibitory activity against a panel of other folate-dependent enzymes.

Materials:

  • Purified recombinant enzymes: Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), AICAR Transformylase, Serine Hydroxymethyltransferase (SHMT).

  • Respective substrates and cofactors for each enzyme assay.

  • This compound.

  • Appropriate assay buffers and detection reagents for each enzyme.

Procedure:

  • Perform individual enzyme inhibition assays for each of the folate-dependent enzymes in the panel.

  • For each enzyme, determine the IC₅₀ value of this compound using a similar procedure as described in the GARFT inhibition assay, but with the specific substrates, cofactors, and detection methods for that enzyme.

    • DHFR assay: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

    • TS assay: Monitor the conversion of dUMP to dTMP, often using a spectrophotometric or radioisotopic method.

    • AICAR Transformylase assay: Can be performed using a coupled enzymatic reaction or by HPLC to detect product formation.

    • SHMT assay: Can be monitored by measuring the conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.

  • Compare the IC₅₀ value of this compound for GARFT with its IC₅₀ values for the other folate-dependent enzymes. A significantly higher IC₅₀ for other enzymes indicates specificity for GARFT.

Conclusion

The data and experimental protocols presented in this guide provide a robust framework for validating the specificity of this compound as a potent inhibitor of de novo purine synthesis. The comparative analysis of its inhibitory activity against other known purine synthesis inhibitors highlights its targeted mechanism of action. The detailed experimental workflows and diagrams offer practical tools for researchers to independently assess the performance of this compound and similar compounds, thereby facilitating the advancement of targeted cancer therapies and other relevant drug development programs. The high potency and specificity of this compound for GARFT underscore its potential as a valuable therapeutic agent.

References

A Comparative Guide to the In Vivo Antitumor Effects of 5-DACTHF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumor effects of 5-deazaacyclotetrahydrofolate (5-DACTHF), a potent inhibitor of purine de novo biosynthesis. The data presented here is based on published experimental findings, offering an objective analysis of its performance against relevant alternative therapies. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to facilitate reproducibility and further research.

Reproducibility and Consistency of In Vivo Effects

The critical determinant of this compound's in vivo activity is its conversion to polyglutamated forms within the tumor cells.[1] This polyglutamation significantly enhances its inhibitory effect on GARFT. Therefore, the reproducibility of its antitumor effects is intrinsically linked to the expression and activity of folylpolyglutamate synthetase in the target cancer cells.

Comparative Performance of GARFT Inhibitors

The primary mechanism of action for this compound and its analogs is the inhibition of GARFT, a key enzyme in the de novo purine synthesis pathway. This leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The following table summarizes the in vivo antitumor activity of this compound and comparable GARFT inhibitors.

CompoundCancer ModelDosing RegimenKey FindingsReference
This compound Colon 38 Adenocarcinoma (mice)Not specifiedSignificant inhibition of tumor growth.[1]
HCT-116 Colon Carcinoma (mice)Not specifiedSignificant inhibition of tumor growth.[1]
2'-fluoro-5-DACTHF Colon 38 Adenocarcinoma (mice)Not specifiedStrong antitumor activity, comparable to this compound.[1]
3'-fluoro-5-DACTHF Colon 38 Adenocarcinoma (mice)Not specifiedSignificant inhibition of tumor growth.[1]
Lometrexol (DDATHF) Colon 38 Adenocarcinoma (mice)50 mg/kg, i.p.Prolonged depletion of purine nucleotides in the tumor.[2]
AG2034 HxGC3, KM20L2, LX-1, H460 human xenografts (mice)Not specifiedSignificant in vivo antitumor activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from published studies on this compound and other GARFT inhibitors.

In Vivo Antitumor Efficacy in Xenograft Models
  • Cell Culture and Implantation: Human colon carcinoma cells (e.g., HCT-116) are cultured in appropriate media. Once confluent, cells are harvested, washed, and resuspended in a suitable buffer. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.

  • Drug Administration: Mice are randomized into control and treatment groups. This compound or comparator compounds are administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the drug is administered to the control group.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of the mean tumor volume in the treated group relative to the control group. Other endpoints may include tumor growth delay (the time it takes for tumors to reach a certain size) and survival.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, organs may be harvested for histological analysis.

In Vitro Cell Proliferation Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or comparator compounds.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Mandatory Visualizations

Signaling Pathway of GARFT Inhibition

GARFT_Inhibition_Pathway cluster_0 De Novo Purine Synthesis cluster_1 Cellular Effects PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines ...Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA CellCycle Cell Cycle Arrest (S-phase) Apoptosis Apoptosis DNA_RNA->CellCycle CellCycle->Apoptosis 5_DACTHF This compound (Polyglutamated) GARFT GARFT 5_DACTHF->GARFT Inhibition

Caption: Inhibition of GARFT by this compound blocks de novo purine synthesis, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Antitumor Studies

In_Vivo_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., HCT-116) start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization of Mice into Groups tumor_growth->randomization treatment 5. Treatment Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Analysis: Tumor Growth Inhibition, Survival monitoring->endpoint end End endpoint->end

References

Benchmarking 5-DACTHF Against Current Standard-of-Care Antimetabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-DACTHF (5-deazaacyclotetrahydrofolate), a novel antimetabolite, against established standard-of-care antimetabolites, including Methotrexate, Pemetrexed, 5-Fluorouracil, and Pralatrexate. The information herein is intended to offer an objective overview of their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.

Executive Summary

This compound is an inhibitor of purine de novo biosynthesis, specifically targeting the enzyme glycineamide ribonucleotide formyltransferase (GARFT).[1] This mechanism distinguishes it from several other antimetabolites and suggests potential efficacy in tumors resistant to drugs like methotrexate.[2] Efficacy of this compound in preclinical models has been demonstrated to be dependent on its conversion to polyglutamated forms, a characteristic shared with other antifolates like methotrexate and pemetrexed. This guide compiles available quantitative data to facilitate a comparative assessment of these compounds.

Data Presentation: Quantitative Comparison of Antimetabolite Activity

The following tables summarize key in vitro and in vivo data for this compound and standard-of-care antimetabolites. It is critical to note that these data are compiled from various studies and were not generated in head-to-head comparative experiments unless otherwise specified. Therefore, direct cross-comparison of absolute values should be approached with caution.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (nM)Reference Study Context
This compound MCF-7 (Breast Cancer)Similar to analoguesAntitumor activity and metabolism study of this compound analogues.[1]
Methotrexate Leukemia/Lymphoma Cell Lines (Median)78Pre-clinical study in childhood acute leukemias and lymphomas.[3]
Pemetrexed Leukemia/Lymphoma Cell Lines (Median)155Pre-clinical study in childhood acute leukemias and lymphomas.[3]
Pralatrexate Not specifiedApparent Ki for DHFR: 45 nMStudy on the distinct mechanistic activity profile of pralatrexate.[4]
5-Fluorouracil HCT-116 (Colon Cancer)370 (after 24h)Study on methotrexate gold nanocarriers.[5]

Table 2: In Vivo Antitumor Activity

CompoundTumor ModelDosing RegimenEfficacy Endpoint & ResultReference Study Context
This compound Colon 38 Adenocarcinoma, HCT-116 Colon CarcinomaNot specifiedSignificant inhibition of tumor growthAntitumor activity and metabolism study of this compound analogues.[1]
Pemetrexed NCI-H460 (NSCLC Xenograft)Not specifiedDose-dependent tumor growth inhibitionStudy on the distinct mechanistic activity profile of pralatrexate.[4]
Methotrexate NCI-H460 (NSCLC Xenograft)Not specifiedLess effective tumor growth inhibition compared to pralatrexateStudy on the distinct mechanistic activity profile of pralatrexate.[4]
Pralatrexate NCI-H460 (NSCLC Xenograft)Not specifiedSuperior anti-tumor activity compared to methotrexate and pemetrexedStudy on the distinct mechanistic activity profile of pralatrexate.[4]

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound with all the listed standard-of-care antimetabolites are not available in a single, comprehensive study. The following represents a generalized methodology for key experiments based on common practices in the field for evaluating antimetabolite drugs.

In Vitro Cytotoxicity Assay (e.g., MTT or Sulforhodamine B Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of the test compounds (this compound, methotrexate, pemetrexed, 5-fluorouracil, pralatrexate) is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle used to dissolve the drugs.

  • Incubation: The plates are incubated for a specified period (e.g., 72 or 120 hours).[3]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B solution. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm).[3]

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity in Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human tumor cells (e.g., HCT-116) are harvested, and a specific number of cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²) / 2.

  • Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds are administered according to a specified dosing schedule (e.g., intraperitoneally or intravenously, daily or intermittently). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. The tumor volumes in the treated groups are compared to the control group. Other endpoints may include body weight measurements (to assess toxicity) and survival.

  • Data Analysis: The mean tumor volume for each group is plotted against time. Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment and control groups.

Mandatory Visualization

Signaling Pathway: De Novo Purine Biosynthesis Inhibition

DeNovoPurineSynthesis cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibitors Antimetabolite Inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide GAR->FGAR GAR Formyltransferase (GARFT) GARFT_target IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP DACTHF This compound DACTHF->GARFT_target Pemetrexed Pemetrexed Pemetrexed->GARFT_target

Caption: Inhibition of GARFT by this compound blocks de novo purine synthesis.

Experimental Workflow: In Vitro IC50 Determination

IC50_Workflow cluster_workflow In Vitro IC50 Determination Workflow start Start: Seed Cancer Cells in 96-well Plates incubate1 Incubate Overnight (Cell Adhesion) start->incubate1 prepare_drugs Prepare Serial Dilutions of Antimetabolites incubate1->prepare_drugs treat_cells Treat Cells with Antimetabolites incubate1->treat_cells prepare_drugs->treat_cells incubate2 Incubate for 72-120 hours treat_cells->incubate2 viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) incubate2->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance data_analysis Analyze Data: Calculate % Viability vs. Control measure_absorbance->data_analysis calculate_ic50 Determine IC50 Values data_analysis->calculate_ic50 end End: Comparative IC50 Data calculate_ic50->end

Caption: Generalized workflow for determining the IC50 of antimetabolites.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-DACTHF: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-DACTHF (5-(2,4-diamino-6-pteridinyl)methyl-N-(2-thienylcarbonyl)-L-glutamic acid), a compound that, like many antineoplastic agents, requires careful management as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the material's hazards, handling, and emergency measures.[1][2][3] In the absence of a specific SDS, the following general precautions for handling antineoplastic agents should be strictly followed.[4]

Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy-grade gloves.[5] Change the outer glove immediately if contaminated, and change both gloves if the outer glove is torn or punctured.[5][6]

  • Gown: A non-permeable, solid-front gown with long sleeves and tight-fitting cuffs is required.[5]

  • Eye Protection: Safety goggles or a face shield should be used where there is a potential for splashing.[5]

  • Respiratory Protection: If there is a risk of creating aerosols, work should be conducted in a chemical fume hood or another suitable containment device.[4]

Waste Segregation and Containerization

Proper segregation of waste is a critical step in the disposal process. Antineoplastic waste must be separated from other hazardous chemical waste and regular trash.[1][4]

Waste TypeDescriptionContainer Type
Trace Chemotherapy Waste Items contaminated with trace amounts of the drug, such as empty syringes, vials, gloves, gowns, and IV bags.[4]Designated, puncture-resistant containers, often yellow, labeled for trace chemotherapy waste to be incinerated.[4]
Bulk or Non-Trace Waste Unused or expired drugs, partially full vials, and materials from cleaning up large spills. This is considered hazardous chemical waste.[1][4]Special, leak-proof, and puncture-resistant containers, often black, labeled as "Hazardous Waste" (RCRA-regulated).[1]
Sharps Needles and syringes. If completely empty, they may be disposed of in a red sharps container. If they contain any residual drug, they must be treated as bulk waste.[1]Puncture-resistant sharps containers specifically labeled for chemotherapy waste.[5][7]

This table summarizes general guidelines for antineoplastic waste disposal. Always refer to your institution's specific policies and local regulations.

Step-by-Step Disposal Procedure

  • Identify and Classify the Waste: Determine if the this compound waste is "trace" or "bulk." This initial classification will dictate the disposal pathway.

  • Select the Appropriate Waste Container: Based on the classification, select the correct color-coded and labeled waste container.[1][4][7]

  • Package the Waste:

    • Place all contaminated disposable items, such as gloves and pads, in a plastic bag within a biosafety cabinet or chemical fume hood before transferring them to the final chemotherapy waste container.[5][6]

    • Do not recap needles; dispose of intact syringes and needles in the designated sharps container.[1][7]

    • Ensure all containers are securely sealed to prevent leaks.[8]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and include the full chemical name of the contents.[1][9]

  • Storage: Store the waste in a designated, secure area away from general laboratory traffic. The storage area should be clearly marked as a hazardous waste accumulation site.[8]

  • Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10] Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][11]

Spill Management

In the event of a spill, immediate action is required:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, personnel must wear the appropriate PPE, including a respirator if the spill is large or aerosol-generating.[5][6]

  • Clean the Spill: Use a chemotherapy spill kit.[5] Absorb liquids with pads and clean the area thoroughly with a detergent solution followed by water.[6]

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as bulk chemotherapy waste.[4][6]

Decontamination and Inactivation

While there is no single universally accepted method for chemical deactivation of all antineoplastic agents, some general approaches may be considered if outlined in the specific SDS for this compound.[1] One general recommendation for some chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11] However, this should only be performed by a licensed disposal company.

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 5-DACTHF

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "5-DACTHF" is not found in publicly available chemical databases. Therefore, this guidance is based on the assumption that this compound is a representative potent, cytotoxic, powdered chemical compound requiring stringent safety protocols. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they handle.

This document provides essential safety and logistical information for handling this compound, a potent chemical compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental work.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure to hazardous chemicals.[1][2][3][4] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Respiratory NIOSH-approved RespiratorAn N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be required.
Eyes Chemical Splash GogglesMust be worn at all times to protect against splashes and airborne particles. Safety glasses are not sufficient.
Hands Double Gloving (Nitrile)Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Disposable Lab Coat with Knit CuffsA disposable, solid-front lab coat provides a barrier against spills. Knit cuffs prevent particles from entering the sleeves.
Feet Closed-toe Shoes and Shoe CoversSubstantial, closed-toe shoes are mandatory. Disposable shoe covers should be worn to prevent tracking contamination out of the work area.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risk.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).

    • Ensure all necessary equipment, including a calibrated analytical balance, spill kit, and waste containers, are within the designated area.

    • Don all required PPE as specified in the table above.

  • Weighing and Handling:

    • Perform all manipulations of powdered this compound within the fume hood or CVE to contain any airborne particles.

    • Use disposable weighing boats or papers to prevent cross-contamination.

    • Handle the compound gently to minimize dust generation.

  • Solubilization:

    • If dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • Cap the vessel securely before vortexing or sonicating.

  • Post-Handling:

    • Decontaminate all surfaces within the work area with an appropriate cleaning solution.

    • Carefully doff PPE, starting with the outer gloves and shoe covers, to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of hazardous waste is critical to prevent environmental contamination and ensure regulatory compliance.[5][6][7]

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, lab coats, weighing papers, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly, unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[6]

  • Waste Pickup: Follow your institution's procedures for the collection of hazardous waste.

Experimental Protocol: Weighing and Solubilizing this compound

This protocol details the procedure for accurately weighing and dissolving a powdered, potent compound like this compound.

Methodology:

  • Fume Hood Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Place a calibrated analytical balance inside the fume hood.

  • PPE and Material Staging:

    • Don the required PPE: respirator, goggles, double nitrile gloves, and a disposable lab coat.

    • Bring all necessary materials into the fume hood: the container of this compound, a micro-spatula, a disposable weighing boat, the receiving vessel (e.g., a vial or flask), and the chosen solvent.

  • Weighing:

    • Tare the analytical balance with the weighing boat on the pan.

    • Carefully transfer the desired amount of this compound powder from its container to the weighing boat using the micro-spatula.

    • Record the exact weight.

  • Transfer and Solubilization:

    • Carefully transfer the weighed powder into the receiving vessel.

    • Using a pipette, add the calculated volume of solvent to the vessel.

    • Securely cap the vessel.

    • Agitate the vessel by vortexing or sonicating until the compound is fully dissolved.

  • Cleanup and Waste Disposal:

    • Dispose of the used weighing boat, spatula (if disposable), and any contaminated materials into the designated solid hazardous waste container.

    • Wipe down the balance and surrounding surfaces with a decontaminating solution.

    • Dispose of the cleaning materials in the solid hazardous waste container.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Designate & Prepare Work Area don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill_check Spill Occurs? dissolve->spill_check decontaminate Decontaminate Surfaces dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_check->decontaminate No spill_kit Use Spill Kit spill_check->spill_kit Yes notify Notify Safety Officer spill_kit->notify notify->decontaminate

Caption: Workflow for the safe handling of potent compounds like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-DACTHF
Reactant of Route 2
5-DACTHF

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。